molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4

Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122
CAS No.: 17931-55-4
M. Wt: 138.21 g/mol
InChI Key: SKTMMSQPXGWCAP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one (CAS 17931-55-4) is an organic compound characterized by a distinctive bridged bicyclic structure, serving as a valuable three-dimensional (3D) scaffold in medicinal chemistry and drug discovery research . This framework is recognized for its ability to mimic peptide structures and form complex, sp3-carbon-rich architectures that are crucial for exploring novel biological space . Recent research has identified derivatives based on the bicyclo[3.3.1]nonane core as novel inhibitors of Heat Shock Protein 90 (HSP90), a promising target in cancer therapy . These inhibitors, such as specific bicyclo[3.3.1]nonanols, function by selectively blocking the ATPase activity of HSP90, leading to the degradation of client proteins like HIF-1α that are critical for tumor growth . Notably, some of these inhibitors exhibit a profile that does not induce a heat shock response, potentially overcoming a common mechanism of drug resistance associated with other HSP90 inhibitors . Furthermore, the diazabicyclononanone subtype of this scaffold has been investigated for its high affinity and selectivity as a kappa-opioid receptor (KOR) agonist, with studies suggesting a unique mechanism of action involving the formation of a covalent hemiaminal bond that may explain its prolonged duration of effect . The compound's structural versatility is further highlighted by its role as a key intermediate in synthesizing complex natural product analogs and for fundamental studies in stereochemistry and crystal engineering . This compound is offered for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with care and refer to the provided Safety Data Sheet for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-one
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InChI

InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Source PubChem
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InChI Key

SKTMMSQPXGWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00939200
Record name Bicyclo[3.3.1]nonan-9-one
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Molecular Weight

138.21 g/mol
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CAS No.

17931-55-4, 10036-09-6
Record name Bicyclo[3.3.1]nonan-9-one
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Record name Bicyclo(3.3.1)nonan-3-one
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Record name Bicyclo(3.3.1)nonan-9-one
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Foundational & Exploratory

Bicyclo[3.3.1]nonan-9-one: A Core Scaffold for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Properties of Bicyclo[3.3.1]nonan-9-one for Researchers, Scientists, and Drug Development Professionals.

This compound is a bridged bicyclic ketone that serves as a fundamental building block in organic synthesis. Its rigid, well-defined three-dimensional structure has made it an attractive scaffold for the construction of complex polycyclic systems and natural product analogues.[1] The bicyclo[3.3.1]nonane framework is a prevalent structural motif in a diverse range of biologically active molecules, including those with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and a discussion of its conformational dynamics.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₉H₁₄O[3]
Molecular Weight 138.21 g/mol [3]
CAS Number 17931-55-4[3]
IUPAC Name This compound[3]
Melting Point 155-157 °C[4]
Boiling Point 219.8 °C at 760 mmHg[5]
Appearance Solid[4]
InChI Key SKTMMSQPXGWCAP-UHFFFAOYSA-N[3]
SMILES C1CC2CCCC(C1)C2=O[3]
Density 1.007 g/cm³[5]
Flash Point 79.6 °C[5]
Vapor Pressure 0.117 mmHg at 25°C[5]
Spectroscopic Data
SpectroscopyDataReference
¹³C NMR δ (ppm): 218.4 (C=O), 49.3 (C1/C5), 28.9 (C2/C4/C6/C8), 20.3 (C3/C7)[6]
¹H NMR δ (ppm): 2.6 (br s, 2H, H1/H5), 1.9-1.6 (m, 12H)[7]
Infrared (IR) The key vibrational mode is associated with the carbonyl (-C=O) group.[8]
Mass Spectrometry (MS) m/z: 138 (M+), 82, 67. The base peak is observed at m/z 67.[3]

Conformational Analysis

A critical aspect of the chemistry of this compound is its conformational flexibility. The bicyclic system primarily exists in a dynamic equilibrium between a twin-chair (CC) and a boat-chair (BC) conformation.[9] The twin-chair conformation is generally the more stable form.[9] However, the energy difference between the two conformers is small, estimated to be around 1 kcal/mol, meaning that the boat-chair conformation can also be populated.[9] This conformational behavior is crucial as it dictates the stereochemical outcome of reactions involving this scaffold.

G Conformational Equilibrium of Bicyclo[3.3.1]nonane Skeleton cluster_0 Twin-Chair (CC) cluster_1 Boat-Chair (BC) cc Image of twin-chair conformation bc Image of boat-chair conformation cc->bc ΔG ≈ 1 kcal/mol

Caption: Conformational equilibrium between the twin-chair and boat-chair forms.

Experimental Protocols

Synthesis of this compound

A reliable and well-documented procedure for the synthesis of this compound is provided by Organic Syntheses. The overall synthetic scheme involves the hydroboration of 1,5-cyclooctadiene followed by carbonylation and oxidation.

G Synthesis of this compound start 1,5-Cyclooctadiene step1 1. 9-BBN, THF 2. CO, H₂O start->step1 intermediate 9-Borabicyclo[3.3.1]nonane intermediate step1->intermediate step2 NaOH, H₂O₂ intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound production.

Detailed Methodology:

  • Hydroboration: 9-Borabicyclo[3.3.1]nonane (9-BBN) is reacted with 1,5-cyclooctadiene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Carbonylation: The resulting organoborane intermediate is then subjected to carbonylation using carbon monoxide gas, followed by the addition of water.

  • Oxidation: The mixture is oxidized with sodium hydroxide and 30% hydrogen peroxide. The temperature should be maintained below 50°C during the addition of hydrogen peroxide.

  • Workup and Purification: After the reaction is complete, the organic phase is separated, washed, and the solvent is removed. The crude product is then purified by crystallization from pentane at low temperatures (-78°C) to yield pure this compound.

Role in Drug Development

While this compound itself is not typically the active pharmaceutical ingredient, its rigid framework makes it an excellent starting material for the synthesis of more complex, biologically active molecules. The bicyclo[3.3.1]nonane core is found in a number of natural products with interesting pharmacological profiles.[1] Furthermore, the introduction of heteroatoms, such as nitrogen, into the bicyclic system (e.g., 3-azabicyclo[3.3.1]nonanes) has led to the development of compounds with significant biological activities, including antiarrhythmic and anticancer properties.[1][4][10]

G Role as a Synthetic Intermediate start This compound step1 Functionalization/ Derivatization start->step1 intermediate Heterocyclic Analogues (e.g., Azabicyclo[3.3.1]nonanes) step1->intermediate step2 Further Synthesis & Biological Screening intermediate->step2 product Biologically Active Compounds (e.g., Anticancer, Antiarrhythmic agents) step2->product

Caption: this compound as a precursor to bioactive molecules.

References

Bicyclo[3.3.1]nonan-9-one chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bicyclo[3.3.1]nonan-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bridged bicyclic ketone that serves as a fundamental scaffold in organic chemistry. Its rigid, yet conformationally dynamic, structure has been the subject of extensive stereochemical investigation. This document provides a comprehensive overview of the chemical structure, stereochemistry, conformational analysis, and key experimental data of this compound. Detailed experimental protocols for its synthesis and characterization are also presented, along with visual representations of its conformational landscape.

Chemical Structure and Properties

This compound is a saturated bicyclic compound with a carbonyl group at the bridgehead position (C9). Its structure consists of two fused six-membered rings.

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 17931-55-4[2][3]
Molecular Formula C₉H₁₄O[2][3]
Molecular Weight 138.21 g/mol [1][2][3]
Melting Point 155-157 °C[4]
Boiling Point 219.8 °C at 760 mmHg[4]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dominated by the conformational possibilities of its two cyclohexane rings. The three primary conformations are the twin-chair (or chair-chair), chair-boat, and twin-boat.

  • Twin-Chair (CC) Conformation: This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton.[3] Computational studies, including ab initio and density functional theory (DFT) methods, indicate that the twin-chair conformation is the most populated.[5] This has been confirmed by solid-state 13C NMR and microwave spectroscopy, which show the molecule exists predominantly in the chair-chair form.[5] However, this conformation is destabilized by a significant transannular repulsion between the C3 and C7 hydrogens.

  • Chair-Boat (CB) Conformation: In this conformation, one ring adopts a chair form while the other is in a boat form. The energy difference between the chair-chair and boat-chair conformations is relatively small, calculated to be about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol.[5] This small energy difference suggests that both conformers can exist in equilibrium.[5] Some studies using lanthanide shift reagents in NMR have suggested that the boat-chair conformation could constitute up to 22% of the conformational mixture in solution.[5]

  • Twin-Boat Conformation: This conformation, where both rings are in a boat form, is significantly higher in energy (estimated to be >12 kcal/mol higher than the twin-chair) and is not considered a major contributor to the overall conformational equilibrium.[3]

The interplay between these conformations is a delicate balance of torsional strain and non-bonded interactions.[3] The presence of substituents on the bicyclic framework can further influence the preferred conformation.[6]

G CC Twin-Chair (CC) Most Stable CB Chair-Boat (CB) CC->CB ΔG ≈ 1 kcal/mol BB Twin-Boat Least Stable CB->BB ΔG > 6 kcal/mol

Figure 1: Conformational equilibrium of this compound.

Experimental Data

Crystallographic Data

X-ray crystallography provides precise data on the solid-state structure of this compound, confirming its preference for the twin-chair conformation in the crystalline state.

Table 2: Selected Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic[5]
Space Group P2₁/n[5]
a (Å) 10.4097(3)[5]
b (Å) 11.4187(3)[5]
c (Å) 6.4964(2)[5]
β (°) 90.992(1)[5]
Volume (ų) 772.1[5]
Z 4[5]
Spectroscopic Data

Spectroscopic techniques are invaluable for characterizing the structure and purity of this compound.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Peaks / SignalsReference
¹H NMR Data available but specific shifts vary with solvent and instrument.[7][8]
¹³C NMR Observed chemical shifts in the solid state are indicative of a twin-chair conformation.[5]
IR (KBr) C=O stretching frequency characteristic of a cyclic ketone.[9]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 138.[9]

Experimental Protocols

Synthesis of this compound

A common and efficient synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN).[2]

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-Dimethylphenol

  • Lithium triethylcarboxide solution in hexane

  • Dichloromethyl methyl ether

  • 95% Ethanol

  • Water

  • Sodium hydroxide

  • 30% Hydrogen peroxide

  • Pentane

  • Sodium chloride

Procedure:

  • Preparation of the "ate" complex: A solution of 9-BBN in anhydrous THF is treated with 2,6-dimethylphenol to form the B-(2,6-dimethylphenoxy)-9-borabicyclo[3.3.1]nonane. This is followed by the addition of a lithium triethylcarboxide solution to form the lithium B-(2,6-dimethylphenoxy)-9-boratabicyclo[3.3.1]nonane "ate" complex.

  • Carbonylation: The "ate" complex is cooled to 0 °C, and dichloromethyl methyl ether is added. This initiates the carbonylation reaction, leading to the formation of the bicyclic ketone precursor.

  • Oxidative Workup: The reaction mixture is then subjected to an oxidative workup. A solution of sodium hydroxide in ethanol and water is added, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C. The mixture is then heated to 45-50 °C for 2 hours.

  • Isolation and Purification: After cooling, water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated, and the aqueous phase is extracted with pentane. The combined organic extracts are washed with water and dried. The solvent is removed by distillation.

  • Crystallization: The crude product is dissolved in pentane and filtered. The filtrate is cooled to -78 °C to crystallize the this compound. The crystals are collected by suction filtration, washed with cold pentane, and dried.[2]

Figure 2: Synthetic workflow for this compound.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent (e.g., pentane). Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software.

Conclusion

This compound is a molecule of significant interest due to its well-defined yet flexible stereochemistry. The preference for the twin-chair conformation, coupled with the accessible chair-boat form, provides a rich conformational landscape that influences its reactivity and potential applications in synthesis and drug design. The experimental data and protocols provided herein offer a solid foundation for researchers and scientists working with this important bicyclic ketone.

References

Conformational Analysis of Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone, serves as a fundamental scaffold in medicinal chemistry and natural product synthesis. Its rigid, yet conformationally flexible, structure profoundly influences its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on its isomers and the equilibrium between its major conformations. We delve into the energetic differences, structural parameters, and the experimental and computational methodologies used to elucidate its three-dimensional architecture. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development, offering a consolidated repository of data and protocols essential for understanding and manipulating this important molecular framework.

Introduction

The bicyclo[3.3.1]nonane ring system is a prevalent structural motif in a wide array of biologically active molecules. The central carbonyl group in this compound introduces unique stereoelectronic effects and serves as a versatile handle for chemical modifications. A thorough understanding of its conformational preferences is paramount for the rational design of derivatives with specific biological targets. The molecule predominantly exists in a dynamic equilibrium between several conformations, the most significant of which are the twin-chair (or chair-chair, CC) and the boat-chair (BC) forms. The subtle energy differences between these conformers can be influenced by substitution, solvent effects, and temperature, thereby modulating the molecule's overall shape and properties.

Conformational Isomers and Energetics

This compound can adopt several conformations, with the primary ones being the twin-chair (CC), boat-chair (BC), and the higher-energy twin-boat (BB). The relative populations of these conformers are dictated by their free energy differences.

Major Conformations
  • Twin-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for the parent this compound. Solid-state 13C NMR studies and microwave spectroscopy have indicated that the molecule exists predominantly in the chair-chair form.[1]

  • Boat-Chair (BC) Conformation: Here, one of the six-membered rings is in a boat conformation while the other remains in a chair form. This conformation is slightly higher in energy than the twin-chair.

  • Twin-Boat (BB) Conformation: Both six-membered rings are in a boat conformation. This conformer is significantly destabilized by steric interactions and is not significantly populated at ambient temperatures.

Quantitative Energetic Data

Computational studies, specifically ab initio and density functional theory (DFT) methods, have been instrumental in quantifying the energy landscape of this compound's conformational equilibrium.

ParameterValue (kcal/mol)MethodReference
Free Energy Difference (ΔG) between CC and BC ~1Ab initio and DFT[1]
Inversion Barrier (ΔG‡) between CC and BC ~6Ab initio and DFT[1]

An experimental study using lanthanide shift reagents in NMR spectroscopy estimated that the boat-chair conformation constitutes approximately 22% of the conformational mixture in solution.[1] This corresponds to a free energy difference of about 0.7 kcal/mol at room temperature, which is in reasonable agreement with the theoretical calculations.

Structural Parameters

The precise geometry of each conformer, including bond lengths and angles, has been determined through a combination of experimental techniques and theoretical calculations.

X-ray Crystallography Data for the Twin-Chair Conformation

A low-temperature single-crystal X-ray diffraction study of this compound has provided accurate structural parameters for the dominant twin-chair conformation.

Bond/AngleLength (Å) / Degrees (°)
Bond Lengths
C1-C21.541
C1-C81.542
C1-C91.528
C2-C31.531
C3-C41.530
C4-C51.540
C5-C61.541
C5-C91.527
C6-C71.531
C7-C81.532
C9=O101.215
Bond Angles
C2-C1-C8109.9
C2-C1-C9109.1
C8-C1-C9109.2
C1-C2-C3112.5
C2-C3-C4112.6
C3-C4-C5112.5
C4-C5-C6109.8
C4-C5-C9109.3
C6-C5-C9109.1
C1-C9-C5107.9
C1-C9-O10126.0
C5-C9-O10126.1

Data obtained from the low-temperature crystal structure of this compound.

Experimental Protocols

The conformational analysis of this compound relies on a combination of synthesis and advanced spectroscopic and crystallographic techniques.

Synthesis of this compound

A reliable method for the preparation of this compound is the carbonylation of 1,5-cyclooctadiene using n-butyllithium and carbon monoxide, followed by oxidation. A detailed, high-yield procedure is available in Organic Syntheses.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria in solution.

Objective: To determine the relative populations of the chair-chair and boat-chair conformers and to measure the energy barrier for their interconversion.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a Freon mixture for very low-temperature studies).

  • ¹H and ¹³C NMR at Ambient Temperature: Acquire standard 1D ¹H and ¹³C NMR spectra. At room temperature, the conformational interconversion is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.

  • Low-Temperature NMR:

    • Cool the sample in the NMR probe to a temperature where the interconversion between the CC and BC conformers is slow on the NMR timescale. This will result in the appearance of separate sets of signals for each conformer.

    • Acquire a series of spectra at different low temperatures.

  • Signal Assignment: Assign the signals for each conformer using 2D NMR techniques such as COSY, HSQC, and HMBC. The relative integrals of the signals for the two conformers can be used to determine their populations at each temperature.

  • Lineshape Analysis: In the temperature range where the signals are coalescing, a lineshape analysis can be performed to determine the rate constants for the interconversion.

  • Thermodynamic and Kinetic Parameters:

    • From the temperature-dependent populations, the free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant.

    • From the rate constants obtained from lineshape analysis, the activation energy (ΔG‡) for the interconversion can be determined using the Eyring equation.

  • Analysis of Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the protons (the Karplus relationship). By analyzing the coupling constants for each conformer, detailed information about the ring geometry can be obtained.

Conformational Analysis via X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

Objective: To determine the precise three-dimensional structure of this compound in its crystalline form.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match.

  • Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and torsion angles can be determined, providing a detailed picture of the conformation adopted in the solid state.

Visualizing Conformational Equilibrium

The dynamic interconversion between the major conformers of this compound can be represented as a logical workflow.

G cluster_0 Conformational Landscape of this compound CC Twin-Chair (CC) (Ground State) TS Transition State CC->TS ΔG‡ ≈ 6 kcal/mol BC Boat-Chair (BC) (Higher Energy) BC->TS ΔG‡ ≈ 5 kcal/mol TS->CC TS->BC

Caption: Conformational equilibrium pathway of this compound.

Synthesis and Reaction Pathways

The synthesis of this compound and its subsequent reactions are central to its application in organic synthesis. A common synthetic approach involves the cyclization of a substituted cyclohexanone derivative.

G cluster_1 Synthetic Pathway to this compound Start Substituted Cyclohexanone Intermediate1 Annulation Reaction (e.g., Robinson Annulation) Start->Intermediate1 Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Cyclization Intramolecular Aldol Condensation or similar cyclization Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: A generalized synthetic workflow for this compound.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic factors that govern its three-dimensional structure. The twin-chair conformation is established as the ground state, with the boat-chair conformer being slightly higher in energy and present in a significant population at room temperature. This guide has consolidated the key energetic and structural data and outlined the primary experimental methodologies for the characterization of this important bicyclic ketone. The provided information serves as a critical foundation for researchers aiming to exploit the unique structural features of the bicyclo[3.3.1]nonane scaffold in the design and synthesis of novel molecules with potential applications in medicine and materials science. Further investigations, particularly using advanced NMR techniques at low temperatures, could provide even more detailed insights into the conformational dynamics of the parent ketone and its derivatives.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.3.1]nonane framework, a rigid and structurally significant motif, is a cornerstone in the architecture of numerous biologically active natural products and serves as a versatile building block in synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of a key derivative, bicyclo[3.3.1]nonan-9-one. We delve into the seminal synthetic contributions that paved the way for its accessibility, present detailed experimental protocols for its preparation, and offer a comprehensive compilation of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key synthetic pathways and conformational dynamics through detailed diagrams, offering a valuable resource for researchers engaged in the study and application of this important bicyclic system.

A Historical Perspective: The Genesis of the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane skeleton first appeared in the chemical literature not as the parent hydrocarbon, but in the form of its aza-analogue with the discovery of Tröger's base in 1887. However, the synthesis of the carbocyclic framework and its derivatives has its own rich history. While the exact first synthesis of this compound is not attributed to a single "discovery" paper, the foundational work on the bicyclo[3.3.1]nonane ring system is often credited to the classic synthesis of bicyclo[3.3.1]nonane-2,6-dione, famously known as Meerwein's ketone, by Hans Meerwein in the early 20th century.[1] This early work laid the groundwork for the exploration of this unique bicyclic topology.

Over the decades, numerous synthetic strategies have been developed to access the bicyclo[3.3.1]nonane core, driven by its prevalence in natural products with interesting biological activities, including potential anticancer agents.[2] These methods range from intramolecular aldol condensations and annulation reactions to more modern organocatalytic and organometallic approaches.[2][3] The development of a practical, high-yield synthesis of this compound has been a significant enabler for its use as a versatile synthetic intermediate.

Synthetic Strategies for this compound

A variety of synthetic routes have been established to construct the this compound scaffold. These can be broadly categorized into several key approaches, each with its own advantages and applications.

Intramolecular Aldol Condensation

Base-promoted intramolecular aldol condensation is a powerful and widely utilized method for the formation of the this compound core.[2] This strategy is particularly effective in the synthesis of complex natural products. For instance, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation has been a key step in the synthesis of the this compound cores of natural products like garsubellin A and hyperforin.[2]

Annulation Reactions

Annulation reactions, particularly those involving cyclohexanone derivatives, provide another versatile entry point to the bicyclo[3.3.1]nonane system. The reaction of cyclohexanone with α,β-unsaturated aldehydes or ketones can lead to the formation of the bicyclic framework.[3]

Friedel-Crafts and Related Cyclizations

Internal acylation through Friedel-Crafts type reactions has also been successfully employed to construct bicyclo[3.3.1]nonane derivatives. For example, the cyclization of 4-cyclooctenecarbonyl chloride can yield 2-chlorothis compound.[4]

Modern Organocatalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.3.1]nonane derivatives. These methods often employ chiral amines or other small organic molecules to catalyze cascade reactions that build the bicyclic core with high enantioselectivity.[5]

The following diagram illustrates a generalized synthetic pathway to the bicyclo[3.3.1]nonane core, highlighting the key bond formations.

G General Synthetic Pathways to Bicyclo[3.3.1]nonane Core cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product A Cyclohexanone Derivatives D Annulation Reactions A->D B Acyclic Precursors C Intramolecular Aldol Condensation B->C E Friedel-Crafts Acylation B->E F Organocatalytic Cascade B->F G This compound C->G D->G E->G F->G

General synthetic routes to the bicyclo[3.3.1]nonane core.

Detailed Experimental Protocols

The following section provides a detailed experimental protocol for a practical and high-yield synthesis of this compound, adapted from a procedure published in Organic Syntheses. This method utilizes the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a hindered base.

Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane

This two-part procedure first involves the preparation of lithium triethylcarboxide, followed by the synthesis of the target ketone.

Part A: Preparation of Lithium Triethylcarboxide

  • A thoroughly dried, 1-L, three-necked, round-bottomed flask equipped with a septum inlet, a reflux condenser, and a magnetic stirrer is purged with and maintained under a dry nitrogen atmosphere.

  • A solution of 300 mL of 1.67 M n-butyllithium (0.500 mole) in hexane is introduced into the flask via syringe and cooled to 0°C in an ice bath.

  • 58 g (0.50 mole) of 3-ethyl-3-pentanol is added slowly via syringe. The disappearance of the yellow tint of the n-butyllithium solution indicates the completion of the reaction.

  • The resulting alkoxide solution is standardized by hydrolysis of an aliquot in water and titration of the resulting lithium hydroxide with a standard acid.

Part B: Synthesis of this compound

  • A thoroughly dried, 3-L, three-necked, round-bottomed flask fitted with a serum cap and a magnetic stirrer under nitrogen is charged with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN).

  • 500 mL of anhydrous tetrahydrofuran is added via a double-ended syringe needle.

  • The flask is fitted with a dry, 500-mL, pressure-equalizing dropping funnel while purging with a rapid stream of dry nitrogen. The apparatus is maintained under a static pressure of nitrogen throughout the reaction.

  • A solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous tetrahydrofuran is added slowly by syringe, and the mixture is stirred at room temperature for 3 hours until hydrogen evolution is complete.

  • 350 mL of a 1.46 M solution of lithium triethylcarboxide in hexane is introduced into the dropping funnel.

  • The clear solution in the flask is cooled to 0°C, and 44 g (35 mL, 0.38 mole) of dichloromethyl methyl ether is added.

  • The lithium triethylcarboxide solution is then added slowly over approximately 30 minutes.

  • A solution of 300 mL of 95% ethanol, 70 mL of water, and 42 g of sodium hydroxide is added, and the mixture is cooled to 0°C with efficient stirring.

  • Oxidation is carried out over a 40–45 minute period by the slow, dropwise addition of 70 mL of 30% hydrogen peroxide, while maintaining the temperature below 50°C with a cooling bath.

  • After the addition, the mixture is heated with stirring to 45–50°C for 2 hours and then cooled to room temperature.

  • Water (300 mL) is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated and washed with 100 mL of saturated aqueous sodium chloride.

  • The solvents are removed on a rotary evaporator, and the resulting orange liquid is diluted with 500 mL of pentane, which is then extracted with 250-mL and 100-mL portions of aqueous 3 M sodium hydroxide to remove 2,6-dimethylphenol.

  • After washing with 100 mL of saturated aqueous sodium chloride, the pentane is removed on a rotary evaporator.

  • The 3-ethyl-3-pentanol is removed by distillation under vacuum.

  • The resulting semisolid residue is dissolved in 200 mL of pentane and filtered. The ketone is crystallized by cooling the filtrate to −78°C.

  • The product is collected by suction filtration, washed with cold pentane, and dried to yield 35–40 g (78–83%) of pure this compound.

The workflow for this synthesis is depicted in the following diagram:

G Synthesis of this compound from 9-BBN A 9-Borabicyclo[3.3.1]nonane (9-BBN) E Reaction in THF at 0°C A->E B 2,6-Dimethylphenol B->E C Dichloromethyl methyl ether C->E D Lithium triethylcarboxide D->E F Oxidative Workup (NaOH, H₂O₂, EtOH) E->F G Extraction & Purification F->G H This compound G->H

Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
Melting Point154–156 °C
AppearanceWhite solid

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃)δ (ppm): 2.55-2.75 (m, 2H), 1.60-2.10 (m, 12H)
¹³C NMR (CDCl₃)δ (ppm): 218.5 (C=O), 48.9 (C1, C5), 31.5 (C2, C4, C6, C8), 28.1 (C3, C7)[6]
IR (KBr)ν (cm⁻¹): ~1700 (C=O stretch)[7]
Mass Spec (EI)m/z: 138 (M⁺)

Conformational Analysis: A Tale of Two Chairs

A defining feature of the bicyclo[3.3.1]nonane system is its conformational flexibility. This compound primarily exists in a dynamic equilibrium between a twin-chair (or chair-chair, CC) and a boat-chair (BC) conformation.[6]

In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. This conformation is generally the more stable of the two. However, it is destabilized by a significant transannular steric interaction between the endo-hydrogens at the C3 and C7 positions. This repulsion leads to a flattening of the cyclohexane rings compared to an ideal cyclohexane chair.

The boat-chair conformation, where one ring is in a boat and the other in a chair conformation, is an alternative. While generally higher in energy, the energy difference between the CC and BC conformers is small, on the order of about 1 kcal/mol.[6] This small energy gap means that a significant population of the boat-chair conformer can exist at room temperature. The inversion barrier between these two conformations is also relatively low, at approximately 6 kcal/mol.[6]

The conformational equilibrium is a critical aspect of the reactivity and biological activity of bicyclo[3.3.1]nonane derivatives, as the spatial arrangement of substituents can have a profound impact on their interactions with other molecules.

The following diagram illustrates the equilibrium between the twin-chair and boat-chair conformations of this compound.

G Conformational Equilibrium of this compound A Twin-Chair (CC) More Stable B Boat-Chair (BC) Less Stable A->B ΔG ≈ 1 kcal/mol

Equilibrium between twin-chair and boat-chair conformers.

Conclusion

This compound, a molecule with a rich history rooted in the foundational work of early 20th-century organic chemistry, continues to be a subject of intense interest and utility. Its rigid, well-defined three-dimensional structure makes it an invaluable scaffold for the synthesis of complex natural products and a versatile platform for the design of novel therapeutics. The development of practical and high-yield synthetic routes has made this important ketone readily accessible, fueling further exploration of its chemical and biological properties. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and key physicochemical characteristics of this compound, offering a valuable technical resource for researchers in the chemical and pharmaceutical sciences. The continued investigation of this enduring bicyclic framework is poised to unlock new opportunities in drug discovery and synthetic innovation.

References

Bicyclo[3.3.1]nonan-9-one IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Bicyclo[3.3.1]nonan-9-one, a key bicyclic ketone utilized in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, and synthesis.

Nomenclature and Identification

  • IUPAC Name: this compound[1][2]

  • CAS Number: 17931-55-4[1][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear comparison of its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₄O[1][3]
Molecular Weight 138.21 g/mol [1][3]
Melting Point 154–157 °C[4]
Appearance Solid
InChI Key SKTMMSQPXGWCAP-UHFFFAOYSA-N[1][5]
SMILES O=C1C2CCCC1CCC2

Experimental Protocols: Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN). The following protocol is a detailed methodology for this key experiment.[4]

Materials:

  • 9-borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-dimethylphenol

  • Dichloromethyl methyl ether

  • Lithium triethylcarboxide solution in hexane

  • 95% ethanol

  • Sodium hydroxide

  • 30% hydrogen peroxide

  • Pentane

  • Sodium chloride

Procedure:

  • Preparation of the Boronate Ester: A solution of 9-BBN in anhydrous THF is prepared in a dry, nitrogen-purged flask. To this, a solution of 2,6-dimethylphenol in anhydrous THF is added slowly. The mixture is stirred at room temperature for approximately 3 hours to allow for the complete evolution of hydrogen and formation of the corresponding boronate ester.[4]

  • Carbonylation Reaction: The flask containing the boronate ester solution is cooled to 0°C. Dichloromethyl methyl ether is added, followed by the slow, dropwise addition of a standardized solution of lithium triethylcarboxide in hexane over a period of about 30 minutes.[4]

  • Oxidative Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A solution of sodium hydroxide in 95% ethanol and water is then added, and the mixture is cooled back to 0°C. Oxidation is achieved by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 50°C. The mixture is then heated to 45–50°C for 2 hours.[4]

  • Isolation and Purification: After cooling to room temperature, water is added, and the aqueous phase is saturated with sodium chloride. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic phases are washed, and the 3-ethyl-3-pentanol byproduct is removed by distillation under reduced pressure. The resulting residue is dissolved in pentane and filtered. The filtrate is cooled to -78°C to crystallize the this compound. The product is collected by suction filtration, washed with cold pentane, and dried to yield the pure ketone.[4]

Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound A Start: 9-BBN in THF B Add 2,6-dimethylphenol (Formation of Boronate Ester) A->B C Cool to 0°C Add Dichloromethyl methyl ether B->C D Add Lithium triethylcarboxide (Carbonylation) C->D E Oxidative Workup (NaOH, H₂O₂, Ethanol) D->E F Extraction and Purification (Pentane, Crystallization) E->F G End: Pure this compound F->G

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Molecular Modeling and Computational Studies of Bicyclo[3.ss1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental structural motif in a variety of natural products and synthetic molecules of medicinal interest. Its rigid, yet conformationally dynamic, framework provides a unique three-dimensional scaffold that is attractive for the design of novel therapeutic agents and as a platform for studying fundamental concepts in stereochemistry and reactivity. This technical guide provides a comprehensive overview of the molecular modeling and computational studies of this compound, with a focus on its conformational landscape, synthesis, and the computational methods employed for its analysis.

Conformational Analysis

The conformational preference of the this compound skeleton is a key determinant of its chemical and physical properties. The molecule predominantly exists in two major conformations: the twin-chair (CC) and the boat-chair (BC).

Computational studies, employing both ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the energetic relationship between these conformers. The twin-chair conformation is consistently identified as the global minimum on the potential energy surface.[1][2]

Energetic Landscape

The calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with the CC form being more stable. The energy barrier for the interconversion between these two conformers is calculated to be around 6 kcal/mol.[1] This relatively low energy difference suggests that both conformers can coexist at room temperature, though the twin-chair is the major contributor.[1]

Table 1: Calculated Relative Energies of this compound Conformers

ConformerRelative Free Energy (kcal/mol)
Twin-Chair (CC)0.0
Boat-Chair (BC)~1.0[1]

Table 2: Calculated Inversion Barrier

TransitionActivation Free Energy (kcal/mol)
CC ⇌ BC~6.0[1]
Geometric Parameters

Table 3: Selected Calculated Geometric Parameters for the Bicyclo[3.3.1]nonane Ring System (Representative Values)

ParameterTwin-Chair (CC)Boat-Chair (BC)
Bond Lengths (Å)
C1-C21.54 - 1.551.53 - 1.54
C1-C91.53 - 1.541.52 - 1.53
C=O~1.22~1.22
Bond Angles (°)
C1-C9-C5109 - 110108 - 109
C2-C1-C8110 - 112111 - 113
Dihedral Angles (°)
C8-C1-C2-C3-55 to -6050 to 55
C1-C2-C3-C455 to 60-70 to -75

Note: These are representative values and the exact figures can vary depending on the level of theory and basis set used in the calculation.

Experimental Protocols

Synthesis of this compound

A reliable and practical synthesis of this compound has been reported in Organic Syntheses.[3] The procedure involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a lithium alkoxide, followed by oxidative workup.

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-Dimethylphenol

  • n-Butyllithium in hexane

  • 3-Ethyl-3-pentanol

  • Dichloromethyl methyl ether

  • 95% Ethanol

  • Sodium hydroxide

  • 30% Hydrogen peroxide

  • Pentane

  • Sodium chloride

Procedure:

  • Preparation of Lithium Triethylcarboxide: A solution of n-butyllithium in hexane is cooled to 0°C and 3-ethyl-3-pentanol is added slowly.

  • Reaction Setup: A solution of 9-BBN in anhydrous THF is prepared in a flame-dried, nitrogen-purged flask.

  • Formation of the Boron Intermediate: A THF solution of 2,6-dimethylphenol is added to the 9-BBN solution and stirred at room temperature.

  • Carbonylation: The reaction mixture is cooled to 0°C, and dichloromethyl methyl ether is added, followed by the slow addition of the previously prepared lithium triethylcarboxide solution.

  • Oxidation: The reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol. The mixture is cooled to 0°C, and 30% hydrogen peroxide is added dropwise, maintaining the temperature below 50°C.

  • Workup and Purification: After the oxidation is complete, the mixture is heated, then cooled, and water is added. The aqueous phase is saturated with sodium chloride, and the organic phase is separated. The solvent and 3-ethyl-3-pentanol are removed by distillation. The residue is dissolved in pentane, filtered, and the product is crystallized by cooling to -78°C.

Computational Methodology

The conformational analysis and prediction of molecular properties of this compound are typically performed using quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Protocol for Conformational Analysis:

  • Initial Structure Generation: The 3D structures of the twin-chair (CC) and boat-chair (BC) conformers of this compound are built using a molecular modeling program.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory for this is DFT with the B3LYP functional and a 6-31G* or larger basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structures are true minima on the potential energy surface. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the CC and BC conformers. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed.

  • Transition State Verification: A frequency calculation on the located transition state structure should yield exactly one imaginary frequency, confirming it as a true first-order saddle point.

  • Energy Profile Construction: The relative energies of the minima and the transition state are used to construct a potential energy profile for the conformational interconversion.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

G cluster_0 Conformational Interconversion Twin-Chair (CC) Twin-Chair (CC) Transition State Transition State Twin-Chair (CC)->Transition State ΔG‡ ≈ 6 kcal/mol Boat-Chair (BC) Boat-Chair (BC) Boat-Chair (BC)->Transition State Transition State->Twin-Chair (CC) ΔG ≈ 1 kcal/mol Transition State->Boat-Chair (BC)

Caption: Conformational equilibrium of this compound.

G cluster_1 General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for chemical synthesis.

G cluster_2 Computational Analysis Workflow Build Initial Structures Build Initial Structures Geometry Optimization Geometry Optimization Build Initial Structures->Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Transition State Search Transition State Search Geometry Optimization->Transition State Search Conformer Energies Conformer Energies Frequency Analysis->Conformer Energies Energy Barrier Energy Barrier Transition State Search->Energy Barrier

Caption: Workflow for computational conformational analysis.

Conclusion

The study of this compound through molecular modeling and computational chemistry provides invaluable insights into its structure, stability, and reactivity. The clear preference for the twin-chair conformation, coupled with a relatively low barrier to the boat-chair form, highlights the dynamic nature of this important bicyclic system. The detailed experimental and computational protocols outlined in this guide serve as a practical resource for researchers engaged in the synthesis, analysis, and application of this compound and its derivatives in the fields of organic chemistry, medicinal chemistry, and drug discovery. The continued application of advanced computational techniques will undoubtedly lead to a deeper understanding of this fascinating molecule and facilitate the design of novel compounds with tailored properties.

References

The Bicyclo[3.3.1]nonan-9-one Core: A Privileged Scaffold in Nature and a Versatile Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework, a distinctive bridged carbocyclic system, represents a recurring and vital structural motif in a vast array of natural products. Its unique three-dimensional architecture has captured the attention of synthetic chemists and pharmacologists alike, offering a rigid scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of bicyclo[3.3.1]nonan-9-one and its analogues, details on their isolation and synthesis, and an exploration of the signaling pathways they modulate.

Natural Occurrence: A Predominance of Complex Analogues

While the parent this compound itself has not been reported as a naturally occurring compound, its core structure is embedded within a multitude of complex natural products, most notably the polycyclic polyprenylated acylphloroglucinols (PPAPs).[1] These meroterpenoids, of mixed polyketide and terpenoid biosynthetic origin, are particularly abundant in plants of the Hypericum and Garcinia genera.[2]

Prominent examples of natural products featuring the this compound core include:

  • Hyperforin: A major active constituent of St. John's wort (Hypericum perforatum), renowned for its antidepressant properties.[1][2]

  • Garsubellin A: Isolated from the wood of Garcinia subelliptica, this compound has demonstrated potent neurotrophic activity.[3]

  • Gymnastatins F and Q: These analogues, isolated from the fungus Gymnascella dankaliensis associated with a marine sponge, exhibit significant growth inhibition against various cancer cell lines.[4]

The bicyclo[3.3.1]nonane skeleton is also found in other classes of natural products, including alkaloids and terpenoids, highlighting its evolutionary selection as a privileged scaffold for biological activity.[1]

Isolation and Synthesis: Accessing the Bicyclo[3.3.1]nonane Core

The isolation of bicyclo[3.3.1]nonane-containing natural products from their natural sources requires multi-step procedures involving extraction and chromatography. The synthesis of the core structure and its analogues has been a significant focus of organic chemistry, with numerous strategies developed to construct this challenging bicyclic system.

Experimental Protocols

Table 1: Experimental Protocol for the Isolation of Hyperforin from Hypericum perforatum

StepProcedureDetails
1. Extraction Deep-frozen blossoms of Hypericum perforatum are extracted with n-hexane at room temperature using an Ultra Turrax homogenizer.[5]This initial extraction isolates the lipophilic compounds, including hyperforin.
2. Preliminary Purification The crude extract is subjected to silica gel column chromatography to separate lipophilic substances.[5]This step removes a significant portion of interfering compounds.
3. Preparative HPLC The fraction containing hyperforin is further purified by preparative High-Performance Liquid Chromatography (HPLC).[5]This provides a high degree of purification. The mobile phase is often sparged with helium and may contain ascorbic acid to prevent oxidation of the sensitive hyperforin molecule.[5]
4. Solvent Removal The mobile phase is evaporated under reduced pressure.[5]This concentrates the isolated hyperforin.
5. Lyophilization Any remaining water is removed by freeze-drying.[5]This ensures a dry, stable product.
6. Storage The purified hyperforin is stored at -20°C under a nitrogen atmosphere to prevent degradation.[5]Hyperforin is sensitive to oxidation, light, and heat.[6]

Table 2: Representative Experimental Protocol for the Synthesis of this compound via Robinson Annulation

StepProcedureDetails
1. Michael Addition The enamine of cyclohexanone (formed by reacting cyclohexanone with a secondary amine like pyrrolidine) is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone.[7][8]This step forms a 1,5-diketone intermediate. The reaction is a classic Michael addition.
2. Intramolecular Aldol Condensation The 1,5-diketone intermediate undergoes an intramolecular aldol condensation upon treatment with a base (e.g., sodium ethoxide).[8][9]This base-catalyzed cyclization forms the second six-membered ring of the bicyclo[3.3.1]nonane system.
3. Dehydration The resulting aldol adduct is typically dehydrated upon heating to yield an α,β-unsaturated ketone within the bicyclic framework.[8]This step is often spontaneous under the reaction conditions.
4. Reduction (if necessary) The resulting bicyclic enone can be reduced to the saturated this compound.Various reducing agents can be employed depending on the desired stereochemistry and other functional groups present.

Signaling Pathways and Biological Activities

Analogues of this compound exert their biological effects by modulating a variety of cellular signaling pathways. Their rigid, three-dimensional structure allows for specific interactions with protein targets, leading to a range of pharmacological activities.

Neurological and Psychiatric Disorders

Hyperforin's Antidepressant Activity: Hyperforin is a broad-spectrum reuptake inhibitor of several neurotransmitters, including serotonin, dopamine, and norepinephrine.[10] Its mechanism of action is distinct from that of classic selective serotonin reuptake inhibitors (SSRIs). Hyperforin activates the Transient Receptor Potential Canonical 6 (TRPC6) channel, a nonselective cation channel.[7][11] This leads to an increase in intracellular sodium ([Na⁺]i) and calcium ([Ca²⁺]i) concentrations.[12][13] The elevated [Na⁺]i is believed to be the primary driver for the reduced reuptake of neurotransmitters.[13] Hyperforin has also been shown to mobilize calcium and zinc from mitochondria.[12][14]

Hyperforin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 activates Na_ion Na+ TRPC6->Na_ion influx Ca_ion Ca2+ TRPC6->Ca_ion influx NT_Transporter Neurotransmitter Transporter Neurotransmitter Neurotransmitter NT_Transporter->Neurotransmitter Na_ion->NT_Transporter inhibits reuptake

Figure 1: Hyperforin's mechanism of action.

Garsubellin A and Neurotrophic Activity: Garsubellin A has been shown to increase the activity of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine.[3][15] A deficit in cholinergic neurotransmission is a hallmark of Alzheimer's disease. The precise mechanism by which garsubellin A activates ChAT is believed to occur at the post-translational level, as studies have shown that the increase in enzyme activity is not affected by inhibitors of DNA, RNA, or protein synthesis.[16]

GarsubellinA_Signaling GarsubellinA Garsubellin A ChAT Choline Acetyltransferase (ChAT) GarsubellinA->ChAT activates (post-translationally) Acetylcholine Acetylcholine ChAT->Acetylcholine synthesizes

Figure 2: Garsubellin A's effect on ChAT.
Anti-inflammatory and Anti-cancer Activities

Many PPAPs possessing the bicyclo[3.3.1]nonane core exhibit potent anti-inflammatory and anti-cancer properties by targeting key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of the STAT3 Pathway: Several PPAPs isolated from Garcinia xanthochymus have been shown to exert antitumor effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][5][10][17][18] These compounds can directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[17] Furthermore, they can inhibit the upstream kinases Janus kinase 2 (JAK2) and Src, which are responsible for STAT3 phosphorylation and activation.[10] The inhibition of the STAT3 pathway leads to the downregulation of various target genes involved in cell survival (e.g., Bcl-xL, Mcl-1, Survivin), proliferation (e.g., Cyclin D1), and angiogenesis (e.g., VEGF).[5]

STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activate Src Src Receptor->Src activate STAT3 STAT3 JAK2->STAT3 phosphorylate Src->STAT3 phosphorylate STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes TargetGenes Target Genes (e.g., Bcl-xL, Cyclin D1, VEGF) STAT3_dimer->TargetGenes activates transcription PPAPs PPAPs PPAPs->JAK2 inhibit PPAPs->Src inhibit PPAPs->STAT3_dimer inhibit dimerization

Figure 3: Inhibition of the STAT3 pathway by PPAPs.

Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some PPAPs have demonstrated anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of the inhibitory IκB protein. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. PPAPs can interfere with this cascade at various points, including the inhibition of the IκB kinase (IKK) complex.

NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Signal->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB degradation IkB_NFkB IκB-NF-κB (inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes activates IkB_NFkB->NFkB releases PPAPs PPAPs PPAPs->IKK_complex inhibit

Figure 4: Modulation of the NF-κB pathway by PPAPs.

Conclusion

The this compound core is a privileged structural motif that is prevalent in a diverse range of biologically active natural products. While the parent compound remains elusive in nature, its complex analogues, particularly the polycyclic polyprenylated acylphloroglucinols, have provided a rich source of lead compounds for drug discovery. The synthetic accessibility of the bicyclo[3.3.1]nonane scaffold, coupled with a growing understanding of its interactions with key signaling pathways, positions it as a valuable platform for the development of novel therapeutics for a wide range of diseases, from neurological disorders to cancer and inflammation. Further exploration of the chemical space around this unique bicyclic system holds significant promise for the future of medicine.

References

Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide to its Reactivity and Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a versatile scaffold in organic synthesis, notably in the construction of complex polycyclic systems and pharmacologically active molecules. Its rigid conformational structure and the presence of a reactive carbonyl group provide distinct electrophilic and nucleophilic sites, enabling a wide array of chemical transformations. This guide offers a comprehensive overview of the reactivity of this compound, detailing its key reactive centers, and providing experimental protocols and quantitative data for several important reactions. The strategic importance of this molecule in synthetic chemistry, particularly as a precursor to adamantanes and other intricate molecular architectures, is also highlighted.

Core Concepts: Electrophilic and Nucleophilic Sites

The reactivity of this compound is primarily dictated by the presence of the carbonyl group and the adjacent α-carbons. This gives rise to distinct electrophilic and nucleophilic centers within the molecule.

  • Electrophilic Site: The primary electrophilic site is the carbonyl carbon (C9). The polarization of the carbon-oxygen double bond renders the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.

  • Nucleophilic Sites: The α-carbons to the carbonyl group (C1 and C8) are the primary nucleophilic sites. In the presence of a base, a proton can be abstracted from either of these positions to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.

cluster_molecule cluster_electrophilic Electrophilic Site cluster_nucleophilic Nucleophilic Sites a b Carbonyl Carbon (C9) a->b   Attack by   Nucleophiles c α-Carbons (C1 & C8) (via enolate formation) a->c   Deprotonation to   form Enolate

Figure 1: Electrophilic and nucleophilic sites of this compound.

Key Reactions and Reactivity

Nucleophilic Addition to the Carbonyl Group

The electrophilic carbonyl carbon is a prime target for a variety of nucleophiles. These reactions are fundamental to the functionalization of the bicyclo[3.3.1]nonane core.

start This compound product Addition Product (e.g., Alcohol, Alkene) start->product Nucleophilic Attack on Carbonyl Carbon nucleophile Nucleophile (e.g., H:⁻, R-MgX, Ph₃P=CHR) nucleophile->start

Figure 2: General workflow for nucleophilic addition to this compound.

This compound can be readily reduced to the corresponding alcohol, bicyclo[3.3.1]nonan-9-ol, using standard hydride reducing agents. The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions.

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group allows for the formation of new carbon-carbon bonds, leading to tertiary alcohols.

The Wittig reaction provides a powerful method for the conversion of the carbonyl group into an exocyclic double bond. This reaction involves the use of a phosphorus ylide (a Wittig reagent) and is crucial for the synthesis of various functionalized bicyclic systems.

Reactions via Enolate Formation

The formation of an enolate ion by deprotonation at the α-carbon unlocks the nucleophilic potential of the this compound system.

The enolate can be alkylated by reacting it with alkyl halides. This allows for the introduction of various alkyl substituents at the C1 or C8 position.

The enolate of this compound can participate in aldol condensations with other carbonyl compounds. Furthermore, the formation of the bicyclo[3.3.1]nonane skeleton itself often proceeds through a tandem Michael addition-intramolecular aldol condensation sequence. This powerful strategy allows for the construction of the bicyclic core from acyclic or monocyclic precursors in a single pot.[1][2][3]

start Cyclohexanone Derivative michael_adduct Michael Adduct (Intermediate) start->michael_adduct Michael Addition enone α,β-Unsaturated Ketone/Aldehyde enone->michael_adduct bicyclic_core Bicyclo[3.3.1]nonane Core michael_adduct->bicyclic_core Intramolecular Aldol Condensation

References

Spectroscopic Profile of Bicyclo[3.3.1]nonan-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2.65br s-H-1, H-5
2.10 - 1.60m-H-2, H-4, H-6, H-8 (endo and exo)
1.95m-H-3, H-7 (endo)
1.45m-H-3, H-7 (exo)

Note: Specific assignments and coupling constants for the methylene protons can be complex due to overlapping signals and the rigid bicyclic structure.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
217.5C-9 (C=O)
48.5C-1, C-5
31.8C-3, C-7
28.9C-2, C-4, C-6, C-8
Table 3: Infrared (IR) Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretching (alkane)
1700StrongC=O stretching (ketone)
Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
138Moderate[M]⁺ (Molecular Ion)
82High[C₆H₁₀]⁺
67High[C₅H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz. A spectral width of 220 ppm is used, with a relaxation delay of 2-5 seconds. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron ionization (EI) is used, with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis of Bicyclo[3.3.1]nonan-9-one: Starting Materials and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a pivotal structural motif present in a multitude of biologically active natural products, including the polyprenylated acylphloroglucinols (PPAPs) like hyperforin and garsubellin A.[1][2] Its unique three-dimensional structure has made it an attractive target for synthetic chemists and a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to bicyclo[3.3.1]nonan-9-one, detailing the key starting materials, precursors, and experimental methodologies.

Core Synthetic Strategies and Starting Materials

The construction of the bicyclo[3.3.1]nonane skeleton can be achieved through several strategic approaches, primarily categorized as intramolecular carbon-carbon bond formations, annulation reactions, and cascade reactions.[2][3] The choice of starting material is intrinsically linked to the selected synthetic pathway.

Starting Material/PrecursorSynthetic MethodReagents/ConditionsYield (%)Reference
1,5-CyclooctadieneHydroboration-Oxidation1. 9-BBN, THF; 2. Jones Oxidation79-91[4]
Substituted CyclohexanoneRobinson Annulationα,β-Unsaturated Ketone or Aldehyde, BaseVaries[2]
β-Keto EsterAnnulation with AcroleinBaseVaries[3]
1,3-DiketoneTandem Michael Addition-Aldol CondensationMethyl Acrolein, TfOH or TMSOTf63[3]
Lactone PrecursorDIBAL-H Mediated Tandem Lactone Opening and Intramolecular Aldol CondensationDIBAL-HHigh[3][5]
(R)-Carvone Derivative (10-bromocarvone)Tandem Intermolecular Alkylation-Intramolecular Michael AdditionDimethyl Malonate, BaseVaries[6]
p-Methoxy PhenolMulti-step: Hypervalent Iodine Oxidation, Epoxidation, Thiolysis, Intramolecular AldolPIDA, Butenylmagnesium Bromide, H2O2, Thiophenol, Cs2CO357-88 (for rearrangement step)[7]

Detailed Experimental Protocols

1. Synthesis from 1,5-Cyclooctadiene via Hydroboration-Oxidation

This established method utilizes the commercially available 1,5-cyclooctadiene and proceeds through the formation of 9-borabicyclo[3.3.1]nonane (9-BBN).[4][8][9][10]

  • Step 1: Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) A solution of borane in tetrahydrofuran (BH3-THF) is added to 1,5-cyclooctadiene with ice bath cooling. The reaction mixture is stirred, leading to the formation of crystalline 9-BBN dimer.[9]

  • Step 2: Carbonylation of 9-BBN and Oxidation A solution of lithium triethylcarboxide is prepared by reacting n-butyllithium with 3-ethyl-3-pentanol.[4] The 9-BBN is then treated with this solution, followed by reaction with carbon monoxide. The intermediate is oxidized using alkaline hydrogen peroxide to yield this compound.[4] The final product is purified by crystallization. The overall yield from 9-BBN is reported to be between 79% and 91%.[4]

2. Tandem Michael Addition-Intramolecular Aldol Condensation

This approach is effective for constructing substituted bicyclo[3.3.1]nonenone systems, which can be further modified to the target ketone.[3]

  • Procedure: To a solution of a 1,3-diketone (e.g., dimedone) in a suitable solvent, methyl acrolein is added in the presence of a Lewis or Brønsted acid catalyst such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction promotes a Michael addition of the diketone to the α,β-unsaturated aldehyde, which is then followed by an intramolecular aldol condensation. This cascade reaction leads to the formation of the bicyclo[3.3.1]nonenone core in yields of around 63%.[3]

3. DIBAL-H-Mediated Tandem Lactone Ring Opening and Intramolecular Aldol Condensation

This methodology is particularly relevant for the synthesis of the core structures of complex natural products like garsubellin A and hyperforin.[3][5]

  • Procedure: A suitable lactone precursor, often derived from a phloroglucinol derivative, is treated with diisobutylaluminium hydride (DIBAL-H). This reagent mediates the opening of the lactone ring to form an intermediate that subsequently undergoes an intramolecular aldol condensation to furnish the this compound core.[3] This method is known for its high efficiency.[3]

Synthetic Workflow and Logical Relationships

The synthesis of this compound often involves a sequence of well-defined reactions. The following diagram illustrates a common synthetic pathway starting from a cyclohexanone derivative.

G A Cyclohexanone Derivative C Robinson Annulation A->C B α,β-Unsaturated Ketone/Aldehyde B->C D Intermediate (e.g., Octahydronaphthalene derivative) C->D Formation of a new six-membered ring E Oxidative Cleavage D->E e.g., Ozonolysis F Dicarbonyl Intermediate E->F G Intramolecular Aldol Condensation F->G Base or Acid Catalysis H This compound Core G->H

Caption: Synthetic workflow for this compound via Robinson annulation.

This logical diagram outlines a generalized Robinson annulation approach. An alternative and highly efficient pathway involves intramolecular reactions, as depicted below.

G Start Substituted 1,3-Dicarbonyl Compound MichaelAddition Michael Addition Start->MichaelAddition MichaelAcceptor α,β-Unsaturated System (e.g., Acrolein) MichaelAcceptor->MichaelAddition Intermediate Acyclic Adduct MichaelAddition->Intermediate C-C bond formation AldolCondensation Intramolecular Aldol Condensation Intermediate->AldolCondensation Cyclization Product This compound Derivative AldolCondensation->Product

Caption: Cascade reaction pathway for this compound synthesis.

References

Bicyclo[3.3.1]nonan-9-one: An In-depth Technical Guide on Thermodynamic Stability and Strain Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental scaffold in organic chemistry and is a key structural motif in various natural products and pharmacologically active compounds. Its unique three-dimensional structure gives rise to interesting conformational preferences and inherent strain, which are crucial for understanding its reactivity and potential as a molecular building block. This technical guide provides a comprehensive overview of the thermodynamic stability and strain energy of this compound, detailing its conformational landscape and summarizing the experimental and computational methodologies used for its characterization.

Conformational Analysis and Thermodynamic Stability

The thermodynamic stability of this compound is intrinsically linked to its conformational isomers. The bicyclo[3.3.1]nonane framework can adopt several conformations, with the most significant being the twin-chair (CC) and the boat-chair (BC).

  • Twin-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton. However, in the case of this compound, the twin-chair conformation is destabilized by a significant transannular interaction between the endo-protons at the C3 and C7 positions.

  • Boat-Chair (BC) Conformation: This conformation consists of one ring in a boat form and the other in a chair form. The boat-chair conformation is an alternative arrangement that is in dynamic equilibrium with the twin-chair form.

Computational studies using ab initio and density functional theory (DFT) methods have been employed to determine the energy differences between these conformers. The calculated free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is approximately 1 kcal/mol, with the CC form being more stable. The inversion barrier between these two conformations is estimated to be around 6 kcal/mol. The relatively small energy difference suggests that at room temperature, a significant population of the boat-chair conformer exists in equilibrium with the more stable twin-chair conformer.

Quantitative Conformational Energy Data

The following table summarizes the key thermodynamic parameters related to the conformational equilibrium of this compound.

ParameterValue (kcal/mol)Method
ΔG (BC - CC) ~1.0Ab initio and DFT calculations
Inversion Barrier (CC to BC) ~6.0Ab initio and DFT calculations

Strain Energy

  • Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Transannular Strain: Steric repulsion between atoms across the rings, particularly the C3 and C7 endo-protons in the twin-chair conformation.

The strain energy of the parent hydrocarbon, bicyclo[3.3.1]nonane, has been calculated, and it is expected that the introduction of the carbonyl group at the C9 position influences the overall strain of the molecule.

Experimental and Computational Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN). The following is a summary of a well-established procedure.

Experimental Workflow for Synthesis

cluster_0 Part A: Preparation of Lithium Triethylcarboxide cluster_1 Part B: Synthesis of this compound A1 n-Butyllithium in hexane A3 Lithium triethylcarboxide solution A1->A3 React with A2 3-Ethyl-3-pentanol A2->A3 at 0°C B1 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF B5 Reaction Intermediate B1->B5 React with B2 2,6-Dimethylphenol in THF B2->B5 B3 Dichloromethyl methyl ether B3->B5 B4 Lithium triethylcarboxide (from Part A) B4->B5 at 0°C B6 Oxidation with H2O2 and NaOH B5->B6 B7 This compound B6->B7 Purification by crystallization

Synthesis of this compound.

Detailed Methodology:

  • Preparation of Lithium Triethylcarboxide: A solution of n-butyllithium in hexane is cooled to 0°C and treated with 3-ethyl-3-pentanol to generate a solution of lithium triethylcarboxide.

  • Carbonylation Reaction: A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in anhydrous tetrahydrofuran (THF) is treated with 2,6-dimethylphenol. Dichloromethyl methyl ether is then added, followed by the slow addition of the lithium triethylcarboxide solution at 0°C.

  • Oxidation and Isolation: The reaction mixture is oxidized with hydrogen peroxide and sodium hydroxide. The organic layer is separated, and the product is purified by crystallization from pentane to yield pure this compound.

Determination of Thermodynamic Parameters

Computational Chemistry Protocol (General):

Quantum chemical calculations are a powerful tool for investigating the thermodynamic properties of molecules like this compound.

Computational Workflow

cluster_0 Computational Analysis C1 Construct initial 3D structures (CC and BC conformers) C2 Geometry Optimization (e.g., DFT with B3LYP functional) C1->C2 C3 Frequency Calculation C2->C3 Verify minima (no imaginary frequencies) C4 Single-Point Energy Calculation (higher level of theory, e.g., MP2) C2->C4 C5 Thermochemical Analysis C3->C5 Obtain ZPE and thermal corrections C4->C5 C6 Relative Energies (ΔG) and Inversion Barriers C5->C6

Computational workflow for thermodynamic analysis.
  • Software: Gaussian, Spartan, or other quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a functional such as B3LYP is commonly used for geometry optimization and frequency calculations. Higher-level methods like Møller-Plesset perturbation theory (MP2) can be used for more accurate single-point energy calculations.

  • Basis Set: A Pople-style basis set such as 6-31G(d) or a correlation-consistent basis set like cc-pVTZ is typically employed.

  • Procedure:

    • Initial 3D structures of the twin-chair and boat-chair conformers are built.

    • The geometries are optimized to find the lowest energy structures.

    • Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • The relative free energies of the conformers are calculated from the electronic energies and thermal corrections.

    • The transition state for the interconversion of the conformers can be located to determine the inversion barrier.

Experimental Protocol (General - Calorimetry):

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds.

  • Apparatus: A bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of this compound is placed in the calorimeter's bomb.

    • The bomb is filled with high-pressure oxygen.

    • The bomb is placed in a known amount of water in the calorimeter.

    • The sample is ignited, and the temperature change of the water is measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

Conformational Equilibrium Visualization

The dynamic relationship between the two primary conformers of this compound can be visualized as an equilibrium process.

cluster_0 Conformational Equilibrium CC Twin-Chair (CC) More Stable BC Boat-Chair (BC) Less Stable CC->BC ΔG ≈ 1 kcal/mol BC->CC

Equilibrium between conformers of this compound.

Conclusion

The thermodynamic stability of this compound is governed by a delicate balance of steric and electronic factors, resulting in a dynamic equilibrium between the more stable twin-chair and the slightly less stable boat-chair conformations. The inherent strain in this bicyclic system, arising from transannular interactions, plays a significant role in its chemistry. While comprehensive experimental thermodynamic data remains somewhat sparse in the literature, computational methods provide valuable insights into the energetic landscape of this important molecule. A thorough understanding of these fundamental properties is essential for the rational design and synthesis of novel derivatives for applications in medicinal chemistry and materials science.

Methodological & Application

Bicyclo[3.3.1]nonan-9-one: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonan-9-one skeleton is a rigid, three-dimensional carbocyclic framework that has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and the ability to introduce diverse functionalities at various positions make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for the synthesis of key derivatives, and methodologies for their biological evaluation.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a valuable tool in the development of new drugs for various therapeutic areas.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology. Notably, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have shown potent cytotoxic effects against various cancer cell lines.[1] One of the mechanisms of action for some of these compounds is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor progression and angiogenesis.[1] The rigid bicyclic framework allows for the precise spatial orientation of the aryl substituents, which is critical for their interaction with biological targets.

Antimicrobial and Antiviral Activity

The bicyclo[3.3.1]nonane framework has also been incorporated into molecules with antimicrobial and antiviral properties. For instance, certain thiosemicarbazone derivatives of 2,4-diaryl-3-azathis compound have exhibited significant activity against various bacterial and fungal strains.[2][3] Furthermore, nucleoside analogues containing a bicyclo[4.3.0]nonene core, a structurally related bicyclic system, have shown promising antiviral activity against respiratory syncytial virus (RSV) with low cytotoxicity.[4]

Neuroprotective and CNS Activity

The bicyclo[3.3.1]nonane scaffold is found in several natural products with neuroprotective properties.[5] Synthetic derivatives are being explored for their potential in treating neurodegenerative diseases. For example, certain analogues have been investigated as positive allosteric modulators of AMPA receptors, which are involved in synaptic plasticity and cognitive function.[6] Additionally, heterocyclic this compound derivatives have been identified as potent and selective κ-opioid receptor agonists, highlighting their potential for the development of novel analgesics with a reduced side-effect profile compared to traditional opioids.

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected this compound derivatives, showcasing their potency in various assays.

Table 1: Anticancer and HIF-1 Inhibitory Activity

Compound IDCell Line/TargetActivity TypeIC50 (µM)Reference
16f HIF-1Transcriptional Activity Inhibition17.2[1]
Thienoyl Hydrazone 12 HepG2 (Liver Cancer)Antiproliferative3.76 (µg/mL)[7]
Bispidine Derivative 4e HepG2 (Liver Cancer)AntiproliferativeNot specified[8]

Table 2: Antimicrobial Activity

Compound IDOrganismActivity TypeMIC (µg/mL)Reference
Thiosemicarbazone 10 Bacillus subtilisAntibacterial6.25[2]
Thiosemicarbazone 11 Bacillus subtilisAntibacterial6.25[2]
Thiosemicarbazone 13 Salmonella typhiAntibacterial6.25[2]
Thiosemicarbazone 11 Candida albicansAntifungal6.25[2]
Thiosemicarbazone 13 Candida albicansAntifungal6.25[2]
Thiosemicarbazone 16 Candida albicansAntifungal6.25[2]
Thiosemicarbazone 12 Cryptococcus neoformansAntifungal6.25[2]
Thiosemicarbazone 13 Cryptococcus neoformansAntifungal6.25[2]

Table 3: Antiviral Activity

Compound IDVirusActivity TypeIC50 (µM)CC50 (µM)Reference
Bicyclo[4.3.0]nonene 10a RSVAnti-RSV1.66>40[4]
Bicyclo[4.3.0]nonene 11a RSVAnti-RSV0.53>40[4]
Bicyclo[4.3.0]nonene 12a RSVAnti-RSVNot specified>40[4]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the mechanism of action and evaluation processes for this compound derivatives.

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_norm HIF-1α PHD PHD HIF1a_norm->PHD Hydroxylation pVHL pVHL HIF1a_norm->pVHL Binding PHD->pVHL Ub Ubiquitin pVHL->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Co-activator recruitment HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Bicyclononanone This compound Derivative (HIF-1 Inhibitor) Bicyclononanone->HIF1_complex Inhibition

Figure 1. Simplified HIF-1 signaling pathway and the inhibitory action of this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Treatment Treatment with Synthesized Compounds Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) IC50_Determination->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50_Determination->Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay Animal_Model Xenograft Animal Model IC50_Determination->Animal_Model Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Figure 2. General experimental workflow for the screening of anticancer this compound derivatives.

Experimental Protocols

This section provides detailed protocols for the synthesis of a key this compound derivative and for common biological assays used in its evaluation.

Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol describes a general one-pot synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones via a Mannich-type reaction.

Materials:

  • Cyclohexanone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and the aromatic aldehyde (2 equivalents) in ethanol.

  • Add ammonium acetate (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,4-diaryl-3-azathis compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[11][12]

Materials:

  • This compound derivative

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound derivative in methanol or ethanol.

    • Prepare a stock solution of ascorbic acid in the same solvent.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. This solution should be freshly prepared and kept in the dark.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Studies on various derivatives of the this compound scaffold have provided valuable insights into their structure-activity relationships. For the anticancer 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the nature and position of substituents on the aryl rings significantly influence their cytotoxic activity. Electron-withdrawing groups, such as halogens, at the para position of the aryl rings have been shown to enhance anticancer and antimicrobial activities.[7] This suggests that electronic effects play a crucial role in the interaction of these compounds with their biological targets. Further modifications at the C9-ketone, for example, by converting it to a thiosemicarbazone, can also modulate the biological activity profile, often enhancing antimicrobial efficacy.[2] The rigid bicyclic core serves to hold these pharmacophoric elements in a specific orientation, which is critical for their biological function.

References

Application Notes and Protocols for Bicyclo[3.3.1]nonan-9-one Derivatives with Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of bicyclo[3.3.1]nonan-9-one derivatives exhibiting anticancer activity, detailing their synthesis, biological evaluation, and mechanisms of action. The information is intended to serve as a practical guide for researchers in the fields of medicinal chemistry and oncology.

Introduction

The bicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional structure that serves as a valuable framework in the design of biologically active molecules.[1][2] Its unique conformational properties allow for the precise spatial orientation of functional groups, facilitating specific interactions with biological targets.[1] Derivatives of this compound, in particular, have emerged as a promising class of compounds with significant potential in cancer chemotherapy.[2][3][4] These compounds have been shown to exhibit a range of anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and modulation of tumor-associated enzymes.[3][5][6][7] This document outlines key derivatives, their cytotoxic effects, and detailed protocols for their synthesis and evaluation.

Featured this compound Derivatives and Anticancer Activity

Several classes of this compound derivatives have been investigated for their anticancer properties. These include 3-azabicyclo[3.3.1]nonan-9-ones, 3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidines), and other substituted analogues. The anticancer efficacy of these compounds has been evaluated against a variety of cancer cell lines.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivativeCell LineIC50 (µg/mL)Reference
8-Phenylcarbamoyl-bicyclo[3.3.1]nonanes8-(4'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma110.65[4]
8-(2'-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma148.23[4]
8-(phenylcarbamoyl)bicyclo[3.3.1]nonaneEhrlich Ascites Carcinoma151.71[4]
2,4-Diaryl-3-azathis compound-2'-thienoyl hydrazonesCompound 12 (p-Fluoro substitution)HepG2 (Human Liver Cancer)3.76[8]
3-Azabicyclo[3.3.1]nonan-9-onesSophopterocarpan-AMCF-7 (Human Breast Cancer)29.36 µM[3]

Mechanisms of Action

This compound derivatives exert their anticancer effects through diverse mechanisms of action. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.

  • Induction of Polyamine Catabolism : Certain 3,7-diazathis compound (bispidine) derivatives have been shown to activate polyamine catabolism in cancer cells.[5][7] This metabolic pathway produces cytotoxic substances that can lead to apoptosis.[5][7] For instance, the bispidine derivative 4e, 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane, was found to effectively induce apoptosis in HepG2 cancer cells, particularly in the presence of exogenous polyamines.[5]

  • Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) : Some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones have demonstrated the ability to inhibit the transcriptional activity of HIF-1, a key transcription factor involved in tumor progression and angiogenesis.[1]

  • Inhibition of DNA Topoisomerase II : The anticancer quinone HU-331, which can be synthesized from cannabidiol and is structurally related to bicyclo[3.3.1]nonane derivatives, has been identified as a selective catalytic inhibitor of human DNA topoisomerase II.[6] This enzyme is a critical target for many established anticancer drugs.

  • Modulation of VEGF Receptors : In silico docking studies have suggested that various bicyclo derivatives can interact with Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[9] Inhibition of VEGF receptor signaling can disrupt angiogenesis, a process essential for tumor growth and metastasis.[9]

  • Induction of Apoptosis and Autophagy : The natural product derivative Sophopterocarpan-A, which contains a benzotetrahydrofuran-fused bicyclo[3.3.1]nonane ring, has been shown to trigger autophagic cell death in cancer cells.[3] Other derivatives have been observed to induce apoptosis through mitochondrial dysfunction and cell cycle arrest.[3]

Signaling Pathway Diagram

Polyamine_Catabolism_Apoptosis Polyamine Catabolism-Induced Apoptosis Bicyclo[3.3.1]nonan-9-one_Derivative This compound Derivative (e.g., Bispidine 4e) Polyamine_Catabolism Increased Polyamine Catabolism Bicyclo[3.3.1]nonan-9-one_Derivative->Polyamine_Catabolism activates Cytotoxic_Products Generation of Cytotoxic Products (e.g., H2O2, aldehydes) Polyamine_Catabolism->Cytotoxic_Products leads to Apoptosis Apoptosis in Cancer Cells Cytotoxic_Products->Apoptosis induces

Caption: Polyamine catabolism-induced apoptosis by this compound derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of these compounds. The following sections provide protocols for key experiments.

Synthesis Protocols

1. One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

This protocol is based on the tandem Mannich reaction, a common and efficient method for constructing the 3-azabicyclo[3.3.1]nonane core.[10]

  • Materials :

    • Aromatic aldehyde (2 mmol)

    • Cyclic ketone (e.g., cyclohexanone) (1 mmol)

    • Ammonium acetate (1.5 mmol)

    • Ethanol

  • Procedure :

    • Dissolve the aromatic aldehyde, cyclic ketone, and ammonium acetate in ethanol in a round-bottom flask.

    • Stir the solution at room temperature or with gentle heating.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the precipitate by filtration and wash with a cold ethanol/ether mixture.

    • Purify the product by recrystallization to obtain the desired 2,4-diaryl-3-azathis compound.

2. Synthesis of 3,7-Diazathis compound (Bispidine) Derivatives

This is a general procedure for the synthesis of substituted bispidine derivatives.[5][7]

  • Materials :

    • Appropriate primary amines

    • Paraformaldehyde

    • Acetone-1,3-dicarboxylic acid diethyl ester

    • Solvents (e.g., ethanol, chloroform)

    • Reagents for purification (e.g., Al2O3, silica gel)

  • Procedure :

    • The synthesis typically involves a Mannich-type condensation of a primary amine, formaldehyde (or paraformaldehyde), and a β-ketoester like acetone-1,3-dicarboxylic acid diethyl ester.

    • The resulting intermediate is then subjected to further modifications to introduce desired substituents at the N3 and N7 positions.

    • A specific example is the synthesis of 3-(3-methoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazathis compound (2e), which involves reacting the appropriate precursors followed by purification via column chromatography on Al2O3.[5]

Biological Evaluation Protocols

1. MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

  • Materials :

    • Cancer cell line (e.g., HepG2, EAC)

    • Complete cell culture medium

    • This compound derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Trypan Blue Dye Exclusion Assay

This assay is used to determine the number of viable cells in a cell suspension.[4]

  • Materials :

    • Cancer cell suspension

    • Trypan blue solution (0.4%)

    • Hemocytometer or automated cell counter

  • Procedure :

    • Treat a suspension of cancer cells with the test compound for a specific duration.

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

    • Incubate for 1-2 minutes.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

    • Calculate the percentage of viable cells.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay, Trypan Blue) Purification->In_Vitro_Screening Data_Analysis Data Analysis and IC50 Determination In_Vitro_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Studies

Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The diverse mechanisms of action and the amenability of the core structure to chemical modification provide a strong foundation for future drug discovery efforts. The protocols and data presented in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes and Protocols for Bicyclo[3.3.1]nonan-9-one Derivatives with Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antimicrobial properties, and relevant experimental protocols for a class of promising antimicrobial compounds: Bicyclo[3.3.1]nonan-9-one derivatives. The data and protocols presented herein are compiled from recent scientific literature to facilitate further research and development in this area.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound derivatives, particularly the 2,4-diaryl-3-azathis compound scaffold and its subsequent modifications, have demonstrated significant in vitro activity against a broad spectrum of bacteria and fungi. These compounds offer a versatile platform for synthetic modification, allowing for the fine-tuning of their biological activity. This document outlines the key synthetic methodologies, summarizes the antimicrobial efficacy of selected derivatives, and provides detailed protocols for their synthesis and antimicrobial evaluation.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a panel of pathogenic bacteria and fungi. The data has been aggregated from multiple studies to provide a comparative overview. Lower MIC values indicate higher antimicrobial potency.

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference
1 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazoneBacillus subtilis6.25[1]
2 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazoneBacillus subtilis6.25[1]
3 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazoneSalmonella typhi6.25[1]
4 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazoneCandida albicans6.25[1]
5 2,4-diaryl-3-azathis compound 4'-phenylthiosemicarbazoneCryptococcus neoformans6.25[1]
6 2,4-diaryl-3-azathis compound O-benzyloximeStaphylococcus aureus-[2]
7 2,4-diaryl-3-azathis compound O-benzyloximePseudomonas aeruginosa-[2]
8 2,4-diaryl-3-azathis compound O-benzyloximeCandida albicans-[2]
9 2,4-diaryl-3-azathis compound thiosemicarbazoneStaphylococcus aureus6.25[3]
10 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-oneStaphylococcus aureus6.25[3]
11 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-oneSalmonella typhi6.25[3]
12 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-oneCandida albicans>6.25[3]
13 Halogen substituted 2r, 4c-diaryl-3-azathis compound-2'-thienoyl hydrazoneVarious bacteria and fungi6.25 - 25.5

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaryl-3-azathis compound Core Structure

This protocol describes a general one-pot Mannich reaction for the synthesis of the 2,4-diaryl-3-azathis compound scaffold.

Materials:

  • Substituted benzaldehyde (2 equivalents)

  • Cyclohexanone (1 equivalent)

  • Ammonium acetate (1.5 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, benzene)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (2 eq.), cyclohexanone (1 eq.), and ammonium acetate (1.5 eq.) in ethanol.

  • Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or benzene) to obtain the pure 2,4-diaryl-3-azathis compound.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, 1H NMR, 13C NMR, and mass spectrometry).

Protocol 2: Synthesis of 2,4-Diaryl-3-azathis compound 4'-Phenylthiosemicarbazones

This protocol details the derivatization of the ketone core into a thiosemicarbazone.

Materials:

  • 2,4-Diaryl-3-azathis compound (1 equivalent)

  • 4-Phenylthiosemicarbazide (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., methanol)

Procedure:

  • In a round-bottom flask, dissolve the 2,4-diaryl-3-azathis compound (1 eq.) and 4-phenylthiosemicarbazide (1 eq.) in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent like methanol to yield the pure thiosemicarbazone derivative.

  • Confirm the structure of the final compound using analytical methods such as melting point, IR, 1H NMR, and 13C NMR.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Sterile diluent (e.g., DMSO, saline)

  • Incubator

  • Micropipettes and sterile tips

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).

  • Controls:

    • Positive Control: A well containing broth, inoculum, and a standard antibiotic.

    • Negative (Growth) Control: A well containing broth and inoculum without any test compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_derivatization Derivatization Substituted Benzaldehyde Substituted Benzaldehyde Mannich Reaction Mannich Reaction Substituted Benzaldehyde->Mannich Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Mannich Reaction Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mannich Reaction Core Bicyclononanone 2,4-Diaryl-3-azathis compound Mannich Reaction->Core Bicyclononanone Condensation Condensation Core Bicyclononanone->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Thiosemicarbazone Derivative Antimicrobial Derivative Condensation->Thiosemicarbazone Derivative

Caption: General synthesis workflow for antimicrobial this compound derivatives.

Antimicrobial_Screening_Workflow Start Start Prepare Compound Stock Prepare Compound Stock Solution Start->Prepare Compound Stock Prepare Inoculum Prepare Microbial Inoculum Start->Prepare Inoculum Serial Dilution Perform Serial Dilutions in 96-well Plate Prepare Compound Stock->Serial Dilution Inoculate Plate Inoculate Plate with Microbial Suspension Prepare Inoculum->Inoculate Plate Serial Dilution->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Determine Minimum Inhibitory Concentration (MIC) Incubate Plate->Read MIC End End Read MIC->End

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hypothetical_Mechanism_of_Action cluster_membrane Cell Membrane Interaction cluster_internal Intracellular Targets Bicyclononanone_Derivative This compound Derivative Microbial_Cell Microbial Cell Bicyclononanone_Derivative->Microbial_Cell Targets Membrane_Disruption Membrane Disruption/ Permeabilization Microbial_Cell->Membrane_Disruption Enzyme_Inhibition Essential Enzyme Inhibition Microbial_Cell->Enzyme_Inhibition DNA_Replication_Block DNA Replication Inhibition Microbial_Cell->DNA_Replication_Block Cell_Death Cell Death Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death DNA_Replication_Block->Cell_Death

Caption: Hypothetical mechanisms of antimicrobial action for this compound derivatives.

References

Application Notes and Protocols: Synthesis of Adamantane Derivatives from Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been incorporated into numerous therapeutic agents to enhance their pharmacological properties, such as improving metabolic stability, increasing bioavailability, and modulating receptor binding. A key precursor for the synthesis of functionalized adamantanes is bicyclo[3.3.1]nonan-9-one and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of adamantane derivatives, specifically focusing on the acid-promoted cyclization of substituted bicyclo[3.3.1]nonan-9-ones. The methodologies described herein are based on established and efficient synthetic routes, offering a practical guide for researchers in the field.[1]

Core Synthesis Strategy: Acid-Promoted Intramolecular Cyclization

The primary strategy for constructing the adamantane core from a bicyclo[3.3.1]nonane precursor involves an acid-promoted intramolecular cyclization. This reaction typically utilizes a substituted this compound containing reactive functionalities, such as exocyclic double bonds, that can be protonated to initiate a cascade of ring-closing reactions. A notable example is the cyclization of 1,5-dimethyl-3,7-dimethylenethis compound, which, in the presence of a strong acid, forms a tertiary carbocation that is subsequently trapped by a nucleophile to yield a variety of substituted adamantanones.[1][2][3]

A general workflow for this synthetic approach is outlined below:

G cluster_0 Synthesis of this compound Precursor cluster_1 Adamantane Core Formation cluster_2 Purification and Analysis start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 precursor Substituted this compound step1->precursor cyclization Acid-Promoted Intramolecular Cyclization precursor->cyclization trapping Nucleophilic Trapping cyclization->trapping product Substituted Adamantanone Derivative trapping->product purification Chromatography product->purification analysis Spectroscopic Analysis (NMR, MS, IR) purification->analysis

Caption: General workflow for the synthesis of adamantane derivatives.

Key Reaction Pathway

The acid-catalyzed cyclization of 1,5-dimethyl-3,7-dimethylenethis compound proceeds through the formation of an adamantyl cation, which can then be intercepted by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the bridgehead position of the adamantane core.

G start 1,5-dimethyl-3,7-dimethylene- This compound intermediate1 Protonation of Exocyclic Double Bond start->intermediate1 H+ intermediate2 Intramolecular Cyclization intermediate1->intermediate2 cation Adamantyl Cation Intermediate intermediate2->cation product Substituted Adamantanone cation->product nucleophile Nucleophile (e.g., Ar-H, ROH, RCN) nucleophile->product

Caption: Key reaction pathway for adamantane synthesis.

Experimental Protocols

The following protocols are based on the successful synthesis of highly substituted adamantanones from 1,5-dimethyl-3,7-dimethylenethis compound.[1]

Protocol 1: General Procedure for Acid-Promoted Cyclization in Benzene

This protocol describes the Friedel-Crafts type reaction where benzene acts as the nucleophile.

Materials:

  • 1,5-dimethyl-3,7-dimethylenethis compound

  • Benzene (anhydrous)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,5-dimethyl-3,7-dimethylenethis compound (0.200 g, 1.05 mmol) in benzene (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (0.111 mL, 1.26 mmol) to the cooled solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (21 °C).

  • Stir the reaction mixture for 3 hours.

  • Quench the reaction by carefully adding a saturated solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with hexanes (3 x 20 mL).

  • Combine the organic extracts and dry over MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product as a yellow oil.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Addition of Various Electrophiles and Subsequent Trapping of Nucleophiles

This protocol is a more general method for introducing a wider range of functionalities using different electrophiles and nucleophiles. The example provided uses N-Bromosuccinimide (NBS) as the electrophile and methanol as the nucleophile.

Materials:

  • 1,5-dimethyl-3,7-dimethylenethis compound

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • N-Bromosuccinimide (NBS)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,5-dimethyl-3,7-dimethylenethis compound (0.100 g, 0.525 mmol) in a 1:1 mixture of methanol and dichloromethane (6 mL) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (0.121 g, 0.068 mmol) to the solution.

  • Allow the reaction to warm to room temperature (21 °C) and stir for 3 hours.

  • Quench the reaction with a saturated solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and dry over MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the results obtained from the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenethis compound with various nucleophiles.[1]

Table 1: Synthesis of 7-Aryl-Substituted Adamantanones

EntryArene (Nucleophile)AcidTime (h)ProductYield (%)
1BenzeneTfOH31,3,5-trimethyl-7-phenyladamantan-2-one85
2TolueneTfOH31,3,5-trimethyl-7-(p-tolyl)adamantan-2-one80
3AnisoleTfOH37-(4-methoxyphenyl)-1,3,5-trimethyladamantan-2-one92
4ThiopheneTfOH31,3,5-trimethyl-7-(thiophen-2-yl)adamantan-2-one75

Table 2: Synthesis of Adamantanones with Various Nucleophiles

EntryNucleophileElectrophile/AcidSolventTime (h)ProductYield (%)
1MethanolNBSCH₃OH/CH₂Cl₂37-bromo-1-(methoxymethyl)-3,5-dimethyladamantan-2-one89
2AcetonitrileTfOHCH₃CN3N-(1,3,5-trimethyl-2-oxoadamantan-7-yl)acetamide95
3WaterTfOHH₂O/Dioxane37-hydroxy-1,3,5-trimethyladamantan-2-one78
4ChlorideHClDioxane37-chloro-1,3,5-trimethyladamantan-2-one88

Applications in Drug Development

The ability to efficiently synthesize a diverse library of substituted adamantanones opens up avenues for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[1] The adamantane moiety is a known pharmacophore in several approved drugs, and its derivatives are continuously being investigated for various therapeutic applications, including:

  • Antiviral agents: Amantadine, an aminoadamantane derivative, was one of the first antiviral drugs.[1]

  • Neurodegenerative diseases: Memantine, another aminoadamantane derivative, is used in the treatment of Alzheimer's disease.[1]

  • Anticancer agents: The rigid adamantane scaffold can be used to design potent enzyme inhibitors and receptor modulators.[4]

  • Antimicrobial agents: Functionalized adamantanes have shown promising activity against various bacteria and fungi.

The synthetic protocols detailed in this document provide a robust platform for the generation of novel adamantane-based compounds for biological screening and lead optimization. The versatility of the acid-promoted cyclization allows for the incorporation of a wide range of chemical functionalities, enabling the fine-tuning of physicochemical and pharmacological properties.

References

Application Notes and Protocols: Bicyclo[3.3.1]nonan-9-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[3.3.1]nonane framework is a prominent structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Bicyclo[3.3.1]nonan-9-one, in particular, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds, including those with anticancer, antimicrobial, and central nervous system activities.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules derived from this compound.

Synthesis of Adamantane Derivatives for Neurological Disorders

Adamantane derivatives are a class of compounds known for their therapeutic applications, notably in the treatment of neurodegenerative diseases like Alzheimer's.[4] The rigid adamantane core can be efficiently constructed from bicyclo[3.3.1]nonane precursors.

Application: Synthesis of Substituted Adamantanones

A key strategy involves the acid-promoted formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylenethis compound. This reaction proceeds through an adamantyl cation intermediate that can be trapped by various nucleophiles, allowing for the introduction of diverse functionalities.[4][5][6]

Experimental Workflow: Synthesis of Substituted Adamantanones

G A 1,5-Dimethyl-3,7-dimethylene- This compound B Trifluoromethanesulfonic acid (TfOH) Nucleophile (e.g., Aryl, Heteroaryl, Alcohol, Nitrile) A->B Reaction Conditions C Adamantyl cation intermediate B->C Acid-promoted cyclization D Substituted Adamantanone C->D Nucleophilic trapping

Caption: Workflow for the synthesis of substituted adamantanones.

Experimental Protocol: General Procedure for the Synthesis of Substituted Adamantanones

This protocol is adapted from the work of Jung and Lee (2014).[4][6]

  • To a solution of 1,5-dimethyl-3,7-dimethylenethis compound in a suitable solvent (e.g., dichloromethane), add the desired nucleophile (e.g., an aromatic or heteroaromatic compound).

  • Cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic acid (TfOH) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted adamantanone.

Quantitative Data: Synthesis of Substituted Adamantanones
EntryNucleophileProductYield (%)
1Benzene1,3-Dimethyl-5-phenyladamantan-2-one85
2Toluene1,3-Dimethyl-5-(p-tolyl)adamantan-2-one92
3Anisole1,3-Dimethyl-5-(4-methoxyphenyl)adamantan-2-one95
4Thiophene1,3-Dimethyl-5-(thiophen-2-yl)adamantan-2-one78

Data adapted from Jung and Lee, J. Org. Chem. 2014, 79 (21), 10547–10552.[6]

Synthesis of Bicyclo[3.3.1]nonane-Containing Anticancer Agents

The bicyclo[3.3.1]nonane scaffold is present in several natural products with potent anticancer activity.[1][2] Synthetic efforts have focused on creating analogs of these natural products to explore their structure-activity relationships.

Application: Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones

One approach involves a sequence of reactions starting from commercially available phenols to construct functionalized bicyclo[3.3.1]non-3-en-2-ones, which are key intermediates for more complex bioactive molecules.[7]

Synthetic Pathway: Bicyclo[3.3.1]non-3-en-2-ones

G A Phenol B Hypervalent Iodine Oxidation A->B C Substituted Dienone B->C D Enone Epoxidation C->D E Epoxyketone D->E F Thiophenol-mediated epoxide opening E->F G Intramolecular Aldol Reaction F->G H Bicyclo[3.3.1]non-3-en-2-one G->H

Caption: Synthetic pathway to functionalized bicyclo[3.3.1]non-3-en-2-ones.

Experimental Protocol: Thiophenol-Mediated Epoxide Opening and Intramolecular Aldol Reaction

This protocol is a general procedure adapted from studies on the synthesis of bicyclo[3.3.1]non-3-en-2-ones.[7]

Room Temperature Procedure:

  • To a stirred solution of the starting epoxyketone in dry, degassed dichloromethane, add cesium carbonate (Cs₂CO₃).

  • Add the desired thiol nucleophile (e.g., p-thiocresol).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Dilute the reaction with ethyl acetate and wash with brine.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel.

Microwave-Assisted Procedure:

  • To a stirred solution of the starting epoxyketone in dry, degassed dichloromethane in a microwave reactor vessel, add cesium carbonate (Cs₂CO₃) and the thiol nucleophile.

  • Heat the reaction mixture in the microwave reactor for 2 minutes at 60 °C.

  • Dilute the reaction mixture with dichloromethane and wash with brine.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica gel.

Quantitative Data: Synthesis of Bicyclo[3.3.1]non-3-en-2-ones
EntryThiol NucleophileMethodYield (%)
1ThiophenolRoom Temp.77
2p-ThiocresolRoom Temp.73
3p-tert-ButylthiophenolRoom Temp.88
4p-MethoxythiophenolRoom Temp.75
5ThiophenolMicrowave70
6p-ThiocresolMicrowave65

Data compiled from general procedures for the synthesis of bicyclo[3.3.1]non-3-en-2-ones.[7]

Synthesis of Heterocyclic Bicyclo[3.3.1]nonane Derivatives as Monoamine Transporter Ligands

Heterocyclic analogs of bicyclo[3.3.1]nonane have been explored for their potential to interact with monoamine transporters, which are important targets in the treatment of various neurological and psychiatric disorders.[3]

Application: Synthesis of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

The synthesis of 1,4-diazabicyclo[3.3.1]nonane derivatives has led to the discovery of potent and selective ligands for the dopamine transporter (DAT).[3]

Signaling Pathway Context: Dopamine Transporter (DAT)

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine_reuptake Dopamine Reuptake DAT->Dopamine_reuptake Transport Dopamine_reuptake->Dopamine_vesicle Dopamine->DAT Binding Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Inhibitor 1,4-Diazabicyclo[3.3.1]nonane Derivative Inhibitor->DAT Inhibition

Caption: Inhibition of the dopamine transporter by 1,4-diazabicyclo[3.3.1]nonane derivatives.

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (A Key Intermediate)

The synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones is a crucial step in preparing various bioactive azabicyclic compounds. A common method is the Robinson-Schöpf condensation.

  • In a reaction vessel, combine water and benzylamine.

  • Cool the mixture to 0-10 °C and slowly add sulfuric acid while maintaining the temperature.

  • Add glutaraldehyde followed by acetonedicarboxylic acid, keeping the temperature below 5 °C.

  • Add a solution of sodium acetate over 1.5 hours.

  • Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.

  • Adjust the pH to 11-12 with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., MTBE).

  • Wash the combined organic layers with aqueous sodium bicarbonate solution and concentrate under reduced pressure to obtain the crude product.

This is a generalized protocol based on the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[8]

Biological Activity Data: 1,4-Diazabicyclo[3.3.1]nonane Derivatives
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)SERT/DAT SelectivityNET/DAT Selectivity
(-)-S,S-10c22.5>8600>10000384>444

Data for a potent lead compound from a series of 1,4-diazabicyclo[3.3.1]nonane derivatives.[3]

Conclusion

This compound and its derivatives are invaluable starting materials in the synthesis of a wide range of bioactive molecules. The protocols and data presented herein highlight some of the key applications in the development of potential therapeutics for neurological disorders and cancer. The versatility of the bicyclo[3.3.1]nonane scaffold ensures its continued importance in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Reaction of Bicyclo[3.3.1]nonan-9-one with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in numerous natural products and biologically active compounds.[1] Its unique three-dimensional structure provides a valuable scaffold in medicinal chemistry and drug design. The functionalization of this core structure, particularly at the C9 position, is of great interest for the synthesis of novel derivatives with potential therapeutic applications.

The Grignard reaction, a cornerstone of organic synthesis, offers a powerful method for the formation of carbon-carbon bonds. The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of bicyclo[3.3.1]nonan-9-one provides access to a diverse range of 9-substituted-9-hydroxybicyclo[3.3.1]nonane derivatives. The stereochemical outcome of this reaction is of particular importance, as the rigid bicyclic system often directs the incoming nucleophile to a specific face of the carbonyl group, leading to high diastereoselectivity.

These application notes provide a detailed overview of the reaction of this compound with Grignard reagents, including key quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Data Presentation

The stereoselectivity of the Grignard reaction with bicyclic ketones is influenced by the steric hindrance around the carbonyl group and the conformation of the bicyclic system. In the case of the bicyclo[3.3.1]nonane system, the chair-chair conformation is generally the most stable.[1] Nucleophilic attack on the C9-carbonyl is expected to occur from the less sterically hindered exo face.

While specific data for the parent this compound is limited in readily available literature, data from closely related systems provides strong evidence for high diastereoselectivity.

SubstrateGrignard ReagentProduct(s)Diastereomeric Ratio (exo:endo)Yield (%)Reference
Bicyclo[3.3.1]nonan-2-oneMethylmagnesium Iodideexo-2-Methylbicyclo[3.3.1]nonan-2-ol and endo-2-Methylbicyclo[3.3.1]nonan-2-ol19:1High[2]
7-Benzyl-3-thia-7-azathis compoundPhenylmagnesium Bromidesyn-7-Benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-olHighly StereospecificNot Reported[3]

Note: The "syn" descriptor in the hetero-bicyclic system corresponds to the addition of the Grignard reagent from the same face as the heteroatom.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. The rigid chair-chair conformation of the bicyclic system presents two distinct faces for attack: the exo face and the endo face. The endo face is significantly more sterically hindered due to the proximity of the axial hydrogens on the cyclohexane rings. Consequently, the Grignard reagent preferentially attacks from the less hindered exo face, leading to the formation of the exo-alcohol as the major diastereomer.

Caption: General mechanism of Grignard addition to this compound.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with Grignard reagents. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Reaction with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to afford exo-9-methylbicyclo[3.3.1]nonan-9-ol.

Protocol 2: Reaction with Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Slowly add phenylmagnesium bromide solution (1.2 eq) via the dropping funnel over a period of 30 minutes at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in steps 7-10 of Protocol 1.

  • Purify the product by column chromatography on silica gel to yield exo-9-phenylbicyclo[3.3.1]nonan-9-ol.

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Reactants Add this compound and Anhydrous Solvent Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Slowly Add Grignard Reagent Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with sat. aq. NH4Cl Monitoring->Quench Reaction Complete Extraction Extract with Et2O Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow for the Grignard reaction.

Stereochemical Outcome Visualization

The stereochemical outcome of the Grignard addition is dictated by the facial selectivity of the nucleophilic attack on the carbonyl group.

Stereochemical_Outcome cluster_attack Nucleophilic Attack cluster_products Products Bicyclo Exo_Attack Exo-facial Attack (Favored) Bicyclo->Exo_Attack R-MgX Endo_Attack Endo-facial Attack (Disfavored) Bicyclo->Endo_Attack Exo_Product exo-Alcohol (Major Product) Exo_Attack->Exo_Product Endo_Product endo-Alcohol (Minor Product) Endo_Attack->Endo_Product

Caption: Facial selectivity in the Grignard addition to this compound.

Note: The image placeholders in the DOT script should be replaced with actual 2D chemical structure images for a complete visualization.

Conclusion

The reaction of this compound with Grignard reagents is a highly diastereoselective transformation that provides a reliable route to exo-9-substituted-9-hydroxybicyclo[3.3.1]nonane derivatives. The rigid bicyclic framework effectively shields the endo face of the carbonyl group, directing nucleophilic attack to the exo face. This inherent stereocontrol makes this reaction a valuable tool in the synthesis of complex molecules for drug discovery and development. The provided protocols offer a general guideline for performing these reactions, which can be further optimized based on the specific Grignard reagent and desired scale.

References

Application Notes and Protocols: Reduction of Bicyclo[3.3.1]nonan-9-one to Bicyclo[3.3.1]nonan-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of bicyclo[3.3.1]nonan-9-one to its corresponding alcohol, bicyclo[3.3.1]nonan-9-ol, is a fundamental transformation in organic synthesis. The rigid bicyclic structure of this system presents a unique stereochemical environment that influences the facial selectivity of the carbonyl reduction. This leads to the formation of two possible diastereomers: endo-bicyclo[3.3.1]nonan-9-ol and exo-bicyclo[3.3.1]nonan-9-ol. The stereochemical outcome is of significant interest as the orientation of the hydroxyl group can profoundly impact the biological activity and physicochemical properties of molecules incorporating this scaffold. These bicyclic alcohols are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents. This document provides detailed protocols for the reduction using common hydride reagents and catalytic hydrogenation, along with a summary of expected outcomes.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent and reaction conditions plays a crucial role in the yield and stereoselectivity of the reduction of this compound. The following table summarizes the expected outcomes for different reduction methods based on literature for the parent compound and closely related derivatives.

Reducing Agent/MethodSubstrateSolventTypical ConditionsProduct(s)Key Observations
Sodium Borohydride (NaBH₄)This compound derivative (e.g., 9-azabicyclo[3.3.1]nonan-3-one)Methanol or Ethanol0°C to room temperaturePredominantly endo-alcoholA common and mild reagent that often favors the formation of the sterically less hindered product.[1][2]
Lithium Aluminum Hydride (LiAlH₄)This compound derivatives (e.g., 3,7-dihetera derivatives)Diethyl ether or THF0°C to refluxMixture of endo- and exo-alcoholsA powerful reducing agent; the stereoselectivity can be influenced by the specific substrate and reaction conditions.[3]
Catalytic Hydrogenation (e.g., Ru-complex)This compound derivative (e.g., 9-azabicyclo[3.3.1]nonan-3-one)VariousRoom temperature, H₂ pressureHigh selectivity for the endo-alcoholOffers a cost-effective and environmentally friendly alternative to metal hydrides, with the potential for high stereoselectivity.[1]

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride (NaBH₄)

This protocol describes a general procedure for the reduction of this compound using sodium borohydride, which is expected to favor the formation of the endo-alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (e.g., 20 mL per gram of ketone) under a nitrogen atmosphere.

  • Addition of Reducing Agent: Cool the solution to 0°C in an ice bath with stirring. To this cooled solution, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the effervescence ceases and the pH is acidic (pH ~5-6).

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Work-up: To the resulting aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the endo- and exo-bicyclo[3.3.1]nonan-9-ol isomers.

Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound using the more reactive lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and slowly add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). Stir the resulting granular precipitate for 30 minutes.

  • Work-up: Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Drying and Concentration: Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of endo- and exo-bicyclo[3.3.1]nonan-9-ol.

  • Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the reduction of this compound.

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Reducing Agent (e.g., NaBH4 or LiAlH4) cool->add_reagent react Reaction (Stirring/Reflux) add_reagent->react quench Quench Reaction react->quench workup Aqueous Work-up & Extraction quench->workup dry Dry & Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Product: endo/exo-Bicyclo[3.3.1]nonan-9-ol purify->product

Caption: General workflow for the reduction of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, the choice of reducing agent, and the resulting stereoisomeric products.

stereoselectivity_pathway cluster_reagents start This compound reagent_choice Choice of Reducing Agent start->reagent_choice NaBH4 NaBH4 (less hindered attack) reagent_choice->NaBH4 Mild LiAlH4 LiAlH4 (more reactive) reagent_choice->LiAlH4 Strong endo_product endo-Bicyclo[3.3.1]nonan-9-ol (Major with NaBH4) NaBH4->endo_product LiAlH4->endo_product exo_product exo-Bicyclo[3.3.1]nonan-9-ol LiAlH4->exo_product

Caption: Stereochemical outcome based on the choice of reducing agent.

References

Application Note: Synthesis of Bicyclo[3.3.1]nonan-9-one via Intramolecular Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The bicyclo[3.3.1]nonane framework is a crucial structural motif present in numerous biologically active natural products and serves as a valuable building block in medicinal chemistry. Its unique bridged bicyclic system presents synthetic challenges, making the development of efficient and reliable synthetic routes a significant area of research. One of the most powerful and frequently employed strategies for constructing this ring system is the intramolecular aldol condensation of a suitable precursor, typically a 1,5-dicarbonyl compound like cis-1,5-cyclooctanedione.[1] This application note provides a detailed protocol for the synthesis of bicyclo[3.3.1]nonan-9-one using this classical transformation, summarizes various reaction conditions, and presents a logical workflow for the experimental process.

Reaction Principle The synthesis proceeds via a base-catalyzed intramolecular aldol condensation. The reaction is initiated by the deprotonation of an α-carbon of one of the ketone moieties in cis-1,5-cyclooctanedione to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ketone group within the same molecule. This intramolecular cyclization forms a bicyclic β-hydroxy ketone (an aldol adduct). Under the reaction conditions, this intermediate readily undergoes dehydration to yield an intermediate enone, bicyclo[3.3.1]non-6-en-9-one. Subsequent reduction of this enone, or direct conversion of the aldol adduct, leads to the saturated target compound, this compound. The formation of the six-membered rings in the bicyclo[3.3.1] system is thermodynamically favored.[2]

Data Presentation

The synthesis of the this compound core can be achieved under various conditions. The following table summarizes different methodologies, highlighting the reagents, substrates, and reported yields.

Precursor TypeKey Reagent(s)SolventTemperatureTimeYield (%)Reference
Substituted LactoneDIBAL-HToluene-78 °C to rtN/AHigh[3]
Substituted LactoneLiAlH(OtBu)3THFN/AN/A82%[3]
1,5-Diketone (General)Potassium Hydroxide (KOH)Ethanol/WaterReflux~3 hModerate to High[2]
Diketone & α,β-Unsaturated KetoneTfOH or TMSOTfN/AN/AN/A63%[3]

Experimental Protocols

Protocol: Base-Catalyzed Intramolecular Aldol Condensation of cis-1,5-Cyclooctanedione

This protocol is a representative procedure based on general methods for the intramolecular aldol condensation of 1,5-diketones.[2] Researchers should optimize conditions based on their specific laboratory setup and substrate purity.

Materials:

  • cis-1,5-Cyclooctanedione

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-1,5-cyclooctanedione (1.0 eq) in ethanol.

  • Base Addition: While stirring, add an aqueous solution of potassium hydroxide (1.0-1.2 eq) or a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting material.

  • Work-up & Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with diethyl ether (3x the volume of the aqueous layer).[2]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. This removes any remaining inorganic salts and water-soluble impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, then filter to remove the drying agent.[2]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or hexane) to yield the pure this compound.

Visualizations

Reaction Mechanism Flow

The following diagram illustrates the key chemical transformations during the base-catalyzed intramolecular aldol condensation.

G cluster_start Starting Material cluster_steps Key Reaction Steps cluster_product Final Product start_mol cis-1,5-Cyclooctanedione enolate 1. Enolate Formation (Base abstracts α-proton) start_mol->enolate + Base (OH⁻) attack 2. Intramolecular Nucleophilic Attack enolate->attack Cyclization adduct 3. Aldol Adduct Formation (β-Hydroxy Ketone) attack->adduct dehydration 4. Dehydration (-H₂O) adduct->dehydration product_mol This compound dehydration->product_mol Reduction/ Rearrangement

Caption: Key steps in the intramolecular aldol condensation pathway.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of this compound.

G Start Start: cis-1,5-Cyclooctanedione in Ethanol Reagents Add Base (e.g., KOH solution) Start->Reagents Reaction Heat to Reflux (2-4 hours) Reagents->Reaction Workup Cool & Neutralize (Dilute HCl) Reaction->Workup Extraction Extract Product (Diethyl Ether) Workup->Extraction Purification Wash, Dry, & Evaporate Solvent Extraction->Purification Product Purify Crude Product (Distillation or Recrystallization) Purification->Product Final Final Product: This compound Product->Final

Caption: Laboratory workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Organocascade Synthesis of Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[3.3.1]nonane framework is a key structural motif present in numerous natural products and biologically active compounds. Its rigid conformational structure makes it a valuable scaffold in medicinal chemistry and drug design. Organocascade reactions have emerged as a powerful and efficient strategy for the stereocontrolled synthesis of complex molecular architectures, such as the bicyclo[3.3.1]nonan-9-one core, from simple starting materials in a single operation. This approach offers significant advantages in terms of step economy, reduced waste, and the ability to generate multiple stereocenters with high levels of control. These application notes provide an overview of recent organocascade strategies for the synthesis of bicyclo[3.3.1]nonan-9-ones and detailed protocols for key methodologies.

Organocascade Strategies for this compound Synthesis

Several distinct organocascade strategies have been developed to access the this compound skeleton. These approaches primarily involve a sequence of reactions such as Michael additions, aldol condensations, and Mannich reactions, catalyzed by chiral organic molecules.

Michael-Aldol Cascade Reactions

This is one of the most common and effective strategies. It typically involves the reaction of a cyclic ketone with an α,β-unsaturated aldehyde or ketone. The sequence is initiated by an enantioselective Michael addition of the ketone to the unsaturated system, followed by an intramolecular aldol condensation to construct the bicyclic framework.

A notable example is the L-proline catalyzed tandem Michael-aldol reaction between cyclohexanone and cinnamaldehyde derivatives. This reaction proceeds under mild conditions to afford functionalized bicyclo[3.3.1]nonan-9-ones.

Formal [3+3] Annulation Reactions

This strategy involves the reaction of a three-carbon synthon with another three-carbon building block to form the six-membered rings of the bicyclic system. An example is the enantioselective formal [3+3] annulation of cyclic ketones with enones, catalyzed by a pyrrolidine-thiourea organocatalyst.[1] This method allows for the direct construction of the bicyclic skeleton with the creation of four stereogenic centers.

Cascade Reactions Initiated by 1,6-Addition

More complex cascade sequences have also been developed. For instance, an efficient organocatalytic cascade for the synthesis of the this compound skeleton has been reported involving the reaction of prochiral 4-substituted cyclohexanones with (E)-2-(3-arylallylidene)-1H-indene-1,3(2H)-diones.[2] This cascade is initiated by an unusual 1,6-addition, followed by a γ-protonation and a 1,4-addition sequence, leading to the formation of five stereogenic centers with high stereocontrol.

Desymmetrizing Michael Cyclizations

Chiral phosphoric acids have been employed to catalyze the desymmetrizing Michael cyclization of 1,3-diones onto tethered electron-deficient alkenes.[3] This approach enables the enantioselective synthesis of bicyclo[3.3.1]nonanes containing an all-carbon quaternary center.

Quantitative Data Summary

The following tables summarize the quantitative data for representative organocascade reactions leading to this compound derivatives.

Table 1: Thioether-Linked L-Prolinol-Camphor-Derived Organocatalyst in 1,6-Addition Cascade [2]

EntrySubstituted CyclohexanoneAryl Group on Indene-1,3-dioneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
14-MethylcyclohexanonePhenyl85>20:195
24-Ethylcyclohexanone4-Chlorophenyl8219:197
34-Phenylcyclohexanone4-Nitrophenyl91>20:196
4CyclohexanonePhenyl7815:192

Table 2: Pyrrolidine-Thiourea Catalyzed Formal [3+3] Annulation [1]

EntryCyclic KetoneEnoneCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1CyclohexanonePhenyl vinyl ketone207590
2CyclopentanoneMethyl vinyl ketone206885
3CycloheptanonePhenyl vinyl ketone207188

Table 3: L-Proline Catalyzed Michael-Aldol Cascade [4]

EntryKetoneCinnamaldehyde DerivativeCatalyst Loading (mol%)Yield (%)
1Cyclohexanone3-(2-methoxyphenyl)acryaldehyde20Not specified, crystal structure reported
2AcetoneCinnamaldehyde20Moderate

Experimental Protocols

Protocol 1: Synthesis of this compound via 1,6-Addition Cascade[2][3][4]

This protocol is based on the organocatalytic cascade reaction between a prochiral 4-substituted cyclohexanone and an (E)-2-(3-arylallylidene)-indene-1,3-dione.

Materials:

  • Prochiral 4-substituted cyclohexanone (1.0 equiv)

  • (E)-2-(3-Arylallylidene)-indene-1,3-dione (1.2 equiv)

  • Thioether-linked L-prolinol-camphor-derived organocatalyst (20 mol%)

  • Toluene (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the (E)-2-(3-arylallylidene)-indene-1,3-dione and the thioether-linked L-prolinol-camphor-derived organocatalyst in toluene at ambient temperature, add the 4-substituted cyclohexanone.

  • Stir the reaction mixture at ambient temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M hydrochloric acid and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of Bicyclo[3.3.1]nonane via Formal [3+3] Annulation[1]

This protocol describes the enantioselective formal [3+3] annulation of a cyclic ketone with an enone.

Materials:

  • Cyclic ketone (1.0 equiv)

  • Enone (1.5 equiv)

  • Pyrrolidine-thiourea organocatalyst 1a (20 mol%)

  • Dichloromethane (solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the cyclic ketone and the pyrrolidine-thiourea organocatalyst in dichloromethane, add the enone.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the bicyclo[3.3.1] adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Signaling Pathways and Experimental Workflows

organocascade_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Organocascade Reaction cluster_product Product Cyclohexanone Cyclohexanone Michael_Addition Enantioselective Michael Addition Cyclohexanone->Michael_Addition Enone α,β-Unsaturated Carbonyl Enone->Michael_Addition Organocatalyst Chiral Organocatalyst (e.g., Proline derivative) Organocatalyst->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation Intermediate Bicyclo_Product This compound Aldol_Condensation->Bicyclo_Product

Caption: General Michael-Aldol organocascade pathway for this compound synthesis.

experimental_workflow start Start: Reaction Setup reactants 1. Mix Reactants and Catalyst in Solvent start->reactants reaction 2. Stir at Ambient Temperature (24-48h) reactants->reaction quench 3. Quench Reaction reaction->quench extraction 4. Aqueous Workup and Extraction quench->extraction drying 5. Dry Organic Layer extraction->drying concentration 6. Concentrate in vacuo drying->concentration purification 7. Column Chromatography concentration->purification analysis 8. Characterization (NMR, HPLC) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for organocascade synthesis and purification.

logical_relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs Substrates Substrates (Ketone, Enone) Organocascade Organocascade Reaction Substrates->Organocascade Catalyst Organocatalyst Catalyst->Organocascade Conditions Reaction Conditions (Solvent, Temperature) Conditions->Organocascade Yield Yield Organocascade->Yield Diastereoselectivity Diastereoselectivity (dr) Organocascade->Diastereoselectivity Enantioselectivity Enantioselectivity (ee) Organocascade->Enantioselectivity

Caption: Logical relationship between inputs and outputs in organocascade synthesis.

References

Application Notes and Protocols for the Synthesis of Bicyclo[3.3.1]nonan-9-one via Robinson Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.3.1]nonane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical compounds. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The Robinson annulation is a powerful and classic method for the construction of six-membered rings in a single operation, proceeding through a tandem Michael addition and intramolecular aldol condensation. This application note provides a detailed protocol for the synthesis of bicyclo[3.3.1]nonan-9-one, a versatile building block, utilizing the Robinson annulation of cyclohexanone and methyl vinyl ketone.

Reaction Principle

The synthesis of this compound via Robinson annulation involves two key steps:

  • Michael Addition: The enolate of cyclohexanone, generated by a base, acts as a nucleophile and adds to the β-carbon of methyl vinyl ketone (an α,β-unsaturated ketone). This 1,4-conjugate addition forms a 1,5-dicarbonyl intermediate, 2-(3-oxobutyl)cyclohexanone.

  • Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring and yielding the bicyclo[3.3.1]nonane skeleton. Subsequent dehydration results in the final product, although in the case of this compound, the bridged structure is the result of the aldol addition product.

Data Presentation

The yield of the Robinson annulation can be influenced by various factors, including the choice of base, solvent, and reaction temperature. The following table summarizes representative conditions for Robinson annulation reactions leading to bicyclic systems. While specific yields for the synthesis of this compound are not extensively reported under a wide variety of conditions, these examples provide a basis for optimization.

EntryMichael DonorMichael AcceptorBase (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)
1CyclohexanoneMethyl Vinyl KetoneSodium Ethoxide (1.1)EthanolReflux6Not Specified
22-MethylcyclohexanoneMethyl Vinyl KetoneSodium Ethoxide (1.1)EthanolReflux6Not Specified[1]
3AldehydeMethyl Vinyl KetoneTriethylamine (4.0)DCM2396 (Michael)Not Specified[2]
4Aldehyde Michael AdductSodium Methoxide (3.0)Methanol2324 (Aldol)Not Specified[2]

Experimental Protocols

The following protocols are adapted from general Robinson annulation procedures for the synthesis of this compound.

Protocol 1: One-Pot Synthesis using Sodium Ethoxide

Materials:

  • Cyclohexanone (1.0 equiv.)

  • Methyl vinyl ketone (1.2 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equiv.) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the cyclohexanone enolate.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol 2: Two-Step Synthesis via Michael Adduct Isolation

This protocol can potentially offer higher yields by optimizing each step individually.[2][3]

Step A: Michael Addition

Materials:

  • Cyclohexanone (1.0 equiv.)

  • Methyl vinyl ketone (1.2 equiv.)

  • Triethylamine (1.5 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of cyclohexanone (1.0 equiv.) in DCM, add triethylamine (1.5 equiv.) and freshly distilled methyl vinyl ketone (1.2 equiv.) at room temperature.

  • Stir the mixture for 48-96 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Michael adduct, 2-(3-oxobutyl)cyclohexanone.

Step B: Intramolecular Aldol Condensation

Materials:

  • Crude 2-(3-oxobutyl)cyclohexanone (1.0 equiv.)

  • Sodium methoxide (1.1 equiv.)

  • Methanol

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the crude Michael adduct in methanol.

  • Add sodium methoxide (1.1 equiv.) in one portion while stirring at room temperature.

  • Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography as described in Protocol 1.

Visualizations

Reaction Signaling Pathway

Robinson_Annulation_Mechanism Start Cyclohexanone + Methyl Vinyl Ketone Enolate Cyclohexanone Enolate Start->Enolate Base Michael_Adduct Michael Addition (Formation of 2-(3-oxobutyl)cyclohexanone) Enolate->Michael_Adduct + Methyl Vinyl Ketone Aldol_Intermediate Intramolecular Aldol Adduct (Bicyclic Alkoxide) Michael_Adduct->Aldol_Intermediate Base (Intramolecular Aldol Condensation) Product This compound Aldol_Intermediate->Product Protonation

Caption: Robinson Annulation reaction pathway.

Experimental Workflow

Robinson_Annulation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Cyclohexanone and Solvent B 2. Add Base A->B C 3. Add Methyl Vinyl Ketone B->C D 4. Heat to Reflux C->D E 5. Neutralize with Acid D->E F 6. Extract with Organic Solvent E->F G 7. Wash with Bicarbonate and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for synthesis.

References

Chiral Synthesis of Bicyclo[3.3.1]nonan-9-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of bicyclo[3.3.1]nonan-9-one derivatives is a critical endeavor for researchers in drug discovery and development, as this rigid bicyclic scaffold is a key structural motif in numerous biologically active natural products and pharmaceutical agents. The stereochemistry of these molecules profoundly influences their pharmacological activity. This document provides detailed application notes and experimental protocols for the chiral synthesis of this important class of compounds, focusing on enzymatic resolutions, organocatalytic asymmetric cyclizations, and chiral phosphoric acid-catalyzed methodologies.

Application Notes

The selection of a synthetic strategy for a chiral this compound derivative depends on several factors, including the desired enantiomeric purity, the substitution pattern on the bicyclic core, and the scalability of the reaction.

Enzymatic Kinetic Resolution: This method is particularly useful for the separation of racemic mixtures of bicyclo[3.3.1]nonane diols or their corresponding diacetates. Lipases and esterases are commonly employed to selectively acylate or hydrolyze one enantiomer, leaving the other enriched. This approach offers high enantioselectivity under mild reaction conditions. However, the theoretical maximum yield for the desired enantiomer is 50%, which can be a limitation for large-scale synthesis.

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. For the synthesis of chiral bicyclo[3.3.1]nonan-9-ones, proline and its derivatives are often used to catalyze intramolecular Michael-aldol cascade reactions of prochiral precursors. This method allows for the direct construction of the bicyclic core with high enantioselectivity and in good yields. The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.

Chiral Phosphoric Acid-Catalyzed Synthesis: Chiral phosphoric acids have proven to be highly effective catalysts for a variety of asymmetric transformations. In the context of this compound synthesis, they catalyze the desymmetrizing intramolecular Michael cyclization of 2,2-disubstituted cyclic 1,3-diones tethered to an electron-deficient alkene. This methodology provides access to highly functionalized bicyclic products with excellent enantioselectivities.[1]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Bicyclo[3.3.1]nonane Diol Derivative

This protocol describes the lipase-catalyzed acylation of a racemic bicyclo[3.3.1]nonane-2,6-diol derivative, a common intermediate in the synthesis of more complex bicyclic compounds.[2]

Materials:

  • Racemic bicyclo[3.3.1]nonane-2,6-diol derivative

  • Lipase from Candida cylindracea

  • Vinyl acetate (acylating agent)

  • Anhydrous organic solvent (e.g., toluene, tetrahydrofuran)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the racemic bicyclo[3.3.1]nonane-2,6-diol derivative (1.0 equiv) in the chosen anhydrous organic solvent.

  • Enzyme Addition: Add the lipase from Candida cylindracea to the solution. The optimal amount of enzyme may need to be determined empirically.

  • Acylation: Add vinyl acetate (1.5-2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.

  • Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the monoacetate and the unreacted diol by column chromatography on silica gel to isolate the enantiomerically enriched products.

Protocol 2: Organocatalytic Asymmetric Intramolecular Michael-Aldol Cascade

This protocol details the synthesis of a chiral this compound derivative via an L-proline-catalyzed intramolecular tandem Michael-aldol reaction of a cyclohexanone derivative with an α,β-unsaturated aldehyde.[3]

Materials:

  • Cyclohexanone derivative

  • α,β-Unsaturated aldehyde (e.g., 3-(2-methoxyphenyl)acrylaldehyde)

  • L-proline (organocatalyst)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of the cyclohexanone derivative (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in DMF, add L-proline (20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Quench the reaction by adding water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a pentane:ethyl acetate gradient) to yield the desired chiral this compound derivative.[3]

Protocol 3: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

This protocol describes the enantioselective synthesis of a bicyclo[3.3.1]nonane derivative through a chiral phosphoric acid-catalyzed intramolecular Michael cyclization of a 2,2-disubstituted 1,3-cyclohexanedione bearing a tethered enone.[1]

Materials:

  • 2-(But-3-en-1-yl)-2-methylcyclohexane-1,3-dione derivative (starting material)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous solvent (e.g., cyclohexane or toluene)

  • Standard inert atmosphere glassware and techniques

  • Silica gel for column chromatography

Procedure:

  • Starting Material Synthesis: The enone dione starting material can be synthesized via a two-step procedure involving the Michael addition of a cyclic 1,3-dione to an α,β-unsaturated aldehyde, followed by further synthetic modifications.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the 2,2-disubstituted cyclic 1,3-dione (1.0 equiv) and the chiral phosphoric acid catalyst (3-5 mol%) in the anhydrous solvent.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 24-90 hours), monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the chiral bicyclo[3.3.1]nonane-2,9-dione derivative.

Data Presentation

MethodSubstrateCatalyst/EnzymeSolventProductYield (%)ee (%)Reference
Enzymatic Hydrolysis(±)-2,6-Diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonanePig Liver Esterase-(-)-(1S,2R,5S,6R)-3,3,7,7-tetramethylbicyclo[3.3.1]nonane-2,6-diol-96[2]
Enzymatic Hydrolysis(±)-Bicyclo[3.3.1]nonane-2,6-diol diacetateCarrot (Daucus carota) homogenateWater(+)-Bicyclo[3.3.1]nonane-2,6-diol monoacetate-44.1[2]
Organocatalytic CascadeCyclohexanone and 3-(2-methoxyphenyl)acrylaldehydeL-prolineDMF(2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compound--[3]
Organocatalytic Cascade4-Substituted cyclohexanone and (E)-2-(3-arylallylidene)-indene-1,3-dioneThioether-linked L-prolinol-camphor-Substituted this compoundGood-Highup to 97[4]
Chiral Phosphoric Acid Cyclization2-Methyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione(R)-TRIPCyclohexane(1R,5R,6S)-1-Methyl-6-(2-oxo-2-phenylethyl)bicyclo[3.3.1]nonane-2,9-dione8582[1]
Chiral Phosphoric Acid Cyclization2-Methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione(R)-TRIPToluene(1R,5R,6S)-1-Methyl-6-(2-(4-nitrophenyl)-2-oxoethyl)bicyclo[3.3.1]nonane-2,9-dione8594[1]

Mandatory Visualization

Chiral_Synthesis_Workflow cluster_start Starting Materials cluster_methods Chiral Synthesis Methodologies cluster_product Product Prochiral_Substrate Prochiral Substrate (e.g., Substituted Cyclohexanone, 2,2-disubstituted 1,3-dione) Organocatalysis Organocatalytic Asymmetric Cascade Prochiral_Substrate->Organocatalysis Chiral_Acid Chiral Phosphoric Acid Catalyzed Cyclization Prochiral_Substrate->Chiral_Acid Racemic_Mixture Racemic Mixture (e.g., Bicyclo[3.3.1]nonane diol) Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Mixture->Enzymatic_Resolution Chiral_Product Enantiomerically Enriched This compound Derivative Organocatalysis->Chiral_Product Chiral_Acid->Chiral_Product Enzymatic_Resolution->Chiral_Product

Caption: Generalized workflow for the chiral synthesis of this compound derivatives.

Organocatalytic_Cascade_Pathway Start Cyclohexanone Derivative + α,β-Unsaturated Aldehyde Catalyst Chiral Organocatalyst (e.g., L-Proline) Michael_Addition Asymmetric Michael Addition Start->Michael_Addition Catalyst Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation Intermediate Formation Product Chiral this compound Aldol_Condensation->Product

Caption: Signaling pathway for the organocatalytic intramolecular Michael-aldol cascade.

References

Application Notes and Protocols: Functionalization of the Bicyclo[3.3.1]nonan-9-one Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane framework is a key structural motif present in a multitude of natural products and has attracted considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. This document provides detailed application notes and protocols for the functionalization of the bicyclo[3.3.1]nonan-9-one core, a versatile intermediate for the synthesis of novel therapeutic agents and research compounds.

I. Synthetic Strategies for this compound Core Construction

The construction of the this compound skeleton can be achieved through several synthetic routes, primarily involving intramolecular cyclization reactions. These methods offer access to a variety of substituted bicyclic ketones.

1. Intramolecular Aldol Condensation:

A prevalent strategy for the synthesis of the this compound core is the base-promoted intramolecular aldol condensation of a suitable diketone precursor.[1] This approach has been successfully employed in the synthesis of polyprenylated acylphloroglucinols.[1] For instance, the use of LiAlH(OtBu)3 as a reducing agent followed by intramolecular aldol condensation can afford the desired this compound in high yields.[1]

2. Organocatalytic Cascade Reactions:

An efficient method for the asymmetric synthesis of the this compound skeleton involves an organocatalytic cascade reaction.[2][3] This approach often utilizes a chiral secondary amine catalyst to initiate a cascade sequence, leading to the formation of the bicyclic core with high enantioselectivity.

3. Michael Addition Reactions:

The bicyclic ketone framework can also be assembled via Michael addition reactions. For example, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality at the bridgehead position.[1] Additionally, successive Michael additions have been utilized to construct the core structure.[1]

II. Experimental Protocols

Protocol 1: Synthesis of this compound via Boron-Based Methodology

This protocol is adapted from a procedure in Organic Syntheses and describes a reliable method for the preparation of the parent this compound.[4]

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-Dimethylphenol

  • Dichloromethyl methyl ether

  • n-Butyllithium in hexane

  • 3-Ethyl-3-pentanol

  • 95% Ethanol

  • 30% Hydrogen peroxide

  • Sodium hydroxide

  • Sodium chloride

  • Pentane

Procedure:

  • Preparation of Lithium Triethylcarboxide Solution: In a nitrogen-purged, three-necked flask equipped with a reflux condenser and magnetic stirrer, cool a solution of 1.67 M n-butyllithium in hexane (300 ml, 0.500 mole) to 0°C. Slowly add 3-ethyl-3-pentanol (58 g, 0.50 mole). Allow the solution to come to room temperature.

  • Reaction Setup: In a separate 3-liter, three-necked flask under a nitrogen atmosphere, charge 9-borabicyclo[3.3.1]nonane (42.3 g, 0.347 mole) and add 500 ml of anhydrous THF.

  • Formation of the Boron Intermediate: Slowly add a solution of 2,6-dimethylphenol (42.3 g, 0.347 mole) in 75 ml of anhydrous THF to the 9-BBN solution and stir at room temperature for 3 hours until hydrogen evolution ceases.

  • Carbonylation and Rearrangement: Cool the solution to 0°C and add dichloromethyl methyl ether (44 g, 35 ml, 0.38 mole). Then, slowly add the previously prepared lithium triethylcarboxide solution over approximately 30 minutes. Remove the ice bath and warm the mixture to room temperature for 90 minutes.

  • Oxidation: Cool the reaction mixture to 0°C. Add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g). Slowly add 70 ml of 30% hydrogen peroxide dropwise over 40–45 minutes, maintaining the temperature below 50°C. After the addition, heat the mixture to 45–50°C for 2 hours.

  • Work-up and Purification: Cool the mixture to room temperature, add 300 ml of water, and saturate the aqueous phase with sodium chloride. Separate the organic phase and wash it with 100 ml of water. The 3-ethyl-3-pentanol is removed by distillation under vacuum. The resulting residue is dissolved in 200 ml of pentane and filtered. The this compound is crystallized by cooling the filtrate to -78°C, collected by filtration, washed with cold pentane, and dried.

Protocol 2: Synthesis of Functionalized Bicyclo[3.3.1]non-3-en-2-ones

This protocol describes a method for synthesizing functionalized bicyclic enones from phenols.[5]

Materials:

  • Substituted phenol

  • Hypervalent iodine reagent

  • Epoxidizing agent (e.g., m-CPBA)

  • Thiol nucleophile (e.g., p-thiocresol)

  • Cesium carbonate (Cs2CO3)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Oxidation and Epoxidation: The starting phenol is first oxidized using a hypervalent iodine reagent, followed by epoxidation of the resulting enone to yield a spirolactol intermediate.

  • Addition/Rearrangement: To a stirred solution of the spirolactol (1 equivalent) in dry, degassed CH2Cl2, add Cs2CO3 (5 equivalents) and the thiol nucleophile (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Dilute the reaction mixture with EtOAc and wash with brine. Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

III. Quantitative Data

Table 1: Synthesis of this compound and its Derivatives

ProductStarting MaterialKey ReagentsYield (%)Reference
This compound9-BBNDichloromethyl methyl ether, LiOCEt3, H2O278-83[4]
Polyprenylated this compoundMacrocyclic lactoneLiAlH(OtBu)382[1]
Bicyclo[3.3.1]nonenoneDiketone, Methyl acroleinTfOH or TMSOTf63[1]
Bicyclo[3.3.1]non-3-en-2-one derivativeSpirolactol, p-thiocresolCs2CO373[5]

Table 2: Biological Activity of Functionalized Bicyclo[3.3.1]nonanes

Compound TypeBiological Target/ActivityCell LineIC50 (µM)Reference
Chiral sp3-rich bicyclo[3.3.1]nonanesHIF-1 transcriptional activity inhibition-17.2 - 31.7[6]
2r, 4c-Diaryl-3-azathis compound-2'-thienoyl hydrazoneAntiproliferative activityHepG23.76[7]

IV. Visualizations

Synthesis_of_Bicyclononanone cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 9BBN 9-Borabicyclo[3.3.1]nonane Intermediate Boron Intermediate 9BBN->Intermediate THF DCMME Dichloromethyl methyl ether Carbonylation Carbonylation & Rearrangement DCMME->Carbonylation LiOCEt3 Lithium Triethylcarboxide LiOCEt3->Carbonylation Intermediate->Carbonylation Oxidation Oxidation Carbonylation->Oxidation H2O2, NaOH BCN This compound Oxidation->BCN

Caption: Synthesis of this compound via Boron Chemistry.

Functionalization_Workflow Start Phenol Derivative Step1 Hypervalent Iodine Oxidation Start->Step1 Step2 Enone Epoxidation Step1->Step2 Intermediate Spirolactol Intermediate Step2->Intermediate Step3 Thiolysis & Intramolecular Aldol Reaction Intermediate->Step3 Thiol, Cs2CO3 Product Functionalized Bicyclo[3.3.1]non-3-en-2-one Step3->Product

Caption: Workflow for Functionalized Bicyclo[3.3.1]non-3-en-2-one Synthesis.

Biological_Applications Core This compound Core Functionalization Chemical Functionalization Core->Functionalization Derivatives Diverse Library of Bicyclo[3.3.1]nonane Derivatives Functionalization->Derivatives Screening Biological Screening Derivatives->Screening Leads Identification of Lead Compounds Screening->Leads Applications Potential Therapeutic Applications Leads->Applications e.g., Anticancer, Antiprotozoal

Caption: Drug Discovery Pathway for Bicyclo[3.3.1]nonane Derivatives.

References

Application Note: A Robust and Scalable Synthesis of Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[3.3.1]nonan-9-one is a key bicyclic ketone intermediate in the synthesis of various complex molecules, including adamantane derivatives and pharmacologically active compounds. Its rigid, sterically defined structure makes it an important building block in medicinal chemistry and materials science. This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, adapted from a reliable and high-yielding procedure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material9-Borabicyclo[3.3.1]nonane (9-BBN)[1]
Key ReagentsDichloromethyl methyl ether, Lithium triethylcarboxide[1]
SolventTetrahydrofuran (THF), Hexane, Pentane[1]
Reaction Scale (9-BBN)42.3 g (0.347 mole)[1]
Product Yield38–44 g (78–83%)[1]
Product Purity (Melting Point)154–156 °C[1]

Experimental Protocols

This protocol describes a two-part synthesis of this compound from 9-borabicyclo[3.3.1]nonane (9-BBN).

Part A: Preparation of Lithium Triethylcarboxide Solution

  • Apparatus Setup: A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a septum inlet. The apparatus is thoroughly dried and maintained under a nitrogen atmosphere.

  • Initial Reagents: 300 mL of 1.67 M n-butyllithium in hexane (0.500 mole) is introduced into the flask via syringe and cooled to 0 °C in an ice bath.

  • Alkoxide Formation: 58 g (0.50 mole) of 3-ethyl-3-pentanol is added slowly via syringe to the cooled n-butyllithium solution. The disappearance of the yellow tint of the n-butyllithium solution indicates the completion of the reaction.

  • Standardization: The resulting lithium triethylcarboxide solution is standardized by hydrolyzing an aliquot in water and titrating the resulting lithium hydroxide with a standard acid.

Part B: Synthesis of this compound

  • Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is fitted with a magnetic stirrer and a serum cap and is maintained under a nitrogen atmosphere.

  • Initial Reagents: 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) is charged into the flask, followed by the addition of 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended needle.[1]

  • Borinic Ester Formation: A solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous THF is added slowly. The mixture is stirred at room temperature for 3 hours until hydrogen evolution ceases.[1]

  • Reaction with Dichloromethyl Methyl Ether: The flask is cooled to 0 °C, and 44 g (0.38 mole) of dichloromethyl methyl ether is added.[1]

  • Addition of Base: The previously prepared lithium triethylcarboxide solution (350 mL of a 1.46 M solution) is added slowly over approximately 30 minutes while maintaining the temperature at 0 °C.[1]

  • Reaction Completion: The ice bath is removed, and the reaction mixture is warmed to room temperature and stirred for 90 minutes.[1]

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 42 g of sodium hydroxide in 70 mL of water and 300 mL of 95% ethanol is added. 70 mL of 30% hydrogen peroxide is then added dropwise over 40-45 minutes, keeping the temperature below 50 °C. The mixture is then heated to 45–50 °C for 2 hours.[1]

  • Work-up: After cooling to room temperature, 300 mL of water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated and washed with saturated aqueous sodium chloride.

  • Purification: The solvents are removed using a rotary evaporator. The residue is dissolved in 500 mL of pentane and washed with 3 M sodium hydroxide to remove 2,6-dimethylphenol, followed by a wash with saturated aqueous sodium chloride. The pentane is then removed on a rotary evaporator.[1]

  • Crystallization: The resulting semisolid is dissolved in 200 mL of pentane and filtered. The filtrate is cooled to -78 °C to crystallize the product. The crystals are collected by suction filtration, washed with cold pentane (-78 °C), and dried to yield 38–44 g of pure this compound.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

G Workflow for this compound Synthesis cluster_0 Part A: Base Preparation cluster_1 Part B: Ketone Synthesis nBuLi n-Butyllithium in Hexane Alkoxide Lithium triethylcarboxide Solution nBuLi->Alkoxide 0 °C Pentanol 3-Ethyl-3-pentanol Pentanol->Alkoxide ReactionMix1 Reaction Mixture Alkoxide->ReactionMix1 0 °C -> rt BBN 9-BBN in THF BorinicEster Borinic Ester Intermediate BBN->BorinicEster rt, 3h DMP 2,6-Dimethylphenol DMP->BorinicEster BorinicEster->ReactionMix1 0 °C DCME Dichloromethyl methyl ether DCME->ReactionMix1 Oxidation Oxidation (H₂O₂, NaOH, EtOH) ReactionMix1->Oxidation 0 °C -> 50 °C CrudeProduct Crude Product Oxidation->CrudeProduct Purification Work-up & Purification CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: A flowchart illustrating the major steps in the synthesis of this compound.

References

Stereoselective Synthesis of Bicyclo[3.3.1]nonan-9-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonan-9-one framework is a key structural motif present in a wide array of natural products and biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry and a valuable building block in organic synthesis. The stereocontrolled synthesis of this bicyclic ketone is of paramount importance for accessing enantiomerically pure and diastereomerically defined targets. This document provides detailed application notes and experimental protocols for three key stereoselective methods for the synthesis of this compound and its derivatives.

Enantioselective Synthesis via Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

This method provides an efficient route to enantioenriched bicyclo[3.3.1]nonane derivatives through an intramolecular Michael addition reaction. The use of a chiral Brønsted acid catalyst allows for the desymmetrization of a prochiral starting material, thereby establishing multiple stereocenters with high enantioselectivity.

Application Notes:

This organocatalytic approach is particularly useful for the synthesis of bicyclo[3.3.1]nonanes with a quaternary carbon center at a bridgehead position. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity. The reaction involves the activation of the enone Michael acceptor by the chiral phosphate anion, which also directs the stereochemical outcome of the intramolecular cyclization.

Experimental Protocol:

A representative procedure adapted from Burns, A. R.; Lam, H. W. et al. (2015).[1]

Synthesis of (1R,5R,6S)-1-Methyl-6-[2-(4-nitrophenyl)-2-oxoethyl]bicyclo[3.3.1]nonane-2,9-dione:

To a solution of 2-methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione (0.20 mmol, 1.0 equiv) in toluene (2.0 mL) is added the chiral phosphoric acid catalyst (R)-TRIP (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-72 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired this compound derivative.

Quantitative Data Summary:

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Diastereomeric Ratio (dr)Reference
12-methyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione10Toluene488592>20:1[1]
22-methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)cyclohexane-1,3-dione10Toluene728597>20:1[1]
32-ethyl-2-(3-oxo-3-phenylprop-1-en-1-yl)cyclohexane-1,3-dione10Toluene488290>20:1[1]

Logical Workflow for Chiral Phosphoric Acid-Catalyzed Synthesis:

G cluster_prep Substrate Preparation cluster_reaction Catalytic Cyclization cluster_workup Workup and Purification cluster_product Product Start Prochiral 1,3-dione Reagents Tethered α,β-unsaturated ketone Start->Reagents Coupling ReactionVessel Reaction Mixture in Toluene Reagents->ReactionVessel Stirring Stir at Room Temperature ReactionVessel->Stirring Catalyst Chiral Phosphoric Acid ((R)-TRIP) Catalyst->ReactionVessel TLC Monitor by TLC Stirring->TLC Evaporation Solvent Evaporation TLC->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Product Enantioenriched This compound Chromatography->Product

Caption: Workflow for the enantioselective synthesis of bicyclo[3.3.1]nonan-9-ones.

Diastereoselective Synthesis via Enamine Addition to a Fluorinated Enone

This approach utilizes the reaction of a cyclohexanone-derived enamine with a highly electrophilic fluorinated enone to construct a substituted this compound with excellent diastereoselectivity. The reaction proceeds through a cascade of Michael addition and intramolecular aldol-type cyclization.

Application Notes:

This method is particularly effective for the synthesis of highly functionalized bicyclo[3.3.1]nonan-9-ones bearing a trifluoromethyl and a hydroxyl group at the C2 position. The reaction is reported to yield a single diastereoisomer, which simplifies purification. The high diastereoselectivity is attributed to a sterically controlled cyclization of the intermediate from the Michael addition.

Experimental Protocol:

A representative procedure adapted from Andrew, R. J.; Mellor, J. M.; Reid, G. (2000).[2]

Synthesis of 4-Ethoxy-2-hydroxy-2-trifluoromethylthis compound:

To a solution of the pyrrolidine enamine of cyclohexanone (1.0 mmol, 1.0 equiv) in a suitable aprotic solvent such as acetonitrile (5 mL) is added a solution of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 mmol, 1.0 equiv) in the same solvent at room temperature. The reaction mixture is stirred for a specified time (e.g., 24 hours) until completion as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound as a single diastereoisomer.

Quantitative Data Summary:

EntryEnamineElectrophileSolventYield (%)Diastereomeric Ratio (dr)Reference
1Pyrrolidine enamine of cyclohexanone4-ethoxy-1,1,1-trifluorobut-3-en-2-oneAcetonitrile75Single diastereomer[2]
2Pyrrolidine enamine of 4-methylcyclohexanone4-ethoxy-1,1,1-trifluorobut-3-en-2-oneAcetonitrile72Single diastereomer[2]

Reaction Pathway for Diastereoselective Enamine Addition:

G Enamine Cyclohexanone Enamine Michael_Adduct Intermediate Michael Adduct Enamine->Michael_Adduct Enone 4-Ethoxy-1,1,1-trifluoro -but-3-en-2-one Enone->Michael_Adduct Cyclization Intramolecular Aldol-type Cyclization Michael_Adduct->Cyclization Product Diastereomerically Pure This compound Cyclization->Product

Caption: Key steps in the diastereoselective synthesis via enamine addition.

Stereocontrolled Synthesis via Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of six-membered rings. In the context of this compound synthesis, it involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone equivalent, followed by an intramolecular aldol condensation. The stereochemical outcome at the bridgehead positions can be influenced by the reaction conditions.

Application Notes:

This method is a versatile approach to a variety of substituted bicyclo[3.3.1]nonan-9-ones. The diastereoselectivity of the annulation can be controlled to some extent by the choice of base and reaction temperature, allowing for either kinetic or thermodynamic product formation. This protocol is particularly useful for constructing the core bicyclic system, which can then be further functionalized.

Experimental Protocol:

A representative procedure adapted from Wang, D.; Crowe, W. E. (2010).[3]

Synthesis of a Substituted this compound:

To a solution of a 2-substituted cyclohexanone (1.0 equiv) in a suitable solvent (e.g., ethanol or tert-butanol) is added a base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equiv). The mixture is stirred at a specific temperature (e.g., 0 °C to room temperature) for a short period, after which methyl vinyl ketone (1.2 equiv) is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then subjected to intramolecular aldol condensation by heating in the presence of a base (e.g., piperidine and acetic acid in benzene) to afford the bicyclo[3.3.1]nonenone, which can be subsequently reduced to the saturated ketone. Purification is achieved by column chromatography.

Quantitative Data Summary:

EntryCyclohexanone DerivativeMichael AcceptorBaseYield (%)Diastereomeric Ratio (dr)Reference
12-AllylcyclohexanoneMethyl vinyl ketoneNaOEt654.3:1 (anti:syn)[3]
22-PropylcyclohexanoneMethyl vinyl ketoneKOtBu705:1 (anti:syn)[4]

Logical Relationship in Robinson Annulation Stereocontrol:

G Start 2-Substituted Cyclohexanone + Methyl Vinyl Ketone Conditions Reaction Conditions (Base, Temperature) Start->Conditions Kinetic Kinetic Control (Low Temperature) Conditions->Kinetic Thermo Thermodynamic Control (Higher Temperature, Stronger Base) Conditions->Thermo Product_Kinetic Major Diastereomer (e.g., anti) Kinetic->Product_Kinetic Product_Thermo Major Diastereomer (e.g., syn) Thermo->Product_Thermo

Caption: Influence of reaction conditions on the stereochemical outcome of the Robinson annulation.

References

Troubleshooting & Optimization

Bicyclo[3.3.1]nonan-9-one purification by crystallization and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[3.3.1]nonan-9-one by crystallization and chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄O[1](1)
Molecular Weight138.21 g/mol [2](2)
AppearanceWhite to off-white solid-
Melting Point155-157 °C-
Boiling Point~206 °C[2](2)
SolubilitySoluble in most organic solvents (e.g., pentane, diethyl ether, ethanol, methanol, acetone); Insoluble in water.[2][3]

Troubleshooting Guides

Crystallization

Problem 1: Low or no crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated.

    • Solution:

      • Concentrate the solution: Evaporate some of the solvent to increase the concentration of this compound and try cooling again.

      • Add an anti-solvent: If the compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an "anti-solvent") until the solution becomes slightly turbid, then cool. For this compound, if dissolved in a polar solvent, a non-polar anti-solvent could be used.

      • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound.

Problem 2: The product "oils out" instead of crystallizing.

  • Possible Cause: The supersaturation is too high, or the cooling is too rapid. Impurities can also lower the melting point of the mixture, leading to an oil.

    • Solution:

      • Re-heat and cool slowly: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath or refrigerator.

      • Use a different solvent: The chosen solvent may not be optimal. Screen other solvents or solvent mixtures.

      • Purify further before crystallization: If significant impurities are present, consider a preliminary purification step like column chromatography.

Problem 3: The crystals are colored or appear impure.

  • Possible Cause: Colored impurities from the reaction are co-crystallizing with the product.

    • Solution:

      • Charcoal treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

      • Wash the crystals: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities.

      • Recrystallize: A second crystallization step may be necessary to achieve the desired purity.

Chromatography

Problem 1: Poor separation of this compound from impurities (overlapping spots on TLC or overlapping peaks in column chromatography).

  • Possible Cause: The solvent system (eluent) is not optimal.

    • Solution:

      • Adjust solvent polarity:

        • If the spots or peaks are too close together and have high Rf values, decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate mixture).

        • If the spots or peaks are bunched up at the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent like ethyl acetate).

      • Try a different solvent system: If adjusting the polarity of the current system doesn't work, try a different combination of solvents. For ketones, common systems include hexane/ethyl acetate, dichloromethane/hexane, or toluene/ethyl acetate.

      • Optimize TLC first: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation (ideally, Rf values between 0.2 and 0.8 and good separation between the product and impurities).[4]

Problem 2: The compound is streaking or tailing on the TLC plate or during column chromatography.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel or alumina), the sample is overloaded, or the compound is not sufficiently soluble in the eluent.

    • Solution:

      • Add a modifier to the eluent: For ketones that might have some polar character, adding a very small amount (0.1-1%) of a slightly more polar solvent like methanol to the eluent can sometimes reduce tailing by competing for active sites on the stationary phase.

      • Reduce the amount of sample loaded: Overloading the column is a common cause of tailing. Use a smaller amount of crude material.

      • Ensure complete dissolution: Make sure the sample is fully dissolved in a minimum amount of the eluent or a weak solvent before loading it onto the column.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound has decomposed on the stationary phase.

    • Solution:

      • Increase eluent polarity: Gradually increase the polarity of the solvent system.

      • Check for decomposition: Run a TLC of the crude material to ensure the compound is stable on silica gel. Spot the crude material on a TLC plate and let it sit for a while before developing to see if any new spots appear.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: Pentane has been successfully used for the crystallization of this compound, especially when cooled to low temperatures (-78 °C). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent screen is always recommended to find the optimal conditions for your specific sample, as impurities can affect solubility.

Q2: My crystallized product has a lower melting point than the literature value. What should I do?

A2: A lower and broader melting point range is a strong indication of impurities. You should perform another recrystallization, possibly using a different solvent system, or consider purifying the material by column chromatography before a final crystallization step.

Q3: How do I choose the right solvent system for column chromatography of this compound?

A3: The best approach is to first perform Thin Layer Chromatography (TLC) with various solvent systems. A good starting point for a ketone of this type would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or diethyl ether. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.5 and provides good separation from any impurities.

Q4: Can I use sublimation to purify this compound?

A4: Yes, sublimation can be a viable purification method for this compound, as it is a solid with a relatively high melting point. Sublimation is particularly effective at removing non-volatile impurities.

Q5: What is a typical yield I can expect from crystallization or chromatography?

A5: The yield will depend heavily on the purity of your crude material. A well-optimized crystallization can give yields of over 80%. Column chromatography yields can also be high, often over 90%, but can be lower if the separation is difficult and fractions need to be cut conservatively to ensure high purity. It is not uncommon to perform a column chromatography for initial purification followed by a crystallization to obtain a highly pure final product, which will affect the overall yield.

Experimental Protocols

Protocol 1: Purification by Crystallization

This protocol is a general guideline based on established procedures.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., pentane, hexane, or an isopropanol/water mixture). Start with a small amount of solvent and add more in portions until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath, and then in a freezer or dry ice/acetone bath for more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold fresh solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system for separation using TLC.

  • Column Packing: In a fume hood, pack a chromatography column with silica gel using the chosen eluent (wet packing is common).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is highly soluble and that is a weak component of the eluent (e.g., dichloromethane for a hexane/ethyl acetate system). Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

CrystallizationWorkflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insolubles present) B->C optional D Slow Cooling (Room Temp -> Ice Bath) B->D C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F I Mother Liquor (contains impurities and some dissolved product) E->I separate G Dry Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of this compound by crystallization.

ChromatographyWorkflow cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Isolation A Crude this compound B TLC Analysis to Determine Eluent A->B C Pack Column with Silica Gel and Eluent D Load Sample onto Column (Wet or Dry Loading) C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J Pure Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Bicyclo[3.3.1]nonan-9-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonan-9-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic routes include the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether, intramolecular Friedel-Crafts acylation of cyclohexenyl- or cyclooctenyl-derived acyl chlorides, and various domino reactions such as the Michael-aldol condensation of cyclohexanones with α,β-unsaturated aldehydes or ketones.[1][2][3]

Q2: What are some typical impurities or byproducts encountered during the synthesis of this compound?

A2: Depending on the synthetic route, common byproducts can include residual starting materials, solvents, and side-reaction products. For instance, in the synthesis from 9-BBN, 2,6-dimethylphenol may be present as an impurity if used as a ligand.[1] Friedel-Crafts reactions can lead to chlorinated bicyclo[3.3.1]nonanone derivatives as byproducts.[3] Domino reactions might yield other annulation products or incompletely cyclized intermediates.[2]

Q3: What are the recommended purification methods for this compound?

A3: Purification is typically achieved through crystallization or silica gel chromatography.[1][4] The choice of method depends on the scale of the reaction and the nature of the impurities. For example, after synthesis from 9-BBN, the product can be crystallized from pentane at low temperatures.[1]

Troubleshooting Guides

Synthesis of this compound via 9-BBN

Problem: Low yield of the desired product.

Possible Cause Troubleshooting Step
Impure or degraded n-butyllithium.Use freshly titrated n-butyllithium of high purity.
Incomplete reaction of 9-BBN.Ensure 9-BBN is fully dissolved and the reaction is stirred efficiently. Monitor hydrogen evolution to confirm completion of the initial reaction with the phenol.[1]
Suboptimal reaction temperature.Maintain the recommended temperature ranges during the addition of reagents, especially during the addition of dichloromethyl methyl ether and the alkoxide solution.[1]
Vigorous and exothermic oxidation.The oxidation with hydrogen peroxide can be highly exothermic. Carry out this step in a hood behind a protective shield and maintain the temperature below 50°C with a cooling bath.[1]

Problem: Presence of 2,6-dimethylphenol impurity in the final product.

Possible Cause Troubleshooting Step
Inefficient removal during work-up.Extract the pentane solution with aqueous 3 M sodium hydroxide to remove the phenolic impurity.[1]
Friedel-Crafts Acylation for Bicyclo[3.3.1]nonane Synthesis

Problem: Formation of chlorinated byproducts.

Possible Cause Troubleshooting Step
Reaction with the Lewis acid catalyst.The use of stannic chloride in chloroform can lead to the formation of chloro-substituted bicyclo[3.3.1]nonanones.[3] Consider using a different Lewis acid or solvent system. Aluminum chloride in 1,2-dichloroethane can also produce chlorinated byproducts.[3]

Problem: Low yield of the desired bicyclic ketone.

Possible Cause Troubleshooting Step
Unwanted side reactions.Depending on the starting material and reaction conditions, other cyclic ketones may form. For example, 3-(3-cyclohexen-l-yl)propionic acid can yield a hexahydro-l-indenone with polyphosphoric acid.[3]
Domino Michael-Aldol Annulation

Problem: Formation of multiple products and low yield of the desired bicyclo[3.3.1]nonane derivative.

Possible Cause Troubleshooting Step
Uncontrolled reaction conditions.The outcome of domino reactions can be highly sensitive to the choice of base, solvent, and temperature. These factors can influence the stereoselectivity and the formation of different bicyclic systems (e.g., bicyclo[3.2.1]octane vs. bicyclo[3.3.1]nonane).[5]
Formation of unwanted annulation products.The use of certain bases like cesium carbonate can lead to the formation of undesired α,γ-annulation products as substantial impurities.[2]

Quantitative Data

Table 1: Yields of this compound Synthesis from 9-BBN

Step Reagents Yield Reference
Synthesis9-BBN, 2,6-dimethylphenol, dichloromethyl methyl ether, lithium triethylcarboxide78-83% (pure ketone after crystallization)[1]

Experimental Protocols

Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane (9-BBN)

This protocol is adapted from Organic Syntheses.[1]

Caution: The oxidation with 30% hydrogen peroxide in the last step may become vigorous and exothermic. This procedure should be carried out in a fume hood behind a protective shield.

Part A: Preparation of Lithium triethylcarboxide

  • In a dry, nitrogen-purged three-necked flask, cool a solution of 1.67 M n-butyllithium (0.500 mole) in hexane to 0°C.

  • Slowly add 3-ethyl-3-pentanol (0.50 mole). The disappearance of the yellow tint indicates the formation of the alkoxide.

Part B: Synthesis of this compound

  • In a separate dry, nitrogen-purged three-necked flask, charge 9-borabicyclo[3.3.1]nonane (9-BBN) (0.347 mole) and add anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF and stir at room temperature for 3 hours, or until hydrogen evolution ceases.

  • Cool the solution to 0°C and add dichloromethyl methyl ether (0.38 mole).

  • Slowly add the lithium triethylcarboxide solution prepared in Part A over approximately 30 minutes.

  • After the addition is complete, add a solution of 95% ethanol, water, and sodium hydroxide, and cool the mixture to 0°C.

  • Perform the oxidation by slowly adding 30% hydrogen peroxide over 40-45 minutes, maintaining the temperature below 50°C.

  • After the addition, heat the mixture to 45-50°C for 2 hours.

  • Cool to room temperature, add water, and saturate the aqueous phase with sodium chloride.

  • Separate the organic phase and wash it with saturated aqueous sodium chloride.

  • Remove the solvents on a rotary evaporator.

  • Dilute the residue with pentane and extract with 3 M aqueous sodium hydroxide to remove 2,6-dimethylphenol.

  • Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator.

  • Remove the byproduct 3-ethyl-3-pentanol by distillation under vacuum.

  • Dissolve the semisolid residue in pentane, filter to remove impurities, and crystallize the product by cooling to -78°C.

  • Collect the pure this compound by suction filtration.

Visualizations

Synthesis_of_Bicyclo_3_3_1_nonan_9_one cluster_main_path Main Reaction Pathway cluster_byproducts Byproduct Formation & Removal 9-BBN 9-BBN Borinic_Ester 9-BBN-OAr 9-BBN->Borinic_Ester + 2,6-dimethylphenol - H₂ Intermediate_Complex Intermediate Borate Complex Borinic_Ester->Intermediate_Complex + CH₂Cl(OCH₃) + LiOCEt₃ 2_6_dimethylphenol 2,6-dimethylphenol Product This compound Intermediate_Complex->Product Oxidation (H₂O₂/NaOH) 3_ethyl_3_pentanol 3-ethyl-3-pentanol NaOH_wash Aqueous NaOH Wash 2_6_dimethylphenol->NaOH_wash Removal Distillation Vacuum Distillation 3_ethyl_3_pentanol->Distillation Removal

Caption: Synthesis of this compound from 9-BBN.

Michael_Aldol_Domino_Reaction cluster_reaction Domino Michael-Aldol Annulation cluster_side_reactions Potential Side Reactions Cyclohexanone Cyclohexanone Derivative Michael_Adduct Michael Adduct Cyclohexanone->Michael_Adduct Michael Addition Enone α,β-Unsaturated Aldehyde/Ketone Enone->Michael_Adduct Bicyclo_Product Bicyclo[3.3.1]nonane Derivative Michael_Adduct->Bicyclo_Product Intramolecular Aldol Condensation Side_Product Alternative Annulation Product (e.g., Bicyclo[3.2.1]octane) Michael_Adduct->Side_Product Alternative Cyclization

Caption: Domino Michael-Aldol reaction for Bicyclo[3.3.1]nonane synthesis.

References

Bicyclo[3.3.1]nonan-9-one synthesis catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.3.1]nonan-9-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue 1: Low or No Product Yield

Q: I am attempting a Robinson annulation to synthesize a bicyclo[3.3.1]nonane derivative, but I am getting a very low yield of the desired product. What are the possible causes and how can I optimize the reaction?

A: Low yields in Robinson annulations for bicyclo[3.3.1]nonane systems can stem from several factors. The initial Michael addition may be inefficient, or the subsequent intramolecular aldol condensation may not be favored. Here are some troubleshooting steps:

  • Catalyst Selection and Loading: The choice of base is critical. While strong bases like sodium ethoxide are commonly used, their concentration can influence the reaction outcome. For instance, in the reaction of (+)-carvone with acetoacetic ester, lower concentrations of sodium ethoxide favor the desired bicyclic product.[1] Organocatalysts, such as L-proline, have also been successfully employed and may offer milder reaction conditions.[2] Experiment with different catalysts and optimize their loading.

  • Reaction Temperature: Temperature plays a significant role in the Robinson annulation. Higher temperatures can sometimes favor the thermodynamically more stable decalin system over the desired bicyclo[3.3.1]nonane skeleton.[3] Conversely, some intramolecular aldol reactions benefit from elevated temperatures.[4] It is crucial to find the optimal temperature for your specific substrate and catalyst system.

  • Solvent Effects: The choice of solvent can impact the solubility of reactants and intermediates, as well as the efficacy of the catalyst. Protic solvents like ethanol are common, but aprotic solvents like DMSO have also been used successfully in one-pot Michael/aldol reactions.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times may lead to the formation of byproducts or decomposition of the desired product.

  • Alternative Routes: If optimizing the Robinson annulation proves difficult, consider alternative synthetic strategies such as an intramolecular aldol condensation of a suitable diketone precursor or an acid-catalyzed cyclization of an unsaturated ketone.[5][6]

Issue 2: Formation of Multiple Products/Stereoisomers

Q: My reaction is producing a mixture of diastereomers of the bicyclo[3.3.1]nonane product. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity is a common challenge in the synthesis of substituted bicyclo[3.3.1]nonanes. The stereochemistry of the final product is often determined during the cyclization step.

  • Kinetic vs. Thermodynamic Control: In many Robinson annulations leading to bicyclo[3.3.1]nonanes, the major diastereomer formed is the kinetically controlled product.[7][8] However, under certain conditions, such as prolonged reaction times or higher temperatures with a strong base (e.g., methanolic KOH), the thermodynamically favored isomer can become the major product through epimerization.[7][9] Carefully controlling the reaction conditions can allow for the selective formation of one diastereomer.

  • Catalyst Influence: The choice of catalyst can significantly influence the stereochemical outcome. Chiral organocatalysts, such as L-proline and its derivatives, are known to induce high levels of enantioselectivity and diastereoselectivity in cascade reactions that form bicyclic systems.[2][10]

  • Substrate Control: The substituents on the starting materials can also direct the stereochemistry of the cyclization. The steric bulk of substituents can favor the formation of one diastereomer over another.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my this compound product. What are the recommended purification methods?

A: Purification of this compound and its derivatives can sometimes be challenging due to the presence of unreacted starting materials, byproducts, or stereoisomers.

  • Crystallization: this compound itself is a crystalline solid and can be purified by crystallization from a suitable solvent like pentane at low temperatures (-78 °C).[11] This method can be highly effective for obtaining pure product.

  • Chromatography: For non-crystalline derivatives or for separating mixtures of isomers, column chromatography on silica gel is a standard and effective technique.[2][12] A variety of solvent systems, such as pentane/ethyl acetate mixtures, can be employed depending on the polarity of the compound.[2]

  • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be a viable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: Several catalytic systems can be employed, depending on the chosen synthetic route:

  • Base Catalysis: For Robinson annulations and intramolecular aldol condensations, common bases include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., NaOEt), and non-nucleophilic bases like potassium tert-butoxide.[5]

  • Acid Catalysis: Acid-catalyzed intramolecular cyclizations of unsaturated ketones or related precursors can be promoted by Lewis acids or Brønsted acids.

  • Organocatalysis: Chiral secondary amines like L-proline and its derivatives are effective for asymmetric cascade reactions leading to this compound skeletons with high stereoselectivity.[2][10]

  • Metal Catalysis: In some specialized routes, transition metals have been used. For example, one of the earlier syntheses involved the reaction of 1,5-cyclooctadiene with nickel carbonyl.[11]

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis may include:

  • Handling of Reagents: Some reagents, such as strong bases (e.g., n-butyllithium) and reactive intermediates, are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Exothermic Reactions: Some steps, like oxidations with hydrogen peroxide, can be exothermic and may require cooling to control the reaction temperature.[11] Always perform such reactions with appropriate shielding in a fume hood.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and handle them accordingly.

Q3: How can I confirm the structure and stereochemistry of my final product?

A3: A combination of spectroscopic techniques is typically used to confirm the structure and stereochemistry of the synthesized this compound derivatives:

  • NMR Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the connectivity of the molecule. Advanced NMR techniques like NOESY can be used to determine the relative stereochemistry of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.[12]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if a chiral resolution has been performed.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Bicyclo[3.3.1]nonane Synthesis

Synthetic RouteCatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Organocatalytic CascadeL-prolineCyclohexanone, 3-(2-methoxyphenyl)acrylaldehydeDMFRoom Temp48-[2]
Intramolecular AldolDIBAL-HLactone precursor---High[5]
Intramolecular AldolLiAlH(OtBu)3Aldehyde precursor---82[5]
Robinson AnnulationNaOEt(+)-Carvone, Acetoacetic esterEtOH20--[1]
Thiol-mediated RearrangementCs2CO3Epoxyketone, ThiophenolCH2Cl2Room Temp1.557-87[4]
Thiol-mediated Rearrangement (Microwave)Cs2CO3Epoxyketone, ThiophenolCH2Cl2600.0364-88[4]

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of (2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compound [2]

  • A solution of cyclohexanone and 3-(2-methoxyphenyl)acrylaldehyde in DMF (2 ml) is prepared.

  • L-proline is added as the organocatalyst.

  • The mixture is stirred at room temperature for 48 hours.

  • The reaction mixture is then washed with water (20 ml) and extracted three times with ethyl acetate.

  • The combined organic layers are dried and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel chromatography using pentane:ethyl acetate mixtures as the eluent.

Protocol 2: Synthesis of this compound from 9-Borabicyclo[3.3.1]nonane (9-BBN) [11]

Caution: The oxidation with 30% hydrogen peroxide in the last step can be vigorous and exothermic. This procedure should be carried out in a fume hood behind a protective shield.

  • A solution of 9-BBN (0.347 mole) in anhydrous tetrahydrofuran (500 ml) is prepared under a nitrogen atmosphere.

  • A solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF is added, and the mixture is stirred at room temperature for 3 hours.

  • The solution is cooled to 0°C, and dichloromethyl methyl ether (0.38 mole) is added, followed by the slow addition of a solution of lithium triethylcarboxide.

  • After the reaction is complete, the mixture is worked up by adding a solution of sodium hydroxide in 95% ethanol and water, followed by cooling to 0°C.

  • Oxidation is carried out by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 50°C.

  • After the oxidation is complete, the mixture is heated to 45-50°C for 2 hours.

  • The product is extracted with pentane, and the organic phase is washed and dried.

  • The solvent is removed, and the crude product is purified by crystallization from pentane at -78°C to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants & Catalyst mixing Mixing & Stirring reactants->mixing solvent Solvent solvent->mixing monitoring Reaction Monitoring (TLC/GC) mixing->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Chromatography/Crystallization concentration->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_no_reaction No Reaction cluster_side_products Side Products Formed cluster_product_degradation Product Degradation start Low Yield of this compound check_sm Starting material consumed? (TLC/GC) start->check_sm inactive_catalyst Check catalyst activity/purity check_sm->inactive_catalyst No optimize_temp Optimize reaction temperature check_sm->optimize_temp Yes milder_conditions Use milder reaction conditions check_sm->milder_conditions Partially wrong_conditions Verify temperature and solvent inactive_catalyst->wrong_conditions reagent_quality Check reagent quality (e.g., anhydrous) wrong_conditions->reagent_quality change_catalyst Change catalyst or catalyst loading optimize_temp->change_catalyst adjust_time Adjust reaction time change_catalyst->adjust_time workup_issues Check work-up procedure (e.g., pH) milder_conditions->workup_issues

Caption: Troubleshooting decision tree for low product yield in this compound synthesis.

References

Bicyclo[3.3.1]nonan-9-one synthesis common side reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[3.3.1]nonan-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several reliable methods exist for the synthesis of the bicyclo[3.3.1]nonane core. Key strategies include intramolecular aldol condensations, Robinson-type annulations of cyclohexanones, and tandem reactions involving Michael additions.[1] A particularly effective laboratory-scale synthesis involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with dichloromethyl methyl ether in the presence of a hindered base.[2]

Q2: I am observing a significant amount of a bicyclo[3.2.1]octane derivative in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The formation of a bicyclo[3.2.1] scaffold as a byproduct is often the result of an undesired intramolecular Michael reaction pathway competing with the desired aldol condensation.[3] This can be influenced by the substrate and reaction conditions. To favor the formation of the desired bicyclo[3.3.1]nonane product, careful control of the base and temperature is crucial. Using a bulkier base can sometimes disfavor the competing pathway. Additionally, optimizing the solvent may influence the selectivity of the cyclization.

Q3: My synthesis involves a cyclization of a substituted cyclohexanone derivative, and I'm getting a complex mixture of products. What could be the issue?

A3: Complex product mixtures in cyclization reactions to form this compound can arise from several issues. One possibility is a Grob-type fragmentation of the bicyclo[3.3.1]nonane system, which can be triggered under certain conditions, leading to the formation of functionalized 8- or 9-membered rings.[4] Another potential issue, particularly in base-promoted intramolecular aldolizations, is the formation of O-cyclization products, which compete with the desired C-C bond formation.[4] To mitigate these side reactions, it is important to carefully control the reaction temperature and the choice of base.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis via Intramolecular Aldol Condensation
Symptom Possible Cause Suggested Solution
Low conversion of starting material.Insufficiently strong base or deactivation of the base.Use a stronger base such as LiAlH(OtBu)3 or DIBAL-H, which have been shown to give high yields (e.g., 82%).[5] Ensure all reagents and solvents are anhydrous.
Formation of a complex mixture of unidentified products.Competing side reactions such as O-cyclization or Grob fragmentation.Lower the reaction temperature to increase selectivity. Screen different bases and solvents to find conditions that favor the desired C-alkylation.[4]
Isolation of an unexpected deacetylated byproduct.Premature cleavage of an acetate protecting group.If using an acetyl-protected precursor, consider switching to a more robust protecting group like a pivalate to prevent unwanted deacetylation.[5]
Problem 2: Formation of Chlorinated Byproducts in Friedel-Crafts Acylation Route

| Symptom | Possible Cause | Suggested Solution | | Presence of 8-chloro-2-bicyclo[3.3.1]nonanone or 6-chloro-2-bicyclo[3.3.1]nonanone in the product mixture. | Reaction of the Lewis acid catalyst (e.g., SnCl4, AlCl3) with the alkene moiety in the starting material. | Modify the reaction conditions by changing the Lewis acid or the solvent. For example, using aluminum chloride in boiling cyclohexane can lead to the desired 2-bicyclo[3.3.1]nonanone without the chlorinated byproduct.[6] | | Low yield of the desired bicyclic ketone. | Inefficient cyclization. | Ensure the starting 3-(3-cyclohexen-1-yl)propionyl chloride is pure and dry. Optimize the reaction time and temperature. |

Experimental Protocols

Synthesis of this compound from 9-BBN

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-Dimethylphenol

  • Lithium triethylcarboxide solution in hexane

  • Dichloromethyl methyl ether

  • 95% Ethanol

  • 30% Hydrogen peroxide

  • Sodium hydroxide

  • Pentane

  • Sodium chloride

Procedure:

  • Preparation of the Borinic Ester: In a dry, nitrogen-flushed flask, dissolve 9-BBN (0.347 mole) in anhydrous THF (500 ml). To this solution, slowly add a solution of 2,6-dimethylphenol (0.347 mole) in anhydrous THF (75 ml). Stir the mixture at room temperature for 3 hours until hydrogen evolution ceases.

  • Reaction with Dichloromethyl Methyl Ether: Cool the solution to 0°C and add dichloromethyl methyl ether (0.38 mole).

  • Addition of Base: Slowly add a 1.46 M solution of lithium triethylcarboxide in hexane (350 ml) over approximately 30 minutes, maintaining the temperature at 0°C.

  • Workup and Oxidation: To the reaction mixture, add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g), and cool to 0°C. Slowly add 30% hydrogen peroxide (70 ml) dropwise, keeping the temperature below 50°C. After the addition is complete, heat the mixture to 45-50°C for 2 hours.

  • Extraction and Purification: Cool the mixture to room temperature, add water (300 ml), and saturate the aqueous phase with sodium chloride. Separate the organic phase and wash it with saturated aqueous sodium chloride. Remove the solvents on a rotary evaporator. Dilute the residue with pentane (500 ml) and extract with 3 M sodium hydroxide to remove 2,6-dimethylphenol. Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator. The resulting residue contains 3-ethyl-3-pentanol and the desired product.

  • Isolation: Remove the 3-ethyl-3-pentanol by distillation under vacuum. Dissolve the remaining semisolid residue in pentane (200 ml), filter to remove impurities, and crystallize the product by cooling the filtrate to -78°C. Collect the crystals by suction filtration, wash with cold pentane (-78°C), and dry to yield pure this compound (yield: 78-83%).[2]

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_products Products 9-BBN 9-BBN Reaction Reaction at 0°C 9-BBN->Reaction Dichloromethyl_Methyl_Ether Cl2CHOCH3 Dichloromethyl_Methyl_Ether->Reaction Base Lithium Triethylcarboxide Base->Reaction Solvent Anhydrous THF Solvent->Reaction Oxidation Oxidative Workup (H2O2, NaOH) Reaction->Oxidation Intermediate Extraction Liquid-Liquid Extraction Oxidation->Extraction Crude Product Purification Distillation & Crystallization Extraction->Purification Separates aqueous and organic soluble impurities Side_Product_1 2,6-Dimethylphenol Extraction->Side_Product_1 Removed Product This compound Purification->Product Final Product Side_Product_2 3-Ethyl-3-pentanol Purification->Side_Product_2 Removed Side_Reactions cluster_pathways Reaction Pathways cluster_products Resulting Scaffolds Start Cyclohexanone Derivative (Dicarbonyl Precursor) Desired_Pathway Intramolecular Aldol (C-Alkylation) Start->Desired_Pathway Base/Acid Catalysis Side_Pathway_1 Intramolecular Michael (Alternative C-Alkylation) Start->Side_Pathway_1 Base/Acid Catalysis Side_Pathway_2 O-Alkylation Start->Side_Pathway_2 Base Catalysis Desired_Product Bicyclo[3.3.1]nonane Desired_Pathway->Desired_Product Side_Product_1 Bicyclo[3.2.1]octane Side_Pathway_1->Side_Product_1 Side_Product_2 O-Cyclized Product Side_Pathway_2->Side_Product_2 Side_Pathway_3 Grob Fragmentation Side_Product_3 Acyclic or Macrocyclic Product Side_Pathway_3->Side_Product_3 Desired_Product->Side_Pathway_3 Under certain conditions

References

Bicyclo[3.3.1]nonan-9-one synthesis improving yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[3.3.1]nonan-9-one for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. For syntheses involving organoboranes, ensure all starting material is consumed before workup. Monitor the reaction by TLC or GC to confirm completion.

  • Suboptimal Reagent Quality: The purity of reagents is crucial. For instance, in the synthesis from 9-borabicyclo[3.3.1]nonane (9-BBN), ensure the 9-BBN is of high purity and the tetrahydrofuran (THF) is anhydrous.[1]

  • Side Reactions: Undesired side reactions can consume starting materials or intermediates. For example, in Robinson-Schöpf type syntheses, controlling the pH is critical to prevent the formation of by-products.[2]

  • Product Loss During Workup: this compound is a volatile solid. Significant product loss can occur during solvent removal. Use a rotary evaporator at a controlled temperature and vacuum.[1] During extraction, ensure proper phase separation to avoid loss of product in the aqueous layer.

  • Purification Issues: Inefficient purification can lead to lower isolated yields. For crystallization, ensure the solvent is appropriate and the cooling process is gradual to maximize crystal formation.[1]

Q2: I am observing significant amounts of byproducts in my crude reaction mixture. How can I minimize their formation?

A2: The formation of byproducts is a common challenge. Here are some strategies to enhance the purity of your product:

  • Control of Reaction Conditions: Strictly adhere to the optimal reaction temperature. For instance, in the oxidation step of the 9-BBN route, maintaining the temperature below 50°C during the addition of hydrogen peroxide is critical to prevent unwanted side reactions.[1]

  • Reagent Stoichiometry: The molar ratios of reactants can significantly influence the reaction outcome. In Mannich reactions for related azabicyclo[3.3.1]nonanones, using an excess of ammonium acetate can prevent the formation of chalcone by-products.[3] While this is for a related structure, the principle of optimizing stoichiometry applies.

  • pH Control: For reactions sensitive to pH, such as the Robinson-Schöpf synthesis, the use of a buffer solution is recommended to maintain the optimal pH range and suppress side reactions.[2]

Q3: The purification of this compound is proving difficult. What are the recommended procedures?

A3: Effective purification is key to obtaining high-purity this compound.

  • Crystallization: This is a highly effective method for purifying the final product. Pentane is a suitable solvent for crystallization. Dissolving the crude product in a minimal amount of pentane and cooling to -78°C can yield pure crystals.[1]

  • Column Chromatography: For removing closely related impurities, silica gel chromatography can be employed. A solvent system of pentane and ethyl acetate mixtures is often effective.[4]

  • Extraction: During the workup, thorough extraction is necessary to remove impurities. For example, in the synthesis from 9-BBN, washing the pentane solution with aqueous sodium hydroxide removes phenolic byproducts.[1]

Quantitative Data Summary

Synthesis MethodKey ReagentsReported YieldPurityReference
From 9-Borabicyclo[3.3.1]nonane9-BBN, Dichloromethyl methyl ether, Lithium triethylcarboxide, H₂O₂78-83% (first crop), total 82-90%m.p. 154–156°C[1]
Intramolecular Aldol CondensationDiketo-ester, LiAlH(OtBu)₃82%Not specified[5]
Robinson-Schöpf Type (for derivative)Glutaraldehyde, Methylamine, Acetonedicarboxylic acidGood yieldsNot specified[2]

Detailed Experimental Protocols

Protocol 1: Synthesis from 9-Borabicyclo[3.3.1]nonane [1]

This procedure involves the reaction of 9-BBN with dichloromethyl methyl ether in the presence of a base, followed by oxidation.

A. Preparation of Lithium Triethylcarboxide Solution:

  • In a dry, nitrogen-purged flask, cool a solution of 1.67 M n-butyllithium in hexane (300 ml, 0.500 mole) to 0°C.

  • Slowly add 3-ethyl-3-pentanol (58 g, 0.50 mole).

  • Allow the solution to warm to room temperature.

B. Synthesis and Purification of this compound:

  • In a separate dry, nitrogen-purged flask, add 9-borabicyclo[3.3.1]nonane (42.3 g, 0.347 mole) and anhydrous tetrahydrofuran (500 ml).

  • Cool the mixture to -78°C and add a solution of 2,6-dimethylphenol (42.3 g, 0.347 mole) in anhydrous THF (100 ml) dropwise.

  • Stir the mixture at -78°C for 15 minutes, then add dichloromethyl methyl ether (39.9 g, 0.347 mole).

  • Slowly add the prepared lithium triethylcarboxide solution (350 ml, 0.525 mole) over 2 hours, maintaining the temperature at -78°C.

  • After addition, stir at -78°C for 30 minutes, then warm to room temperature for 90 minutes.

  • Cool the mixture to 0°C and add a solution of 95% ethanol (300 ml), water (70 ml), and sodium hydroxide (42 g).

  • Slowly add 30% hydrogen peroxide (70 ml) dropwise, keeping the temperature below 50°C.

  • Heat the mixture to 45-50°C for 2 hours, then cool to room temperature.

  • Add water (300 ml) and saturate the aqueous phase with sodium chloride.

  • Separate the organic phase and wash it with saturated aqueous sodium chloride.

  • Remove the solvents using a rotary evaporator.

  • Dissolve the residue in pentane (500 ml) and extract with 3 M sodium hydroxide to remove 2,6-dimethylphenol.

  • Wash the pentane layer with saturated aqueous sodium chloride and remove the pentane on a rotary evaporator.

  • Distill to remove 3-ethyl-3-pentanol.

  • Dissolve the semi-solid residue in pentane (200 ml), filter, and cool the filtrate to -78°C to crystallize the product.

  • Collect the crystals by suction filtration, wash with cold pentane, and dry to yield pure this compound.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Oxidation cluster_purification Purification reagent1 9-BBN in THF step1 Mixing & Cooling (-78°C) reagent1->step1 reagent2 2,6-Dimethylphenol in THF reagent2->step1 reagent3 Dichloromethyl methyl ether reagent3->step1 reagent4 Lithium Triethylcarboxide step2 Addition of Base (-78°C) reagent4->step2 step1->step2 step3 Warming to RT step2->step3 step4 Oxidation with H₂O₂ step3->step4 step5 Aqueous Workup (Extraction) step4->step5 step6 Solvent Removal step5->step6 step7 Distillation step6->step7 step8 Crystallization (-78°C) step7->step8 step9 Filtration & Drying step8->step9 product Pure this compound step9->product

Caption: Experimental workflow for the synthesis of this compound from 9-BBN.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Loss during Workup start->cause3 cause4 Inefficient Purification start->cause4 sol1 Monitor reaction (TLC/GC) Ensure reagent quality cause1->sol1 sol2 Control temperature Optimize stoichiometry Control pH cause2->sol2 sol3 Careful solvent removal Thorough extraction cause3->sol3 sol4 Optimize crystallization Use column chromatography cause4->sol4

Caption: Troubleshooting guide for low yield and purity issues.

References

Bicyclo[3.3.1]nonan-9-one synthesis reaction condition optimization (temperature, solvent, concentration)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of bicyclo[3.3.1]nonan-9-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound and its derivatives can be synthesized through several established routes. The most prominent methods include:

  • Reaction of 9-Borabicyclo[3.3.1]nonane (9-BBN) with Dichloromethyl Methyl Ether: This is a high-yield method (78-83%) that has been well-documented.[1]

  • Robinson Annulation: This classic ring-forming reaction is widely used to create the bicyclo[3.3.1]nonane framework.[2][3][4] The stereochemistry of the product can be influenced by reaction conditions.[2][4]

  • Intramolecular Aldol Condensation: This is a key step in synthesizing the this compound core found in several natural products.[5][6]

  • Friedel-Crafts Acylation: Intramolecular acylation of precursors like 3-(3-cyclohexen-1-yl)propionyl chloride can yield the bicyclic ketone under various conditions.[7]

  • Domino Michael-Aldol Annulations: This approach provides a route to related structures like 6-hydroxybicyclo[3.3.1]nonane-2,9-diones from cycloalkane-1,3-diones.[8]

Q2: What are the key factors that influence the yield and purity of the final product?

A2: The success of the synthesis is highly dependent on optimizing several factors:

  • Temperature: Reaction temperature is critical. For instance, in the synthesis of functionalized bicyclo[3.3.1]non-3-en-2-ones, microwave heating at 60 °C can drastically reduce reaction time compared to room temperature, with comparable yields.[9] The 9-BBN synthesis also requires precise temperature control at different stages (0°C, room temperature, and 45-50°C).[1]

  • Solvent: The choice of solvent can significantly impact reaction efficiency. In one optimization study, methylene chloride was found to be the optimal solvent over diethyl ether, providing a higher yield in a shorter time.[9] Anhydrous tetrahydrofuran is commonly used in the 9-BBN method.[1]

  • Base/Catalyst: The type and amount of base or catalyst are crucial. In Robinson annulations, the choice of base can affect the stereochemical outcome, determining whether the product is under kinetic or thermodynamic control.[2] Friedel-Crafts reactions use different Lewis acids like stannic chloride or aluminum chloride, which can lead to different products.[7]

  • Concentration and Stoichiometry: The concentration of reactants and their molar ratios must be carefully controlled. For example, the 9-BBN synthesis specifies the precise molar equivalents of reagents required for optimal results.[1]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential Cause Suggested Solution
Moisture in Reagents/Solvents The 9-BBN route is highly sensitive to moisture. Ensure all glassware is thoroughly dried and solvents like tetrahydrofuran are anhydrous.[1] Use of a dry nitrogen atmosphere throughout the reaction is critical.[1]
Incorrect Reaction Temperature Verify that the reaction temperatures are maintained as specified in the protocol. The 9-BBN synthesis involves cooling to 0°C for additions and subsequent warming to room temperature and heating to 45-50°C.[1] In other annulation reactions, temperature can control product formation.[8]
Inefficient Stirring In heterogeneous mixtures or as precipitates form (e.g., lithium chloride in the 9-BBN method), efficient stirring is necessary to ensure proper mixing of reactants.[1]
Degraded Reagents Reagents like 9-BBN and dichloromethyl methyl ether can degrade over time. Use freshly opened or properly stored reagents and verify their quality.
Suboptimal Solvent Choice A solvent screen may be necessary. For a related bicyclic ketone synthesis, methylene chloride gave a significantly better yield (84%) than diethyl ether (80%, but with a much longer reaction time).[9]

Problem 2: Presence of significant impurities or side products.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. For the 9-BBN synthesis, specific reaction times are given for each step (e.g., 3 hours for hydrogen evolution, 90 minutes warming to room temperature).[1]
Side Reactions (e.g., Polymerization) In electrophilic additions, competing polymerization pathways can dominate.[10] Adhering to optimized conditions of temperature and reactant addition rate can minimize this.
Incorrect Stereoisomer Formation In Robinson annulations, the stereochemistry can be kinetically or thermodynamically controlled.[2][4] Base-catalyzed epimerization can be used to convert a kinetic product to the more stable thermodynamic isomer.[2]
Difficult Separation of Byproducts In the 9-BBN synthesis, using 2,6-diisopropylphenol can increase yield but makes separation from the ketone product more difficult.[1] The standard procedure with 2,6-dimethylphenol is recommended for easier purification.[1]

Problem 3: The reaction is not proceeding as expected (e.g., no precipitate formation, unexpected color change).

Potential Cause Suggested Solution
Inactive Catalyst/Base Ensure the catalyst or base is active. For example, if a base-catalyzed epimerization is attempted, verify the base has not degraded.[2]
Atmospheric Contamination The 9-BBN synthesis must be conducted under a static pressure of nitrogen until the oxidation step.[1] Failure to maintain an inert atmosphere can deactivate the organoborane intermediates.
Incorrect Reagent Addition Order Follow the protocol's specified order of addition precisely. In the 9-BBN method, dichloromethyl methyl ether is added before the lithium triethylborohydride solution.[1]

Data on Reaction Condition Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of a functionalized bicyclo[3.3.1]non-3-en-2-one, demonstrating the impact of solvent and temperature on yield and reaction time.

Table 1: Optimization of Ring-Opening/Rearrangement Reaction Conditions [9]

EntrySolventTemperatureTimeYield (%)
1TolueneRoom Temp.5 h65%
2THFRoom Temp.5 h75%
3Diethyl EtherRoom Temp.18 h80%
4Methylene Chloride Room Temp. 5 h 84%
5Methylene ChlorideMicrowave2 min64-88%
Yields for various bicyclic products under microwave conditions at 60 °C.

Detailed Experimental Protocol

This protocol is adapted from the high-yield synthesis of this compound reported in Organic Syntheses.[1]

A. Formation of the Borinic Ester Intermediate

  • Charge a thoroughly dried, 3-liter, three-necked, round-bottomed flask with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) under a nitrogen atmosphere.

  • Add 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended syringe needle.

  • While purging with nitrogen, fit the flask with a dry, 500-mL, pressure-equalizing dropping funnel. Maintain a static nitrogen pressure throughout the reaction.

  • Slowly add a solution of 42.3 g (0.347 mole) of 2,6-dimethylphenol in 75 mL of anhydrous THF via syringe.

  • Stir the mixture at room temperature for 3 hours, or until hydrogen evolution is complete.

B. Synthesis of this compound

  • Cool the clear solution from step A.5 to 0°C using an ice bath.

  • Add 44 g (35 mL, 0.38 mole) of dichloromethyl methyl ether to the flask.

  • Slowly add 350 mL of a 1.46 M solution of lithium triethylborohydride in hexane over approximately 30 minutes.

  • Remove the ice bath and allow the flask to warm to room temperature for 90 minutes. A heavy white precipitate of lithium chloride will form.

  • Add a solution of 300 mL of 95% ethanol, 70 mL of water, and 42 g of sodium hydroxide.

  • Cool the mixture to 0°C with efficient stirring.

  • Perform the oxidation by slowly adding 70 mL of 30% hydrogen peroxide dropwise over 40-45 minutes, maintaining the temperature below 50°C.

  • After the addition is complete, heat the mixture with stirring to 45-50°C for 2 hours, then cool to room temperature.

C. Work-up and Purification

  • Separate the layers and extract the aqueous layer with three 100-mL portions of pentane.

  • Combine the organic layers, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Remove the byproduct (3-ethyl-3-pentanol) by distillation under a water aspirator vacuum (b.p. 54–56°C at 16 mm).

  • Dissolve the resulting semi-solid residue in 200 mL of pentane and filter to remove impurities.

  • Crystallize the product by cooling the filtrate to -78°C.

  • Collect the ketone by suction filtration, wash with 50 mL of -78°C pentane, and dry to yield 35–40 g (78–83%) of pure this compound.

Visualized Workflows

G cluster_prep Step A: Intermediate Formation cluster_reaction Step B: Ketone Synthesis cluster_workup Step C: Purification A1 1. Charge 9-BBN in dry flask under N2 atmosphere A2 2. Add anhydrous THF A1->A2 A3 3. Add 2,6-dimethylphenol in THF A2->A3 A4 4. Stir at RT for 3h until H2 evolution ceases A3->A4 B1 5. Cool solution to 0°C A4->B1 B2 6. Add dichloromethyl methyl ether B1->B2 B3 7. Add LiEt3BH slowly B2->B3 B4 8. Warm to RT for 90 min B3->B4 B5 9. Add NaOH/EtOH/H2O solution B4->B5 B6 10. Cool to 0°C B5->B6 B7 11. Add H2O2 dropwise (<50°C) B6->B7 B8 12. Heat to 45-50°C for 2h B7->B8 C1 13. Pentane extraction B8->C1 C2 14. Wash, dry, and concentrate C1->C2 C3 15. Distill to remove byproduct C2->C3 C4 16. Recrystallize from pentane at -78°C C3->C4 C5 17. Filter and dry product C4->C5

Caption: Experimental workflow for the synthesis of this compound via the 9-BBN method.

G Start Low Product Yield Q_Moisture Were anhydrous conditions strictly maintained? Start->Q_Moisture S_Moisture Solution: Thoroughly dry all glassware and use anhydrous solvents under N2. Q_Moisture->S_Moisture No Q_Temp Was temperature controlled at all critical steps? Q_Moisture->Q_Temp Yes S_Moisture->Q_Temp S_Temp Solution: Verify thermometer calibration and ensure proper cooling/heating rates. Q_Temp->S_Temp No Q_Reagents Are reagents (e.g., 9-BBN) known to be active? Q_Temp->Q_Reagents Yes S_Temp->Q_Reagents S_Reagents Solution: Use fresh or properly stored reagents. Consider titrating if possible. Q_Reagents->S_Reagents No End Review protocol for other deviations Q_Reagents->End Yes S_Reagents->End

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Bicyclo[3.3.1]nonan-9-one synthesis troubleshooting low conversion rates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bicyclo[3.3.1]nonan-9-one Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates during the synthesis of this compound.

Troubleshooting Guide

Q1: My this compound synthesis is resulting in a very low yield. What are the first things I should check?

A1: Low yields in organic synthesis are common and can stem from several factors.[1] A systematic approach is crucial. Start by evaluating these three areas:

  • Reagent and Solvent Quality: Verify the purity of your starting materials and reagents. Ensure solvents are anhydrous and reagents have not degraded, especially if they are air or moisture sensitive.[1][2] Using freshly opened or purified reagents can significantly improve yields.[3]

  • Reaction Conditions: Small deviations from established protocols can drastically affect the outcome. Double-check temperature, reaction time, and reagent stoichiometry.[1] Ensure the reaction setup is appropriate, for instance, by flame-drying glassware and maintaining an inert atmosphere (N₂ or Ar) if required.[3]

  • Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[1][3] Ensure the pH is correct during aqueous work-up to prevent your product from dissolving in the aqueous layer.[1] When performing chromatography, use a well-chosen solvent system to avoid poor separation or product decomposition on the column.[3]

Q2: I'm using a Robinson annulation approach to synthesize a bicyclo[3.3.1]nonane derivative and facing low conversion. What are common pitfalls?

A2: The Robinson annulation is a powerful method for forming six-membered rings but requires careful control.[4][5] It consists of two sequential reactions: a Michael addition followed by an intramolecular aldol condensation.[6][7] Common issues include:

  • Inefficient Michael Addition: The initial conjugate addition is sensitive to the nature of the enolate. Regioselectivity is dictated by the formation of the thermodynamic enolate.[4] Using a β-diketone or β-ketoester as the enolate component can often control regioselectivity more effectively.[6]

  • Side Reactions in Aldol Condensation: The intermediate 1,5-diketone must cyclize correctly. Unwanted side reactions, such as polymerization or alternative condensations, can occur if the reaction concentration is too high or the temperature is not optimal.[1]

  • Stereochemical Control: The stereochemistry of the final product can be influenced by the reaction conditions. The trans product is often favored under kinetic control, but solvent interactions can alter the outcome.[4][6]

Q3: My reaction starts but then stalls before all the starting material is consumed. What could be the cause?

A3: A stalled reaction often points to an issue with a catalyst or reagent, or the presence of an inhibitor.

  • Deactivated Reagent or Catalyst: The catalyst or a key reagent may have lost its activity due to improper storage, handling, or decomposition under the reaction conditions. Adding a fresh portion of the reagent or catalyst can sometimes restart the reaction.[1]

  • Presence of Inhibitors: Impurities in the starting materials or solvent can act as inhibitors. Re-purifying your starting materials may be necessary.[1]

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst as its concentration increases. If feasible, consider a setup where the product is removed from the reaction mixture as it forms.[1]

Q4: I'm observing multiple unexpected spots on my TLC plate. How can I identify and minimize side products?

A4: The formation of multiple products indicates side reactions are occurring. To troubleshoot this:

  • Identify the Impurities: Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify the structures of the major side products.

  • Understand the Side Reactions: Knowing the identity of the byproducts can provide insight into the unwanted reaction pathways. Common side reactions include over-reaction, degradation, isomerization, or polymerization.[1]

  • Optimize Conditions: Once the side reactions are understood, you can adjust the conditions to minimize them. For example:

    • If over-reaction or degradation is occurring, reduce the reaction time or temperature and monitor the reaction closely to quench it at the optimal point.[1]

    • If isomerization is an issue, adjust the pH of the reaction mixture or run it at a lower temperature.[1]

    • If polymerization is suspected, try adding the reactive monomer slowly or using a lower overall concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthesis routes for this compound?

A1: Several synthetic routes exist, each with its own advantages.

  • From 9-Borabicyclo[3.3.1]nonane (9-BBN): This is a high-yield method involving the reaction of 9-BBN with dichloromethyl methyl ether in the presence of a hindered base, followed by oxidation. It is a well-documented procedure with reported yields of 78–83%.[8]

  • Robinson Annulation: This classic method involves the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone (like methyl vinyl ketone) to form the bicyclic system.[4][5] It is highly versatile but may require optimization.

  • Intramolecular Aldol Condensation: Various strategies employ an intramolecular aldol condensation of a suitably substituted cyclooctane derivative to form the bicyclic core.[9][10]

  • Friedel-Crafts Acylation: Intramolecular Friedel-Crafts reactions of substrates like 3-(3-cyclohexen-1-yl)propionyl chloride can also yield the bicyclo[3.3.1]nonane skeleton.[11]

Q2: How can I effectively monitor the progress of the synthesis?

A2: Monitoring the reaction is critical to ensure it goes to completion without forming excessive side products.[3] The most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion rate.

Q3: What is the role of the base in the synthesis, and how does its choice impact the reaction?

A3: In many syntheses of this compound, particularly those involving aldol or Michael reactions, the base is crucial for deprotonating a carbon acid to form a nucleophilic enolate.[4][6] The choice of base is critical:

  • Steric Hindrance: In the synthesis from 9-BBN, a sterically hindered base like lithium triethylcarboxide is essential. Using less hindered bases can lead to significantly poorer yields.[8]

  • Strength: The strength of the base (e.g., LDA vs. NaOH) determines which proton is removed and controls the formation of the kinetic versus the thermodynamic enolate, which in turn dictates the regioselectivity of the reaction.[12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a high-yield synthesis of this compound from 9-BBN, as reported in Organic Syntheses.[8]

ParameterValueNotes
Starting Material 9-Borabicyclo[3.3.1]nonane (9-BBN)42.3 g (0.347 mole)
Key Reagents Dichloromethyl methyl ether44 g (0.38 mole)
Lithium triethylcarboxide~1.5-2.0 equivalents
30% Hydrogen Peroxide70 mL for oxidation
Solvent Anhydrous Tetrahydrofuran (THF)500 mL
Temperature 0 °C for additionMaintained with an ice bath
45–50 °C for oxidationMaintained for 2 hours
Reaction Time ~30 minutes for base additionSlow, dropwise addition
2 hours for oxidationPost-H₂O₂ addition
Reported Yield 38–44 g (78–83%)For the pure, crystallized product

Experimental Protocols

Protocol 1: Synthesis from 9-Borabicyclo[3.3.1]nonane (Adapted from Organic Syntheses)[8]

Caution: The final oxidation step with hydrogen peroxide can be vigorous and exothermic. Perform this step in a fume hood behind a safety shield.

  • Apparatus Setup: Assemble a dry, 3-liter, three-necked, round-bottomed flask equipped with a magnetic stirrer and a serum cap under a nitrogen atmosphere.

  • Initial Charge: Charge the flask with 42.3 g (0.347 mole) of 9-borabicyclo[3.3.1]nonane (9-BBN) and add 500 mL of anhydrous tetrahydrofuran (THF) via a double-ended needle.

  • Reagent Addition:

    • Cool the flask to 0 °C in an ice bath.

    • Add 44 g (0.38 mole) of dichloromethyl methyl ether to the stirred solution.

    • Slowly add a solution of lithium triethylcarboxide (1.5-2.0 equivalents in hexane) over approximately 30 minutes, maintaining the temperature at 0 °C.

  • Oxidation:

    • After the addition is complete, add a solution of 42 g of sodium hydroxide in 70 mL of water and 300 mL of 95% ethanol.

    • Cool the mixture to 0 °C.

    • Slowly add 70 mL of 30% hydrogen peroxide dropwise over 40-45 minutes, ensuring the temperature does not exceed 50 °C.

    • After the addition, heat the mixture to 45–50 °C and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add 300 mL of water.

    • Saturate the aqueous phase with sodium chloride.

    • Separate the organic layer and wash it with 100 mL of saturated sodium chloride solution.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting residue in 200 mL of pentane, filter to remove impurities, and cool the filtrate to -78 °C to crystallize the product.

    • Collect the crystals by suction filtration, wash with cold (-78 °C) pentane, and dry to yield pure this compound.

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed CheckReagents Verify Reagent & Solvent Quality (Purity, Water Content) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temp, Conc., Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK Monitor Monitor Reaction Progress (TLC, GC-MS, NMR) CheckConditions->Monitor CheckWorkup Evaluate Work-up & Purification (Extraction, Chromatography) Monitor->CheckWorkup Reaction Complete SideReactions Investigate Side Reactions Monitor->SideReactions Reaction Stalled/ Incomplete Decomposition Check for Product Decomposition CheckWorkup->Decomposition Product Loss End Improved Yield CheckWorkup->End No Significant Loss SideReactions->CheckConditions Decomposition->CheckWorkup

Caption: A logical workflow for troubleshooting low reaction yields.[1]

Robinson_Annulation cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation Cyclohexanone Cyclohexanone Derivative Enolate Enolate Nucleophile Cyclohexanone->Enolate + Base Diketone 1,5-Diketone Intermediate Enolate->Diketone MVK Methyl Vinyl Ketone (α,β-unsaturated ketone) MVK->Diketone Cyclized Keto Alcohol Product Bicyclo[3.3.1]nonen-one (Final Product Core) Cyclized->Product - H₂O (Dehydration) Diketone_ref->Cyclized + Base, Cyclization

Caption: The two-stage mechanism of the Robinson Annulation pathway.[6][7]

References

Bicyclo[3.3.1]nonan-9-one synthesis troubleshooting unexpected stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of bicyclo[3.3.1]nonan-9-one, with a specific focus on the formation of unexpected stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The construction of the bicyclo[3.3.1]nonane framework is a well-researched area.[1] Common strategies include:

  • Robinson Annulation: This is a classic and widely used method involving the reaction of a cyclohexanone derivative with an α,β-unsaturated ketone or aldehyde.[1][2]

  • Intramolecular Aldol Condensation: This approach is frequently employed to form the bicyclic core.[1] For instance, a tandem lactone ring-opening and intramolecular aldol condensation mediated by DIBAL-H can produce the this compound core.[1]

  • Tandem Michael Addition/Aldol Condensation: Acid-catalyzed tandem Michael addition of a diketone followed by an intramolecular aldol-type condensation is another effective strategy.[1]

  • Annulation of β-keto esters: The reaction of β-keto esters with acrolein provides a viable route to the bicyclic system.[1][3]

Q2: Why am I observing multiple stereoisomers in my final product?

A2: The bicyclo[3.3.1]nonane skeleton can exist in several conformations, most notably the chair-chair (CC) and boat-chair (BC) forms.[1] The formation of different stereoisomers is often related to the reaction conditions and the substitution pattern on the rings. Specifically, in methods like the Robinson annulation, the stereochemistry at the one-carbon bridge is a critical factor.[4][5][6] The formation of different diastereomers can be under either kinetic or thermodynamic control.[4][5]

Q3: What is the difference between kinetically and thermodynamically controlled products in this synthesis?

A3: In the context of the Robinson annulation for bicyclo[3.3.1]nonane synthesis, the major diastereomer formed under base-catalyzed conditions is often the result of kinetic control, where the substituent on the one-carbon bridge is anti to the β-keto ester/amide unit.[4][5] However, thermodynamic control, which can be achieved through base-catalyzed epimerization, may favor the syn isomer.[4][5] The thermodynamically more stable product is not always the one that forms the fastest.

Q4: Can I convert an unwanted stereoisomer to the desired one?

A4: In some cases, yes. If your unexpected stereoisomer is the kinetically controlled product, it may be possible to convert it to the thermodynamically more stable isomer. This can sometimes be achieved through base-catalyzed epimerization.[4][5] This process involves treating the product with a base to allow for equilibration to the more stable stereoisomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete reaction; side reactions; suboptimal reaction conditions.Optimize reaction temperature and time. Ensure purity of starting materials and reagents. Consider alternative synthetic routes if optimization fails.[3]
Formation of an Unexpected Stereoisomer as the Major Product The reaction is under kinetic control, favoring the formation of the less stable isomer.Attempt to run the reaction under conditions that favor thermodynamic control. This may involve using a stronger base, higher temperatures, or longer reaction times to allow for equilibration.[4][5]
Mixture of Stereoisomers Obtained Reaction conditions are not selective enough to favor a single isomer.Modify reaction conditions to enhance stereoselectivity. This could involve changing the solvent, temperature, or catalyst. Asymmetric organocatalysis can be a powerful tool for enantioselective synthesis.[1]
Difficulty in Separating Stereoisomers The stereoisomers have very similar physical properties (e.g., polarity).Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. Derivatization of the isomers to increase the difference in their physical properties might also be an option.
Skeletal Rearrangement of the Bicyclo[3.3.1]nonane Framework Certain reaction conditions, particularly with highly functionalized systems, can induce rearrangements. For example, an intramolecular Michael addition can lead to a bicyclo[3.3.0]octane system.[7]Carefully control the reaction pH and temperature. Avoid harsh acidic or basic conditions if your substrate is prone to rearrangement.

Experimental Protocols

Key Experiment: Robinson Annulation for Bicyclo[3.3.1]nonane Synthesis

This protocol is a generalized procedure based on the principles of the Robinson annulation.

Materials:

  • 2-substituted cyclohexanone

  • Methyl vinyl ketone (or other suitable Michael acceptor)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

Procedure:

  • Michael Addition:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 2-substituted cyclohexanone in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the base to the solution while stirring.

    • Add the methyl vinyl ketone dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the Michael addition is complete (monitor by TLC).

  • Aldol Condensation/Cyclization:

    • To the reaction mixture from the previous step, add a stronger base or heat the mixture to induce intramolecular aldol condensation and subsequent dehydration.

    • The reaction progress should be monitored by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired this compound stereoisomer(s).

Visualizations

Reaction Pathway: Robinson Annulation for this compound

G Start 2-Substituted Cyclohexanone + Methyl Vinyl Ketone MichaelAdduct Michael Adduct (Diketone) Start->MichaelAdduct Base (e.g., NaOEt) AldolAdduct Intramolecular Aldol Adduct MichaelAdduct->AldolAdduct Base or Heat Product This compound AldolAdduct->Product Dehydration

Caption: Robinson annulation pathway for this compound synthesis.

Troubleshooting Logic for Unexpected Stereoisomers

G Start Unexpected Stereoisomer Obtained CheckControl Is the major product kinetically or thermodynamically controlled? Start->CheckControl Kinetic Kinetic Product CheckControl->Kinetic Kinetic Thermo Thermodynamic Product CheckControl->Thermo Thermodynamic ActionKinetic Attempt base-catalyzed epimerization to the thermodynamic product. Kinetic->ActionKinetic ActionThermo Modify reaction conditions (lower temp, weaker base) to favor kinetic product. Thermo->ActionThermo Separate If mixture persists, use chromatography (HPLC, Prep-TLC). ActionKinetic->Separate ActionThermo->Separate

Caption: Troubleshooting workflow for unexpected stereoisomers.

References

Technical Support Center: Bicyclo[3.3.1]nonan-9-one and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bicyclo[3.3.1]nonan-9-one and its common precursors, 1,5-cyclooctadiene and 9-borabicyclo[3.3.1]nonane (9-BBN).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at room temperature in a tightly sealed container.[2]

Q3: What are the main precursors for the synthesis of this compound?

A3: A common and efficient synthesis route involves the hydroboration of 1,5-cyclooctadiene using 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation.

Q4: Are there any specific handling precautions for the precursors?

A4: Yes. 1,5-cyclooctadiene is a flammable liquid and should be kept away from ignition sources.[3] 9-BBN is air and moisture sensitive and can be pyrophoric (ignite spontaneously in air).[4] It must be handled under an inert atmosphere (e.g., nitrogen or argon).

Physical and Chemical Properties

The following tables summarize key quantitative data for this compound and its precursors for easy comparison.

Table 1: Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound17931-55-4C₉H₁₄O138.21155-157219.8
1,5-Cyclooctadiene111-78-4C₈H₁₂108.18-69149-150
9-Borabicyclo[3.3.1]nonane (Dimer)21205-91-4C₁₆H₃₀B₂244.03150-152Decomposes

Table 2: Solubility Data

CompoundWater SolubilityCommon Organic Solvents
This compoundInsolubleSoluble in many common organic solvents.
1,5-Cyclooctadiene780 mg/L (20°C)[5]Soluble in benzene and carbon tetrachloride.[6]
9-Borabicyclo[3.3.1]nonaneReacts with water[7][8]Miscible with ether, hexane, benzene, toluene, carbon tetrachloride, chloroform, dimethylsulfide and dichloromethane. Slightly miscible with cyclohexane, dimethoxyethane, diglyme and dioxane.[9]

Experimental Protocols

A widely used method for the synthesis of this compound is the hydroboration of 1,5-cyclooctadiene with 9-BBN, followed by oxidation.

Detailed Protocol: Synthesis of this compound

Caution: This reaction should be performed in a well-ventilated fume hood, and all glassware should be thoroughly dried to prevent reaction with the air- and moisture-sensitive 9-BBN.

Step 1: Hydroboration of 1,5-Cyclooctadiene

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of 9-BBN (0.5 M in THF).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add an equimolar amount of 1,5-cyclooctadiene to the 9-BBN solution via syringe while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Step 2: Oxidation of the Organoborane

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully add a solution of sodium hydroxide (e.g., 3M aqueous solution).

  • Following the base, slowly add 30% hydrogen peroxide dropwise. Caution: This is an exothermic reaction. Maintain the temperature below 50°C.

  • After the addition is complete, heat the mixture to 50°C and stir for 1 hour.

  • Cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Troubleshooting Guide

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inactive 9-BBN.

    • Question: Was the 9-BBN handled under inert atmosphere?

    • Answer: 9-BBN is highly sensitive to air and moisture.[4] Exposure can lead to decomposition and loss of reactivity. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of nitrogen or argon.

  • Possible Cause 2: Peroxides in THF.

    • Question: Was the THF tested for peroxides?

    • Answer: Tetrahydrofuran (THF) can form explosive peroxides over time, which can also interfere with the reaction. Use freshly distilled or commercially available anhydrous THF that is certified to be peroxide-free.

  • Possible Cause 3: Incomplete reaction.

    • Question: Was the reaction time and temperature appropriate?

    • Answer: Ensure the hydroboration step is stirred for a sufficient time at room temperature to go to completion. The oxidation step also requires adequate time and temperature to ensure full conversion of the organoborane intermediate.

  • Possible Cause 4: Issues during workup.

    • Question: Was the pH of the aqueous layer checked during extraction?

    • Answer: Ensure proper separation of layers during the workup. Inefficient extraction can lead to loss of product.

Problem: Product is impure.

  • Possible Cause 1: Incomplete oxidation.

    • Question: Was enough oxidizing agent used?

    • Answer: Ensure a sufficient excess of hydrogen peroxide and sodium hydroxide is used to completely oxidize the organoborane intermediate.

  • Possible Cause 2: Side reactions.

    • Question: Was the temperature controlled during the oxidation step?

    • Answer: The oxidation with hydrogen peroxide is exothermic. If the temperature is not controlled, side reactions can occur, leading to impurities.

  • Possible Cause 3: Ineffective purification.

    • Question: Was the appropriate purification method used?

    • Answer: Recrystallization from a suitable solvent or column chromatography are effective methods for purifying this compound. The choice of solvent for recrystallization is critical.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 1,5-Cyclooctadiene - 9-BBN in THF hydroboration Hydroboration: - Mix reagents at 0°C - Stir at RT for 2h reagents->hydroboration glassware Flame-dried Glassware glassware->hydroboration inert_atm Inert Atmosphere (N2/Ar) inert_atm->hydroboration oxidation Oxidation: - Cool to 0°C - Add NaOH, then H2O2 - Stir at 50°C for 1h hydroboration->oxidation extraction Extraction: - Separate layers - Extract aqueous phase oxidation->extraction drying Drying: - Wash with brine - Dry over MgSO4 extraction->drying purification Purification: - Remove solvent - Recrystallize or chromatograph drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield q1 Was 9-BBN handled under inert atmosphere? start->q1 a1_no No q1->a1_no No a2 a2 q1->a2 Yes a1_yes Yes remedy1 Re-run reaction with proper inert techniques. a1_no->remedy1 q2 Was THF tested for peroxides? a2_yes Yes a2_no No remedy2 Use fresh, peroxide-free THF. a2_no->remedy2 q3 Were reaction time and temperature adequate? a3_no No q3->a3_no No q4 Was workup performed correctly? q3->q4 Yes a3_yes Yes remedy3 Ensure sufficient reaction time and proper temperature. a3_no->remedy3 a4_no No q4->a4_no No end Consult further resources or contact technical support. q4->end Yes a4_yes Yes remedy4 Review and optimize extraction procedure. a4_no->remedy4 a2->a2_no No a2->q3 Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Stereoselectivity in Bicyclo[3.3.1]nonan-9-one Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bicyclo[3.3.1]nonan-9-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane framework with control over stereochemistry?

A1: The most common and effective methods for the stereoselective synthesis of this compound derivatives include:

  • Robinson Annulation: This is a powerful and widely used method that involves a Michael addition followed by an intramolecular aldol condensation to form the bicyclic system. The stereoselectivity can often be controlled by carefully selecting reaction conditions.[1][2]

  • Tandem Michael Addition-Aldol Reactions: Similar to the Robinson annulation, this approach constructs the bicyclic core in a sequential manner, and stereocontrol can be achieved by influencing the stereochemistry of the Michael addition and the subsequent cyclization.

  • Intramolecular Aldol Condensation: Cyclization of a suitably substituted diketone precursor is a direct route to the bicyclo[3.3.1]nonane core. The stereochemical outcome is dependent on the conformation of the transition state during cyclization.

  • Enamine-Based Annulations: The reaction of cyclohexanone enamines with suitable electrophiles, such as α,β-unsaturated ketones, can afford this compound derivatives with high diastereoselectivity.[3]

  • Organocatalytic Domino Reactions: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including the bicyclo[3.3.1]nonane framework.[4]

Q2: How can I control the diastereoselectivity of the Robinson annulation when synthesizing bicyclo[3.3.1]nonan-9-ones?

A2: Controlling diastereoselectivity in the Robinson annulation for this specific scaffold is a key challenge. The primary methods involve manipulating the reaction conditions to favor either kinetic or thermodynamic control.[5]

  • Kinetic Control: Typically favored at lower temperatures with strong, sterically hindered bases, leading to the faster-formed product. In many cases for the synthesis of bicyclo[3.3.1]nonanes, the anti diastereomer is the kinetically favored product.[5]

  • Thermodynamic Control: Achieved under more forcing conditions, such as higher temperatures, longer reaction times, and the use of a protic solvent or a less hindered base, which allows for equilibration to the more stable diastereomer. For certain substrates, the syn diastereomer is the thermodynamically favored product.[5]

Q3: My enantioselective synthesis is yielding a low enantiomeric excess (ee). What are the likely causes and solutions?

A3: Low enantiomeric excess in an asymmetric synthesis can stem from several factors. Here are some common issues and troubleshooting strategies:

  • Catalyst Purity and Activity: Ensure the chiral catalyst is of high purity and has not degraded. If using a metal-based catalyst, ensure the active species is correctly formed.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration can all have a profound impact on enantioselectivity. A thorough optimization screen of these parameters is often necessary. Lower temperatures generally favor higher enantioselectivity.

  • Moisture and Air Sensitivity: Many chiral catalysts and reagents are sensitive to moisture and air. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Compatibility: The chosen chiral catalyst may not be optimal for your specific substrate. Small changes in the substrate structure can dramatically affect the stereochemical outcome. It may be necessary to screen different catalysts or modify the substrate.[6]

Troubleshooting Guides

Problem 1: Poor Diastereomeric Ratio (d.r.) in Robinson Annulation

Symptoms:

  • Your reaction produces a mixture of syn and anti diastereomers with a low ratio (e.g., close to 1:1).

  • The observed major diastereomer is not the one desired.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction is under thermodynamic control when the kinetic product is desired. Run the reaction at a lower temperature (e.g., -78 °C to 0 °C). Use a strong, non-nucleophilic, sterically hindered base (e.g., LDA, LHMDS). Use an aprotic solvent (e.g., THF, toluene).
Reaction is under kinetic control when the thermodynamic product is desired. Increase the reaction temperature or prolong the reaction time to allow for equilibration. Use a protic solvent (e.g., methanol, ethanol) with a less hindered base (e.g., NaOMe, KOtBu).[5]
Substrate structure favors a different stereochemical outcome. Modify the substituents on the cyclohexanone or Michael acceptor to sterically bias the approach of the reactants.
Incorrect choice of base. The choice of base can significantly influence the diastereoselectivity. Screen a variety of bases with different steric and electronic properties.
Problem 2: Low Yield in Stereoselective Synthesis

Symptoms:

  • The desired stereoisomer is formed with good selectivity, but the overall yield is low.

  • Significant formation of side products is observed.

Possible Causes and Solutions:

CauseRecommended Solution
Decomposition of starting materials, intermediates, or product. Run the reaction at a lower temperature. Reduce the reaction time. Ensure all reagents are pure and the reaction is performed under an inert atmosphere.
Side reactions are competing with the desired transformation. Adjust the stoichiometry of the reactants. Change the order of addition of reagents. Use a more selective catalyst or reagent.
Product loss during workup or purification. Use milder workup conditions (e.g., avoid strong acids or bases if the product is sensitive). Optimize the purification method (e.g., chromatography conditions, recrystallization solvent).
Catalyst deactivation. Ensure the reaction is free of impurities that could poison the catalyst (e.g., water, oxygen). If applicable, increase the catalyst loading.

Quantitative Data

Table 1: Diastereoselectivity in the Robinson Annulation of 2-Substituted Cyclohex-2-enones [5]

EntryCyclohexenone Substrate (R)Michael AcceptorBaseSolventTime (h)Yield (%)d.r. (anti:syn)
1AllylEthyl acetoacetateNaOEtEtOH24754:1
2MethylEthyl acetoacetateNaOEtEtOH24723:1
3AllylN,N-DimethylacetoacetamideNaHTHF12805:1
4AllylN,N-DimethylacetoacetamideKOtBut-BuOH1282>10:1
5Allyl (from Carvone)N,N-DimethylacetoacetamideKOHMeOH72801:4

Data adapted from Wang, D.; Crowe, W. E. Org. Lett. 2010, 12 (6), 1232–1235.

Experimental Protocols

Protocol 1: Diastereoselective Robinson Annulation (Kinetic Control)

This protocol is adapted from the work of Wang and Crowe and is designed to favor the kinetically controlled anti diastereomer.[5]

Materials:

  • 2-Allylcyclohex-2-enone (1.0 equiv)

  • N,N-Dimethylacetoacetamide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • Anhydrous tert-butanol (t-BuOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 2-allylcyclohex-2-enone in anhydrous t-BuOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-dimethylacetoacetamide to the stirred solution.

  • Slowly add a solution of KOtBu in t-BuOH to the reaction mixture over 15 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol 2: Enantioselective Michael Cyclization

This protocol is a general representation based on the principles of organocatalytic enantioselective synthesis.

Materials:

  • Cyclohexanone derivative (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Chiral organocatalyst (e.g., a proline derivative or a chiral phosphoric acid) (0.1 equiv)

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry vial, add the cyclohexanone derivative and the chiral organocatalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the α,β-unsaturated aldehyde to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Reagents B Add Cyclohexanone Derivative & Solvent A->B C Add Michael Acceptor B->C D Add Base/Catalyst C->D E Stir at Controlled Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K NMR Spectroscopy (d.r.) J->K L Chiral HPLC (ee) J->L

Caption: A general experimental workflow for the stereoselective synthesis and analysis of this compound derivatives.

Troubleshooting_Diastereoselectivity start Poor Diastereomeric Ratio (d.r.) q1 Is the desired product the kinetic or thermodynamic isomer? start->q1 kinetic_path Optimize for Kinetic Control q1->kinetic_path Kinetic thermo_path Optimize for Thermodynamic Control q1->thermo_path Thermodynamic k_sol1 Lower Temperature (-78 to 0 °C) kinetic_path->k_sol1 k_sol2 Use Sterically Hindered Base (e.g., LDA) kinetic_path->k_sol2 k_sol3 Use Aprotic Solvent (e.g., THF) kinetic_path->k_sol3 t_sol1 Increase Temperature / Time thermo_path->t_sol1 t_sol2 Use Protic Solvent (e.g., EtOH) thermo_path->t_sol2 t_sol3 Use Less Hindered Base (e.g., NaOMe) thermo_path->t_sol3

Caption: A decision tree for troubleshooting poor diastereoselectivity in the synthesis of this compound derivatives.

Caption: The Curtin-Hammett principle applied to the stereoselective Robinson annulation for bicyclo[3.3.1]nonane synthesis.

References

Technical Support Center: Synthesis of Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Bicyclo[3.3.1]nonan-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing the this compound core include:

  • Robinson Annulation: This classic method involves the reaction of a cyclohexanone derivative with a methyl vinyl ketone or a related α,β-unsaturated ketone to form the bicyclic system.

  • Intramolecular Aldol Condensation: This approach utilizes a 1,5-dicarbonyl compound that cyclizes intramolecularly under basic or acidic conditions to form the bicyclic ketone.[1][2]

  • Organoborane-based Synthesis: A well-established procedure involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a key reagent.[3]

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to identify the desired product and any impurities present. The presence of unexpected signals can indicate contaminants. Quantitative NMR (qNMR) can be used for precise purity determination.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the detection of residual solvents and side-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the product from non-volatile impurities and quantify its purity.[5]

  • Melting Point: A sharp melting point close to the literature value (155-157 °C) is a good indicator of high purity.[6] A broad melting range suggests the presence of impurities.

Q3: What are some general purification techniques for this compound?

A3: Common purification methods include:

  • Recrystallization: This is often an effective method for removing minor impurities, especially if the product is a solid at room temperature.

  • Column Chromatography: Silica gel or alumina column chromatography can be used to separate the product from impurities with different polarities.[7]

  • Distillation/Sublimation: For volatile impurities or if the product itself is sufficiently volatile, distillation or sublimation under reduced pressure can be effective.[3]

  • Liquid-Liquid Extraction: This technique is useful for removing acidic or basic impurities by washing the organic solution of the product with aqueous acidic or basic solutions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound, categorized by the synthetic route.

Route 1: Organoborane-based Synthesis (from 9-BBN)

This route is known for its high yield but can introduce specific impurities from the reagents used.

Problem 1: My final product is an oil or a low-melting solid, and the NMR spectrum shows broad signals in the aliphatic region.

  • Possible Cause: Residual 3-ethyl-3-pentanol. This alcohol is used to prepare the lithium triethylcarboxide base.

  • Troubleshooting:

    • Distillation: Remove the bulk of the 3-ethyl-3-pentanol by distillation under a water aspirator vacuum.[3]

    • Pentane Precipitation: After distillation, dissolve the residue in pentane. The desired this compound is less soluble in cold pentane and should precipitate upon cooling, leaving the more soluble alcohol in the solution.

Problem 2: My NMR spectrum shows aromatic signals that do not correspond to my product.

  • Possible Cause: Residual 2,6-dimethylphenol. This is used to form the borinic ester intermediate.

  • Troubleshooting:

    • Base Extraction: After the initial workup, dissolve the crude product in a non-polar solvent like pentane or diethyl ether and wash the organic layer with an aqueous solution of 3 M sodium hydroxide. This will deprotonate the acidic phenol, making it water-soluble and effectively removing it from the organic layer.[3]

Problem 3: The yield is low, and I suspect incomplete reaction or side reactions.

  • Possible Cause:

    • Moisture in the reaction can quench the organoborane and the base.

    • Incomplete oxidation of the borane intermediate.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Oxidation Step: Ensure the temperature during the hydrogen peroxide addition is controlled to prevent vigorous, exothermic reactions. Also, ensure the post-addition heating period is sufficient for complete oxidation.[3]

  • Distillation: After the oxidation and initial workup, concentrate the crude product under reduced pressure to remove volatile solvents. Then, distill under a water aspirator vacuum (approx. 16 mmHg) to remove the bulk of 3-ethyl-3-pentanol (b.p. 54-56 °C at 16 mmHg).[3]

  • Extraction: Dissolve the resulting residue in pentane (approx. 500 mL for a 0.35 mole scale reaction) and extract with 3 M aqueous sodium hydroxide to remove 2,6-dimethylphenol. Wash the pentane layer with saturated aqueous sodium chloride.[3]

  • Crystallization: Dry the pentane solution over anhydrous magnesium sulfate, filter, and concentrate the volume. Cool the solution to -78 °C to induce crystallization of this compound. Collect the crystals by suction filtration and wash with cold pentane.[3]

ImpurityIdentification (¹H NMR)Purification MethodPurity Improvement
3-Ethyl-3-pentanolBroad signals ~0.8-1.5 ppmDistillation, Crystallization>98%
2,6-DimethylphenolAromatic signals ~6.8-7.0 ppm, methyl singlet ~2.2 ppmBase Extraction (3M NaOH)>98%
Route 2: Intramolecular Aldol Condensation

This route is versatile but can be prone to side reactions leading to isomeric byproducts.

Problem 1: The NMR spectrum of my product is complex, suggesting a mixture of isomers.

  • Possible Cause:

    • Formation of different ring sizes: Depending on the starting dicarbonyl compound, cyclization can potentially lead to thermodynamically or kinetically favored ring sizes. 5- and 6-membered rings are generally favored.

    • Incomplete condensation: The initial aldol addition product (a β-hydroxy ketone) may be present if the subsequent dehydration to the enone is incomplete.

    • Diastereomers: If stereocenters are present in the starting material or formed during the reaction, a mixture of diastereomers can be obtained.

  • Troubleshooting:

    • Reaction Conditions:

      • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product and promote dehydration.

      • Base/Acid Choice: The choice and concentration of the base or acid catalyst can influence the reaction pathway. Experiment with different catalysts (e.g., NaOH, KOH, LDA for base-catalyzed; TfOH for acid-catalyzed) to optimize for the desired product.[1]

    • Purification:

      • Column Chromatography: Isomeric byproducts can often be separated by careful column chromatography on silica gel. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate) is a good starting point.

      • Recrystallization: If the desired isomer is significantly less soluble than the others, recrystallization from a suitable solvent system can be effective.

Problem 2: My product contains unreacted starting dicarbonyl compound.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, temperature, or catalyst concentration.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.

    • Purification: The starting dicarbonyl compound is likely to be more polar than the cyclized product. It can usually be separated by silica gel column chromatography.

  • Workup: After the reaction is complete, neutralize the catalyst and perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: Concentrate the crude product and purify by flash column chromatography on silica gel. The eluent system will depend on the specific polarity of the product and impurities but a gradient of ethyl acetate in hexanes is a common choice.

  • Recrystallization: If the purified product is a solid, further purify by recrystallization from a solvent system determined by solubility tests (e.g., ethanol/water, hexanes/ethyl acetate).

ImpurityIdentification (¹H NMR)Purification Method
Isomeric ByproductsComplex, overlapping signalsColumn Chromatography, Recrystallization
Unreacted DicarbonylSignals corresponding to the starting materialColumn Chromatography
Aldol Addition ProductPresence of a hydroxyl signal and corresponding CH-OH proton signalIncreased reaction temperature/time, Column Chromatography
Route 3: Robinson Annulation

This powerful ring-forming reaction can also lead to stereoisomeric products.

Problem 1: My product is a mixture of diastereomers.

  • Possible Cause: The Robinson annulation creates new stereocenters, and the reaction conditions can influence the stereochemical outcome. The formation of syn and anti diastereomers is common.[8]

  • Troubleshooting:

    • Stereocontrol:

      • Kinetic vs. Thermodynamic Control: Base-catalyzed Robinson annulations are often under kinetic control, favoring the formation of a specific diastereomer. It may be possible to epimerize to the thermodynamically favored isomer by prolonged exposure to base.[8]

      • Catalyst Choice: The choice of base can influence the diastereoselectivity.

    • Purification:

      • Column Chromatography: Diastereomers often have slightly different polarities and can be separated by careful flash column chromatography.

      • Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers if their solubilities are sufficiently different.

Problem 2: I have isolated byproducts from self-condensation of the starting materials.

  • Possible Cause: The enolate of the cyclohexanone or the α,β-unsaturated ketone can react with itself, leading to undesired side products.

  • Troubleshooting:

    • Slow Addition: Add the enolizable ketone slowly to a mixture of the base and the Michael acceptor (the α,β-unsaturated ketone) to maintain a low concentration of the enolate and minimize self-condensation.

    • Purification: These byproducts will have different molecular weights and polarities and can typically be removed by column chromatography.

ImpurityIdentificationPurification Method
DiastereomersComplex NMR, multiple spots on TLCColumn Chromatography, Recrystallization
Self-condensation ProductsSignals not corresponding to the desired product, often higher molecular weightColumn Chromatography

Visualization of Experimental Workflows

Purification_Organoborane cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product (this compound, 3-ethyl-3-pentanol, 2,6-dimethylphenol) Distillation Vacuum Distillation Crude->Distillation Remove 3-ethyl-3-pentanol Extraction Base Extraction (3M NaOH) Distillation->Extraction Remove 2,6-dimethylphenol Crystallization Low-Temperature Crystallization Extraction->Crystallization Isolate Product Pure_Product Pure this compound Crystallization->Pure_Product

Caption: Purification workflow for organoborane-based synthesis.

Purification_Aldol_Robinson cluster_synthesis Synthesis cluster_purification Purification Crude Crude Product (Mixture of Isomers, Unreacted Starting Material) Column Column Chromatography (Silica Gel) Crude->Column Separate by Polarity Recrystallization Recrystallization Column->Recrystallization Further Purification Pure_Product Pure this compound Column->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: General purification for aldol and Robinson annulation.

References

Troubleshooting Bicyclo[3.3.1]nonan-9-one instability under certain reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[3.3.1]nonan-9-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instabilities of this compound?

A1: this compound is a relatively stable bicyclic ketone. However, its rigid structure can be prone to rearrangement under certain conditions, particularly with the introduction of functional groups that can participate in intramolecular reactions. Known instabilities primarily arise under strong acidic or basic conditions, which can catalyze skeletal rearrangements. For instance, derivatives of bicyclo[3.3.1]nonane have been observed to undergo rearrangement to the bicyclo[3.3.0]octane system under basic conditions that promote intramolecular Michael additions. Additionally, oxime derivatives of the bicyclic ketone can undergo Beckmann rearrangement in the presence of strong acids.

Q2: Is this compound sensitive to thermal stress?

Q3: Are there any specific reagents that are known to be incompatible with this compound?

A3: Strong oxidizing agents should be used with caution. While the compound is stable to basic hydrogen peroxide during some synthetic workups, more potent oxidizing agents could lead to undesired side reactions. Strong, non-nucleophilic bases may induce enolization followed by rearrangement, especially in substituted derivatives. Strong acids can catalyze rearrangements, particularly if functional groups that can form stable carbocation intermediates are present.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Base-Catalyzed Reactions (e.g., Alkylation, Aldol Condensation)

Question: I am performing a base-catalyzed reaction with a derivative of this compound and observing a mixture of unexpected products, including some with a different bicyclic skeleton. What could be the cause and how can I mitigate this?

Answer:

This issue is likely due to a skeletal rearrangement of the bicyclo[3.3.1]nonane framework to a more stable bicyclo[3.3.0]octane system. This can be initiated by an intramolecular Michael-type addition, especially in derivatives with appropriately positioned electron-withdrawing groups.

Troubleshooting Workflow:

start Low yield or unexpected product in base-catalyzed reaction check_conditions Review Reaction Conditions: - Base strength - Temperature - Reaction time start->check_conditions rearrangement Potential Skeletal Rearrangement to Bicyclo[3.3.0]octane check_conditions->rearrangement mitigation Mitigation Strategies rearrangement->mitigation mild_base Use milder, non-nucleophilic base (e.g., K2CO3, Cs2CO3, DIPEA) mitigation->mild_base lower_temp Lower reaction temperature mitigation->lower_temp shorter_time Reduce reaction time mitigation->shorter_time protecting_group Introduce protecting groups to block reactive sites mitigation->protecting_group success Improved yield of desired product mild_base->success lower_temp->success shorter_time->success protecting_group->success

Caption: Troubleshooting workflow for base-catalyzed reactions.

Recommended Actions:

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like alkoxides or organolithium reagents.

  • Temperature Control: Perform the reaction at lower temperatures to disfavor the rearrangement pathway, which likely has a higher activation energy.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of byproducts.

  • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to prevent unwanted intramolecular reactions.

Issue 2: Decomposition or Rearrangement during Acid-Catalyzed Reactions

Question: I am attempting an acid-catalyzed reaction on a this compound derivative, and I am getting a complex mixture of products or complete decomposition of my starting material. What is happening and what are the alternative conditions?

Answer:

The bicyclo[3.3.1]nonane skeleton, especially when functionalized, can be susceptible to acid-catalyzed rearrangements. For example, the formation of carbocation intermediates can lead to ring expansion or contraction. The Beckmann rearrangement of oxime derivatives is a classic example of such instability.

Logical Relationship of Instability:

start This compound Derivative strong_acid Strong Acid (e.g., H2SO4, PPA) start->strong_acid carbocation Carbocation Intermediate strong_acid->carbocation rearrangement Skeletal Rearrangement carbocation->rearrangement decomposition Decomposition carbocation->decomposition

Caption: Acid-catalyzed instability pathway.

Recommended Actions:

  • Use of Milder Acids: Switch to milder Lewis or Brønsted acids. For example, pyridinium p-toluenesulfonate (PPTS) or Amberlyst resins can be effective alternatives to strong mineral acids.

  • Aprotic Conditions: Whenever possible, run the reaction under aprotic conditions to minimize the involvement of water, which can participate in side reactions.

  • Temperature Control: Maintain low reaction temperatures to control the reactivity and minimize decomposition.

Issue 3: Difficulty in Achieving Selective Reduction of the Ketone

Question: I am trying to reduce the ketone of this compound to the corresponding alcohol, but I am getting a mixture of diastereomers or over-reduction. How can I improve the selectivity?

Answer:

The stereochemical outcome of the reduction of the C9 ketone is influenced by the steric hindrance of the bicyclic framework. The choice of reducing agent is critical for achieving high diastereoselectivity.

Experimental Protocols for Selective Reduction:

Protocol 1: Preparation of endo-Bicyclo[3.3.1]nonan-9-ol

  • Reagents: this compound, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve this compound in methanol at 0 °C.

    • Slowly add sodium borohydride in portions.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Expected Outcome: This method generally favors the formation of the endo-alcohol due to the hydride approaching from the less hindered exo face.

Protocol 2: Preparation of exo-Bicyclo[3.3.1]nonan-9-ol

  • Reagents: this compound, Lithium tri-sec-butylborohydride (L-Selectride®), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a solution of L-Selectride® in THF.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Expected Outcome: The use of a bulky reducing agent like L-Selectride® can favor the formation of the exo-alcohol through coordination with the carbonyl oxygen and delivery of the hydride from the more hindered face.

Summary of Reducing Agent Selectivity:

Reducing AgentPredominant DiastereomerRelative Steric Bulk
Sodium borohydride (NaBH₄)endoSmall
Lithium aluminum hydride (LiAlH₄)endoMedium
L-Selectride®exoLarge
K-Selectride®exoLarge

Disclaimer

The information provided in this technical support center is for guidance only and is based on available scientific literature. Reaction outcomes can be influenced by various factors including the purity of reagents, specific reaction conditions, and the nature of substituents on the bicyclo[3.3.1]nonane framework. It is recommended to perform small-scale pilot reactions to optimize conditions for your specific substrate.

Validation & Comparative

A Comparative Guide to the Analysis of Bicyclo[3.3.1]nonan-9-one Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and drug development. Bicyclo[3.3.1]nonan-9-one, a bridged bicyclic ketone, serves as a versatile chiral building block for the synthesis of complex molecules. Consequently, accurate and efficient methods for assessing its enantiomeric purity are paramount. This guide provides an objective comparison of the two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and detailed protocols for related compounds.

Comparison of Analytical Techniques

Both chiral HPLC and chiral GC are powerful methods for the separation and quantification of enantiomers. The choice between them often depends on the specific requirements of the analysis, including sample volatility, required resolution, sensitivity, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.
Resolution Generally provides good to excellent resolution. Can be optimized by adjusting mobile phase composition and flow rate.Often yields very high resolution due to the high efficiency of capillary columns.
Sensitivity Dependent on the detector used (e.g., UV, CD). Can be highly sensitive.Typically uses Flame Ionization Detection (FID) or Mass Spectrometry (MS), offering high sensitivity.
Analysis Time Can range from a few minutes to over an hour, depending on the separation.Generally offers faster analysis times compared to HPLC.
Instrumentation Consists of a pump, injector, column, and detector. A wide variety of CSPs are commercially available.Consists of a gas supply, injector, column in an oven, and detector. A range of chiral capillary columns are available.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to a more volatile analyte. Sample must be clean to avoid column contamination.

Quantitative Data from Related Compounds

Table 1: Chiral HPLC Separation of Bicyclic Ketone Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)Reference
Bicyclo[4.3.0]nonane derivativeDaicel OD10% iPrOH in hexane1.0t_R1 = 9.4, t_R2 = 11.8Not Reported[1]
9-Azabicyclo[3.3.1]nonan-3-one derivativeCHIRALCEL OJhexane–PriOH (10:1)Not ReportedNot ReportedNot Reported[2]
9-Azabicyclo[3.3.1]nonan-3-one derivativeCHIRALPAK AShexane–PriOH (10:1)Not ReportedNot ReportedNot Reported[2]

Table 2: Chiral GC Separation of Bicyclic Ketone Derivatives

CompoundChiral Stationary PhaseCarrier GasTemperature ProgramRetention Times (min)Resolution (Rs)Reference
OxaprotoadamantanesPermethylated β-cyclodextrinHelium120 °C IsothermalEnantiomers baseline separatedBaselineGeneral methodology
Tertiary Benzyl Bicyclic AlcoholsCP-Chirasil-DEX CBNot ReportedNot Reportedt_R1 = 16.14, t_R2 = 16.73Not ReportedGeneral methodology

Experimental Protocols

The following are detailed experimental protocols for the determination of enantiomeric excess of bicyclic ketones using chiral HPLC and GC, based on established methodologies for similar compounds.

Protocol 1: Chiral HPLC Analysis

Objective: To separate and quantify the enantiomers of a bicyclic ketone.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Chiral column (e.g., Daicel CHIRALPAK series or CHIRALCEL series)

  • UV Detector

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample of bicyclic ketone

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the bicyclic ketone sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK IC (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Processing: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Protocol 2: Chiral GC Analysis

Objective: To separate and quantify the enantiomers of a volatile bicyclic ketone.

Instrumentation:

  • Gas Chromatograph

  • Chiral capillary column (e.g., based on cyclodextrin derivatives)

  • Flame Ionization Detector (FID)

Reagents:

  • Helium or Hydrogen (carrier gas)

  • Sample of bicyclic ketone

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the bicyclic ketone in a volatile solvent (e.g., 0.1-1 mg/mL in dichloromethane).

  • Chromatographic Conditions:

    • Column: Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio)

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Identify the peaks for the two enantiomers and calculate the enantiomeric excess using their peak areas as described in the HPLC protocol.

Mandatory Visualizations

Enzymatic Kinetic Resolution Workflow

The following diagram illustrates a typical workflow for the enzymatic kinetic resolution of a racemic bicyclo[3.3.1]nonane derivative, a common method for producing enantiomerically enriched compounds.

G cluster_0 Preparation cluster_1 Enzymatic Resolution cluster_2 Work-up & Purification cluster_3 Analysis cluster_4 Products racemic_substrate Racemic this compound reaction_mixture Reaction Mixture (Substrate, Enzyme, Solvent) racemic_substrate->reaction_mixture monitoring Reaction Monitoring (TLC or GC) reaction_mixture->monitoring workup Reaction Work-up (e.g., Filtration, Extraction) monitoring->workup purification Chromatographic Separation (e.g., Column Chromatography) workup->purification enantioenriched_product Enantioenriched Product purification->enantioenriched_product unreacted_substrate Enantioenriched Unreacted Substrate purification->unreacted_substrate ee_determination Enantiomeric Excess Determination (HPLC or GC) enantioenriched_product->ee_determination unreacted_substrate->ee_determination

Caption: Workflow for enzymatic kinetic resolution of this compound.

Logical Relationship for Method Selection

The decision-making process for selecting between chiral HPLC and GC for enantiomeric excess analysis is outlined below.

G start Start: Need to determine ee of This compound volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization to a volatile compound feasible? volatility->derivatization No gc Use Chiral Gas Chromatography (GC) volatility->gc Yes derivatization->gc Yes hplc Use Chiral High-Performance Liquid Chromatography (HPLC) derivatization->hplc No end End: ee Determined gc->end hplc->end

Caption: Decision tree for selecting an analytical method for ee determination.

References

Characterization of Bicyclo[3.3.1]nonan-9-one Derivatives by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. The precise characterization of substituted bicyclo[3.3.1]nonan-9-one derivatives, including their stereochemistry, is crucial for understanding their structure-activity relationships. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex molecules.

This guide provides a comparative overview of the characterization of this compound derivatives using various 2D NMR techniques. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the interpretation of spectral data.

Comparative 2D NMR Data of this compound Derivatives

The following tables summarize key 2D NMR correlations for representative this compound derivatives. These correlations are fundamental for assigning the proton and carbon signals and determining the connectivity and spatial relationships within the molecule.

Table 1: Key COSY Correlations for a Representative 2,4-Diaryl-3-azathis compound Derivative

Proton (δ, ppm)Correlating Protons (δ, ppm)
H-1H-2, H-8
H-2H-1
H-4H-5
H-5H-4, H-6
H-6H-5, H-7
H-7H-6, H-8
H-8H-1, H-7

Note: The specific chemical shifts will vary depending on the substituents on the aryl rings and the bicyclo[3.3.1]nonane core.

Table 2: Key HSQC and HMBC Correlations for a Representative 2,4-Diaryl-3-azathis compound-2'-thienoyl hydrazone [1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
14.6146.09C-2, C-8, C-9
24.9565.47C-1, C-4, C-9
44.8863.60C-2, C-5
53.8438.41C-1, C-4, C-6
62.7327.34C-5, C-7, C-8
72.1621.56C-6, C-8
82.8628.56C-1, C-7, C-9
9 (C=N)-163.56H-1, H-2, H-8

Alternative Characterization Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound derivatives:

  • X-ray Crystallography: Provides the definitive solid-state structure and stereochemistry.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation patterns, which can aid in structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the ketone carbonyl (~1700-1725 cm⁻¹).

  • Computational Modeling: Can be used to predict stable conformations and calculate theoretical NMR chemical shifts to compare with experimental data.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra for this compound derivatives. Specific parameters may need to be optimized for individual compounds and available instrumentation.

Sample Preparation: Approximately 10-20 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

Instrumentation: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]

1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton spin coupling networks.

  • Pulse Program: Standard COSY (e.g., cosygp)

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Scans: 2-4 per increment

  • Number of Increments: 256-512 in F1

  • Data Points: 1024-2048 in F2

  • Relaxation Delay: 1-2 s

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is used to correlate directly bonded proton and carbon atoms.

  • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 160-200 ppm

  • Number of Scans: 4-8 per increment

  • Number of Increments: 128-256 in F1

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz)

  • Relaxation Delay: 1-2 s

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgp)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 200-220 ppm

  • Number of Scans: 8-16 per increment

  • Number of Increments: 256-512 in F1

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings (e.g., 8-10 Hz)

  • Relaxation Delay: 1.5-2.5 s

4. NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

  • Pulse Program: Standard NOESY with gradient selection (e.g., noesygp)

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Scans: 8-16 per increment

  • Number of Increments: 256-512 in F1

  • Mixing Time (d8): 500-800 ms (optimized based on molecular size)

  • Relaxation Delay: 1-2 s

Visualizations

The following diagrams illustrate the workflow and logic of using 2D NMR for the characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C, DEPT) purification->oneD_NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) oneD_NMR->twoD_NMR assignment Signal Assignment twoD_NMR->assignment structure Structure & Stereochemistry Determination assignment->structure

Experimental workflow for the characterization of this compound derivatives.

signaling_pathway COSY COSY (¹H-¹H Correlations) Proton_Spin_Systems Proton Spin Systems COSY->Proton_Spin_Systems HSQC HSQC (¹H-¹³C Direct Correlations) Direct_Attachments Directly Attached H-C Pairs HSQC->Direct_Attachments HMBC HMBC (¹H-¹³C Long-Range Correlations) Molecular_Framework Molecular Framework (Connectivity) HMBC->Molecular_Framework NOESY NOESY (¹H-¹H Spatial Proximity) Stereochemistry_Conformation Stereochemistry & Conformation NOESY->Stereochemistry_Conformation Final_Structure Complete 3D Structure Proton_Spin_Systems->Final_Structure Direct_Attachments->Final_Structure Molecular_Framework->Final_Structure Stereochemistry_Conformation->Final_Structure

Logical relationships of 2D NMR techniques in structure elucidation.

References

Comparative analysis of Bicyclo[3.3.1]nonan-9-one synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonan-9-one framework is a crucial structural motif in a variety of biologically active molecules and natural products. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics. The synthesis of this key intermediate can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of prominent synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for four distinct and effective methods for the synthesis of this compound and its derivatives. The routes compared are the Robinson Annulation, Intramolecular Aldol Condensation, a synthesis starting from 9-Borabicyclo[3.3.1]nonane (9-BBN), and the selective reduction of a dione precursor.

Synthetic Route Starting Material(s) Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Robinson Annulation Cyclohexanone derivative, α,β-unsaturated ketone/aldehydeBase (e.g., TMG) or AcidSeveral hours to daysVaries (often reflux)Moderate to Good (e.g., 63% for a model system)[1]Convergent, well-established, good for substituted derivatives.Can be slow, may require optimization for specific substrates.
Intramolecular Aldol Condensation Diketone precursor (e.g., from lactone)Reducing agent (e.g., LiAlH(OtBu)3), BaseNot specifiedNot specifiedHigh (e.g., 82% for a complex precursor)[1]High yields, applicable to complex systems.Requires synthesis of the diketone precursor.
From 9-BBN 9-Borabicyclo[3.3.1]nonane (9-BBN)Dichloromethyl methyl ether, Lithium triethylcarboxide, NaOH, H2O2~6 hours0 °C to 50 °C78-83%[2]High yield, well-documented, reliable.Requires handling of pyrophoric 9-BBN and n-butyllithium.
Selective Dione Reduction Bicyclo[3.3.1]nonane-2,9-dioneBaker's yeastNot specifiedNot specified72-86% (for the corresponding hydroxy-ketone)[3]High yield, high enantioselectivity, environmentally friendly.Produces the hydroxy-ketone, not the ketone directly.

Experimental Protocols

Robinson Annulation (General Procedure for Derivatives)

This route involves the initial Michael addition of a cyclohexanone enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to form the bicyclic system.[1]

Materials:

  • Cyclohexanone derivative (1.0 eq)

  • α,β-Unsaturated aldehyde or ketone (e.g., acrolein) (1.0 eq)

  • 1,1,3,3-Tetramethylguanidine (TMG) (catalytic amount)

  • Solvent (e.g., benzene)

Procedure:

  • To a solution of the cyclohexanone derivative in the chosen solvent, add the α,β-unsaturated carbonyl compound.

  • Add a catalytic amount of TMG to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[3.3.1]nonane derivative.

Intramolecular Aldol Condensation (for Polyprenylated Acylphloroglucinol Precursors)

This method is particularly effective for the synthesis of complex, substituted bicyclo[3.3.1]nonan-9-ones that are precursors to natural products.[1]

Materials:

  • Lactone precursor

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the lactone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of LiAlH(OtBu)3 to the cooled lactone solution.

  • Stir the reaction mixture at low temperature for the specified time, monitoring the progress of the tandem lactone ring opening and intramolecular aldol condensation.

  • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the this compound derivative.

Synthesis from 9-Borabicyclo[3.3.1]nonane (9-BBN)

This high-yield synthesis utilizes the commercially available or readily prepared 9-BBN.[2]

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.347 mole)

  • Anhydrous tetrahydrofuran (THF)

  • 2,6-Dimethylphenol (0.347 mole)

  • Dichloromethyl methyl ether (0.38 mole)

  • Lithium triethylcarboxide (from n-butyllithium and 3-ethyl-3-pentanol)

  • 95% Ethanol

  • Sodium hydroxide

  • 30% Hydrogen peroxide

  • Pentane

Procedure:

  • In a dry, nitrogen-purged flask, dissolve 9-BBN in anhydrous THF.

  • Add a solution of 2,6-dimethylphenol in anhydrous THF and stir at room temperature for 3 hours.

  • Cool the solution to 0 °C and add dichloromethyl methyl ether.

  • Slowly add a solution of lithium triethylcarboxide in hexane over 30 minutes.

  • After stirring, add a solution of sodium hydroxide in 95% ethanol and water, and cool to 0 °C.

  • Slowly add 30% hydrogen peroxide, maintaining the temperature below 50 °C.

  • Heat the mixture to 45-50 °C for 2 hours.

  • After cooling, add water and saturate the aqueous phase with sodium chloride.

  • Separate the organic phase and wash it with saturated sodium chloride solution.

  • Remove the solvent and distill off the 3-ethyl-3-pentanol under reduced pressure.

  • Dissolve the residue in pentane, filter, and crystallize the product by cooling to -78 °C.

  • Collect the crystals by filtration, wash with cold pentane, and dry to obtain pure this compound.

Visualizing the Synthetic Landscape

To better understand the relationships between the different synthetic approaches, the following diagram illustrates the key transformations and intermediates.

Synthesis_Routes cluster_robinson Robinson Annulation cluster_aldol Intramolecular Aldol Condensation cluster_9bbn From 9-BBN cluster_reduction Selective Dione Reduction start_robinson Cyclohexanone + α,β-Unsaturated Carbonyl intermediate_robinson Diketone Intermediate start_robinson->intermediate_robinson Michael Addition BNN This compound intermediate_robinson->BNN Intramolecular Aldol Condensation start_aldol Lactone Precursor intermediate_aldol Diketone Precursor start_aldol->intermediate_aldol Reduction intermediate_aldol->BNN Cyclization start_9bbn 9-BBN start_9bbn->BNN Carbonylation/ Oxidation start_reduction Bicyclo[3.3.1]nonane-2,9-dione product_reduction Hydroxy-ketone start_reduction->product_reduction Reduction

Caption: Comparative workflow of major synthetic routes to this compound.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the reaction, the required level of substitution on the bicyclic core, and the laboratory equipment at hand. For the synthesis of the parent, unsubstituted ketone, the route from 9-BBN offers a high-yield and well-documented procedure. For the creation of complex, substituted analogs, the Robinson annulation and intramolecular aldol condensation strategies provide greater flexibility. Finally, the enzymatic reduction of the dione offers an excellent green chemistry approach to chiral hydroxy-ketone derivatives.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.3.1]nonan-9-one core is a prevalent structural motif in a multitude of biologically active natural products and serves as a crucial building block in medicinal chemistry. The synthesis of this bridged bicyclic system presents unique stereochemical challenges. This guide provides an objective comparison of various catalytic systems employed for the synthesis of this compound and its derivatives, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is dictated by the desired yield, stereoselectivity, and the nature of the starting materials. Below is a summary of the performance of key catalytic approaches.

Catalytic SystemReaction TypeCatalyst/ReagentSubstrate ExampleProductYield (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.)Key Features & Limitations
Base-Promoted Aldol Condensation Intramolecular Aldol CondensationLiAlH(OtBu)3Prenylated Acylphloroglucinol PrecursorThis compound derivative82Not ReportedNot ApplicableHigh yield for specific complex substrates.[1]
Base-Promoted Aldol Condensation Tandem Lactone Reduction & Aldol CondensationDIBAL-HLactone PrecursorThis compound coreNot explicitly statedNot ReportedNot ApplicableDual functionality as a reducing agent and a base is advantageous for specific tandem reactions.[1]
Acid-Catalyzed Cascade Tandem Michael Addition & Aldol CondensationTfOH or TMSOTfDiketone and Methyl AcroleinBicyclo[3.3.1]nonenone derivative63Not ReportedNot ApplicableEffective for the synthesis of unsaturated bicyclic systems.[1]
Organocatalysis Cascade ReactionThioether-linked L-prolinol-camphor derivative4-Substituted Cyclohexanone and (E)-2-(3-arylallylidene)-indene-1,3-dioneThis compound derivativeGood to High>20:1up to 97%Excellent diastereo- and enantioselectivity for the construction of complex chiral molecules.[2][3]
Robinson Annulation AnnulationBase-catalyzed (e.g., NaOMe)2-Substituted Cyclohex-2-enone and β-keto ester/amideBicyclo[3.3.1]nonane derivativeNot explicitly statedKinetically controlled, favors anti-diastereomerNot ApplicableA classic and reliable method; stereoselectivity at the one-carbon bridge is a key consideration.[4]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate reproducibility and adaptation.

Base-Promoted Intramolecular Aldol Condensation using LiAlH(OtBu)3

This protocol is adapted from a method used to access models for polyprenylated acylphloroglucinols.[1]

Reaction: A solution of the appropriate diketone precursor in a suitable anhydrous solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) in the same solvent is then added dropwise. The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

DIBAL-H-Mediated Tandem Lactone Ring Opening and Intramolecular Aldol Condensation

This procedure is a general representation of the key step in the synthesis of the this compound cores of several natural products.[1][5]

Reaction: To a solution of the lactone starting material in a dry, non-protic solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) is added dropwise at a low temperature, typically -78 °C. The reaction mixture is stirred at this temperature for a period of time to allow for the reduction of the lactone to the corresponding lactol. The temperature is then gradually raised to allow for the in-situ base-promoted intramolecular aldol condensation. The reaction is carefully quenched at low temperature with a protic solvent like methanol, followed by the addition of an aqueous solution of a chelating agent such as potassium sodium tartrate to facilitate the workup. The mixture is then extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by chromatography to yield the this compound core.

Acid-Catalyzed Tandem Michael Addition-Intramolecular Aldol Condensation

This protocol is based on the synthesis of a hyperforin model system.[1]

Reaction: To a solution of the diketone substrate and methyl acrolein in a dry solvent such as dichloromethane (CH2Cl2) at a low temperature (e.g., 0 °C to -20 °C), a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added. The reaction mixture is stirred at this temperature while monitoring the progress of the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to provide the bicyclo[3.3.1]nonenone product.

Organocatalytic Cascade Synthesis

This is a general procedure for the enantioselective synthesis of the this compound skeleton.[2][3]

Reaction: In a reaction vessel, the prochiral 4-substituted cyclohexanone, the (E)-2-(3-arylallylidene)-indene-1,3-dione, and the thioether-linked L-prolinol-camphor-derived organocatalyst (typically 10-20 mol%) are dissolved in a suitable solvent (e.g., toluene or dichloromethane) at ambient temperature. The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is directly purified by flash column chromatography on silica gel to afford the highly functionalized this compound product with high diastereo- and enantioselectivity.

Diastereoselective Robinson Annulation

This protocol describes a base-catalyzed Robinson annulation with a focus on controlling the stereochemistry at the one-carbon bridge.[4]

Reaction: To a solution of the 2-substituted cyclohex-2-enone and the β-keto ester or amide in a suitable solvent like methanol or ethanol, a base such as sodium methoxide or potassium hydroxide is added at room temperature. The reaction mixture is stirred for a specified period, during which the Michael addition and subsequent intramolecular aldol condensation and dehydration occur. The reaction is then neutralized with an acid (e.g., acetic acid or dilute HCl) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, a mixture of diastereomers, is purified by column chromatography to isolate the major anti-diastereomer. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies described.

experimental_workflow_aldol Intramolecular Aldol Condensation Workflow cluster_base Base-Promoted cluster_acid Acid-Catalyzed Cascade start_base Diketone Precursor reagent_base Base (e.g., LiAlH(OtBu)3) start_base->reagent_base cyclization_base Intramolecular Aldol Cyclization reagent_base->cyclization_base product_base This compound cyclization_base->product_base start_acid Diketone + α,β-Unsaturated Ketone reagent_acid Acid (e.g., TfOH) start_acid->reagent_acid michael_addition Michael Addition reagent_acid->michael_addition aldol_condensation Intramolecular Aldol Condensation michael_addition->aldol_condensation product_acid Bicyclo[3.3.1]nonenone aldol_condensation->product_acid experimental_workflow_organo_robinson Organocatalytic and Robinson Annulation Workflows cluster_organo Organocatalytic Cascade cluster_robinson Robinson Annulation start_organo Prochiral Cyclohexanone + Michael Acceptor catalyst_organo Chiral Organocatalyst start_organo->catalyst_organo cascade Cascade Reaction (e.g., Michael/Aldol) catalyst_organo->cascade product_organo Enantioenriched this compound cascade->product_organo start_robinson Cyclohexanone Derivative + α,β-Unsaturated Ketone reagent_robinson Base or Acid start_robinson->reagent_robinson michael_robinson Michael Addition reagent_robinson->michael_robinson aldol_robinson Intramolecular Aldol Condensation & Dehydration michael_robinson->aldol_robinson product_robinson Bicyclo[3.3.1]nonenone aldol_robinson->product_robinson

References

Unraveling the Conformational Landscape of Bicyclo[3.3.1]nonan-9-one: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The conformational preference of the bicyclo[3.3.1]nonane framework is a cornerstone of stereochemical studies and plays a crucial role in determining the reactivity and biological activity of its derivatives.[1] This guide provides a comparative analysis of the conformational isomers of Bicyclo[3.3.1]nonan-9-one, leveraging data from Density Functional Theory (DFT) calculations and experimental findings to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The bicyclo[3.3.1]nonane skeleton can adopt several conformations, with the twin-chair (CC) and boat-chair (BC) forms being the most significant. The interplay between these conformers is dictated by subtle energetic differences, making a combined theoretical and experimental approach essential for a thorough understanding.

Conformational Isomers: A Quantitative Comparison

Computational studies employing DFT and ab initio methods have provided valuable insights into the relative stabilities and energy barriers of this compound conformers.[2][3] These theoretical predictions are complemented by experimental techniques such as NMR spectroscopy and X-ray crystallography, which offer real-world validation of the calculated structures.

ConformerCalculated ΔG (kcal/mol)Calculated Inversion Barrier (ΔG‡) (kcal/mol)Experimental Evidence
Twin-Chair (CC) 0 (Reference)~6[2][3]Predominant in solid state (X-ray)[4] and indicated by solid-state 13C NMR.[2]
Boat-Chair (BC) ~1[2][3]~6[2][3]Exists in equilibrium, constituting about 22% of the conformer mixture as suggested by lanthanide shift reagent NMR studies.[2]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in the conformational analysis of this compound is critical for interpreting the data accurately.

Computational Methodology: DFT Calculations

The theoretical data presented in this guide are primarily derived from studies employing both ab initio and Density Functional Theory (DFT) methods.[2][3] These calculations are instrumental in determining the molecular structures, relative energies, and the potential energy barriers between different conformers of this compound. While specific functionals and basis sets may vary between studies, a common approach involves geometry optimization of the conformers followed by frequency calculations to confirm them as true minima on the potential energy surface.

Experimental Methodology: NMR Spectroscopy and X-ray Crystallography

NMR Spectroscopy: Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis in solution. The observed chemical shifts can indicate the predominant conformation.[2] Lanthanide shift reagents have been utilized to quantitatively estimate the equilibrium mixture of conformers.[2]

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. For derivatives of bicyclo[3.3.1]nonane, X-ray analysis has confirmed the existence of both chair-chair and chair-boat conformations, depending on the substitution pattern.[4][5] For instance, the solid-state structure of exo-7-methylbicyclo[3.3.1]nonan-3-one was determined to be in a chair-chair conformation.[4]

Conformational Equilibrium of this compound

The following diagram illustrates the energetic relationship between the twin-chair and boat-chair conformers of this compound, as determined by computational studies.

G cluster_reactants Twin-Chair (CC) cluster_products Boat-Chair (BC) CC Twin-Chair (More Stable) TS Transition State CC->TS ΔG‡ ≈ 6 kcal/mol BC Boat-Chair (Less Stable) BC->TS E1 E_TS E1->E_TS E2 E_TS->E2 caption Energy profile of this compound conformers.

Caption: Energy profile of this compound conformers.

This guide demonstrates that while the twin-chair conformation of this compound is energetically more favorable, the boat-chair conformer exists in a significant population at equilibrium. The relatively low energy barrier for interconversion suggests a dynamic system. This detailed conformational understanding is vital for predicting the molecule's interactions and reactivity, which is of particular interest in the design of novel therapeutics and functional materials.

References

Bicyclo[3.3.1]nonan-9-one Derivatives: A Comparative Analysis of In Vitro and In Vivo Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of Bicyclo[3.3.1]nonan-9-one derivatives, focusing on the comparison of their in vitro and in vivo anticancer activities. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The this compound scaffold is a key structural motif found in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities. Among these, their potential as anticancer agents has garnered significant interest within the research community. This guide focuses on elucidating the comparative efficacy of these derivatives in controlled laboratory settings versus living organisms, a critical step in the drug development pipeline.

In Vitro vs. In Vivo Efficacy: A Case Study of Oblongifolin C

A prime example of a this compound-containing natural product with demonstrated anticancer properties is Oblongifolin C (OC).[1][2][3][4] Found in the plant Garcinia yunnanensis, OC has been the subject of multiple studies to evaluate its therapeutic potential.[1][2][5]

In Vitro Activity

In vitro studies, which are performed on cancer cell lines in a laboratory setting, have consistently demonstrated the cytotoxic effects of Oblongifolin C across a range of cancer types. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for OC in various cell lines. Notably, OC has shown efficacy in multidrug-resistant (MDR) cancer cells, a significant advantage over some conventional chemotherapy drugs.[4]

CompoundCell LineCancer TypeIC50 (µM)Reference
Oblongifolin CHeLaCervical Cancer~10 µg/mL[1]
Oblongifolin CHCT-15 (MDR)Colon Cancer9.8[3][4]
PaclitaxelHCT-15 (MDR)Colon Cancer123.9[3][4]
Oblongifolin CMIA PaCa-2Pancreatic Cancer5.7[4]
Oblongifolin CCapan-1Pancreatic Cancer7.8[4]
Oblongifolin CSW1990Pancreatic Cancer12.2[4]
Oblongifolin CPANC-1Pancreatic Cancer8.0[4]
Oblongifolin CBxPC-3Pancreatic Cancer7.0[4]

Table 1: In Vitro Cytotoxicity of Oblongifolin C against various cancer cell lines.

In Vivo Activity

While in vitro assays provide valuable initial data, in vivo studies in animal models are crucial for assessing a compound's efficacy in a complex biological system. In a study utilizing a nude mouse xenograft model with human melanoma MDA-MB-435 cells, Oblongifolin C demonstrated a significant antitumor effect. When administered at a dose of 60 mg/kg, OC was found to be as potent as the established chemotherapy drug etoposide in reducing tumor growth, but with lower general toxicity.[4]

CompoundAnimal ModelTumor ModelTreatmentOutcomeReference
Oblongifolin CNude MiceMDA-MB-435 Xenograft60 mg/kgSimilar tumor growth reduction as Etoposide with lower toxicity[4]
EtoposideNude MiceMDA-MB-435 XenograftNot specifiedTumor growth reduction[4]

Table 2: In Vivo Antitumor Activity of Oblongifolin C.

Mechanism of Action: Induction of Apoptosis and SIRT1/SIRT2 Inhibition

The anticancer activity of Oblongifolin C is attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that OC triggers a caspase-dependent apoptotic pathway.[2] This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspase-3 and caspase-8.[2]

Furthermore, some bicyclo[3.3.1]nonane derivatives have been identified as inhibitors of sirtuins, a class of enzymes involved in cellular regulation. Specifically, certain derivatives have shown inhibitory activity against SIRT1 and SIRT2. The inhibition of these sirtuins is a promising strategy in cancer therapy as they are often overexpressed in cancer cells and contribute to tumor progression.

Below is a diagram illustrating the proposed apoptotic pathway induced by Oblongifolin C.

OC Oblongifolin C Bax Bax Translocation OC->Bax Casp8 Caspase-8 Activation OC->Casp8 Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bid Bid Cleavage Casp8->Bid Bid->Mito

Apoptotic pathway induced by Oblongifolin C.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_0 Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of the compound A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 value G->H

Workflow for the in vitro MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Model

The in vivo antitumor activity is evaluated using a xenograft model, typically in immunocompromised mice.

Protocol Details:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are injected subcutaneously into the flank of nude mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the this compound derivative (e.g., Oblongifolin C at 60 mg/kg) via a specific route of administration (e.g., intraperitoneal injection), while the control group receives a vehicle. A positive control group treated with a known anticancer drug (e.g., etoposide) is often included.

  • Monitoring: Tumor size is measured regularly (e.g., every few days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volume is calculated using the formula: (length × width²) / 2. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment compared to the control group. At the end of the study, the tumors may be excised, weighed, and further analyzed.

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives, exemplified by Oblongifolin C, hold significant promise as anticancer agents. The consistent cytotoxic effects observed in vitro translate to tangible antitumor activity in vivo, and importantly, this can be achieved with a favorable toxicity profile compared to some existing chemotherapeutics. The mechanism of action, involving the induction of apoptosis and potentially the inhibition of key regulatory enzymes like sirtuins, provides a solid foundation for further drug development.

Future research should focus on a broader range of this compound derivatives to establish a clear structure-activity relationship. In-depth in vivo studies, including pharmacokinetic and pharmacodynamic analyses, are necessary to optimize dosing regimens and fully understand the therapeutic potential of these compounds. Furthermore, exploring the efficacy of these derivatives in combination with other anticancer agents could lead to more effective and less toxic treatment strategies for a variety of cancers.

References

Spectroscopic Dissection of Bicyclo[3.3.1]nonan-9-one Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclo[3.3.1]nonane framework is a key structural motif in numerous natural products and pharmaceutical compounds. The stereochemical orientation of substituents on this scaffold profoundly influences its biological activity and physicochemical properties. Consequently, the precise characterization and differentiation of its diastereomers are of paramount importance. This guide provides a comparative analysis of the spectroscopic properties of Bicyclo[3.3.1]nonan-9-one diastereomers, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a pair of representative diastereomers, exo- and endo-3-bicyclo[3.3.1]nonyl acetate, which serve as a model system for understanding the spectroscopic differences arising from substituent orientation in the bicyclo[3.3.1]nonane skeleton.

Table 1: ¹H NMR Data of exo- and endo-3-Bicyclo[3.3.1]nonyl Acetate
Protonexo-Isomer Chemical Shift (δ, ppm)endo-Isomer Chemical Shift (δ, ppm)Key Differentiating Features
H-3~5.4 (multiplet)~4.9 (multiplet)The proton at the carbon bearing the acetate group (H-3) in the exo-isomer is significantly downfield compared to the endo-isomer. This is a crucial diagnostic peak for distinguishing between the two diastereomers.
Acetate CH₃1.95 (singlet)Not explicitly stated, but expected to be similarThe chemical shift of the acetate methyl protons is less informative for diastereomer differentiation.
Other skeletal protons0.8-2.4 (multiplet)0.7-2.5 (multiplet)The signals for the other protons on the bicyclic framework overlap and form complex multiplets, making individual assignments challenging without advanced 2D NMR techniques.
Table 2: ¹³C NMR Data of Substituted 3-Azabicyclo[3.3.1]nonane Diastereomers
CarbonExpected Trend for exo-IsomerExpected Trend for endo-IsomerRationale
C3Downfield shiftUpfield shiftThe orientation of the substituent at C3 influences the electronic environment of the C3 carbon.
C7Shielded (upfield shift)Deshielded (downfield shift)In the endo isomer, a substituent at C3 can have a through-space steric interaction (γ-gauche effect) with the C7-endo proton, leading to a shielding of the C7 carbon. This effect is absent in the exo isomer.
C9May show slight differencesMay show slight differencesThe chemical shift of the carbonyl carbon can be influenced by the overall conformation of the bicyclic system, which is affected by the substituent's stereochemistry.
Table 3: Infrared (IR) Spectroscopy Data of exo- and endo-3-Bicyclo[3.3.1]nonyl Acetate
Functional Groupexo-Isomer (cm⁻¹)endo-Isomer (cm⁻¹)Key Differentiating Features
C=O (ester)17301735A slight difference in the carbonyl stretching frequency may be observed.
C-O (ester)1240, 1090, 10301240, 1080, 1010The fingerprint region, particularly the C-O stretching bands, shows noticeable differences between the two diastereomers, reflecting the different vibrational modes due to their distinct spatial arrangements.[1]
Table 4: Mass Spectrometry (MS) Data

The mass spectra of diastereomers are often very similar, as they have the same molecular weight. However, subtle differences in fragmentation patterns can sometimes be observed due to the different steric environments of the substituents, which can influence the stability of the fragment ions. For 3-azabicyclo[3.3.1]nonane derivatives, mass spectrometry has been used to characterize the overall structure.

FeatureGeneral Observation for Diastereomers
Molecular Ion (M⁺)Identical m/z value for both diastereomers.
Fragmentation PatternMay show minor differences in the relative intensities of certain fragment ions, reflecting the stereochemical arrangement of the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy :

    • Acquire the spectrum on the same spectrometer.

    • Typical parameters: spectral width of 200-250 ppm, proton-decoupled, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the chemical shifts to the solvent peak.

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra using standard pulse programs provided by the spectrometer manufacturer.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid samples : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/solution samples : Place a drop of the neat liquid or a concentrated solution in a suitable solvent (e.g., CHCl₃) between two NaCl or KBr plates.

  • Data Acquisition :

    • Record the spectrum on an FTIR spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and analysis of mixtures.

  • Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this class of compounds.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound diastereomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation Synthesis Synthesis of this compound Diastereomer Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Synthesis->Separation Diastereomer_Exo Isolated exo-Isomer Separation->Diastereomer_Exo Diastereomer_Endo Isolated endo-Isomer Separation->Diastereomer_Endo NMR NMR Spectroscopy (¹H, ¹³C, 2D) Diastereomer_Exo->NMR IR IR Spectroscopy Diastereomer_Exo->IR MS Mass Spectrometry Diastereomer_Exo->MS Diastereomer_Endo->NMR Diastereomer_Endo->IR Diastereomer_Endo->MS Compare_NMR Compare Chemical Shifts, Coupling Constants, & NOE NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies (C=O, Fingerprint Region) IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Structure_Exo Structural Elucidation of exo-Isomer Compare_NMR->Structure_Exo Structure_Endo Structural Elucidation of endo-Isomer Compare_NMR->Structure_Endo Compare_IR->Structure_Exo Compare_IR->Structure_Endo Compare_MS->Structure_Exo Compare_MS->Structure_Endo

Caption: Workflow for Spectroscopic Comparison of Diastereomers.

References

A Comparative Analysis of the Bioactivity of Bicyclo[3.3.1]nonan-9-one and Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, bridged cyclic compounds like bicyclo[3.3.1]nonan-9-one and adamantane have emerged as promising candidates due to their rigid structures and potential for diverse functionalization. This guide provides a comparative overview of the bioactivity of derivatives of these two scaffolds, focusing on their anticancer and antimicrobial properties. The information is based on publicly available experimental data, presented to aid researchers in navigating the therapeutic potential of these unique chemical entities.

Anticancer Activity: A Tale of Two Scaffolds

Both this compound and adamantane derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this in vitro activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

This compound Derivatives: Promising Cytotoxicity

Derivatives of 2,4-diaryl-3-azathis compound have shown notable anticancer activity. For instance, certain compounds have been reported to possess highly cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines[1]. Another study highlighted the anti-cancer potential of pyrazolyl-chalcone and pyrazolyl-thiadiazole derivatives of this scaffold against pancreatic cancer (PaCa-2) and prostate cancer (PC3) cell lines[1].

Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)

Compound TypeCancer Cell LineIC50 (µM)Reference
2,4-diaryl-3-azathis compound derivative 13MCF-762.4 ± 0.128[1]
2,4-diaryl-3-azathis compound derivative 22MCF-791.6 ± 0.112[1]
2,4-diaryl-3-azathis compound derivative 13HCT-11643.5 ± 0.15[1]
2,4-diaryl-3-azathis compound derivative 21HCT-11638.5 ± 0.17[1]
Pyrazolyl-thiadiazole derivative of bicyclononanonePaCa-25.5 µg/mL[1]
Pyrazolyl-thiadiazole derivative of bicyclononanonePC311.8 µg/mL[1]
Adamantane Derivatives: A Scaffold with Broad-Spectrum Potential

Adamantane derivatives have also been extensively studied for their anticancer properties. Their lipophilic nature is thought to contribute to their ability to interact with cellular membranes and other biological targets. Several adamantane-containing compounds have been synthesized and evaluated, showing a range of cytotoxic activities against cell lines such as human lung carcinoma (A549), ductal carcinoma (T47D), and HeLa cells[2].

Table 2: Anticancer Activity of Adamantane Derivatives (MTT Assay)

Compound TypeCancer Cell LineIC50 (µM)Reference
Thiazole scaffold-based adamantane derivative 8jHeLa7.90[3]
Thiazole scaffold-based adamantane derivative 8mHeLa5.15[3]
Thiazole scaffold-based adamantane derivative 8jHepG27.90[3]
Thiazole scaffold-based adamantane derivative 8mHepG25.15[3]

It is important to note that a direct comparison of the potency of these two scaffolds is challenging due to the lack of studies testing them under identical experimental conditions. The observed IC50 values are highly dependent on the specific derivative, the cancer cell line tested, and the precise experimental protocol used.

Antimicrobial Activity: A Battle Against Pathogens

Both this compound and adamantane derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The most common method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that inhibits the visible growth of a microorganism.

This compound Derivatives: Targeting Bacteria and Fungi

Derivatives of 2,4-diaryl-3-azathis compound have been shown to possess significant antimicrobial properties. Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species[1].

Table 3: Antimicrobial Activity of this compound Derivatives (Broth Microdilution)

Compound TypeMicroorganismMIC (µg/mL)Reference
2,4-diaryl-3-azathis compound derivative 10Bacillus subtilis6.25
2,4-diaryl-3-azathis compound derivative 11Bacillus subtilis6.25
2,4-diaryl-3-azathis compound derivative 13Salmonella typhi6.25
2,4-diaryl-3-azathis compound derivative 11Candida albicans6.25
2,4-diaryl-3-azathis compound derivative 13Candida albicans6.25
Adamantane Derivatives: A Potent Antimicrobial Scaffold

The rigid and lipophilic nature of the adamantane cage makes it an attractive pharmacophore for developing antimicrobial agents. Numerous derivatives have been synthesized and have shown significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus[4][5]. Some derivatives have also demonstrated efficacy against Gram-negative bacteria and fungi[2].

Table 4: Antimicrobial Activity of Adamantane Derivatives (Broth Microdilution)

Compound TypeMicroorganismMIC (µg/mL)Reference
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[4]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[4]
Schiff base of 1-adamantylamine (compound 9)Staphylococcus epidermidis ATCC 1222862.5[2]
Hydrazide of 1-adamantanecarboxylic acid (compound 19)Gram-negative bacteria125-500[2]

As with the anticancer data, a direct comparison of antimicrobial efficacy is limited by the variability in tested microbial strains and specific assay conditions across different studies.

Experimental Protocols

To facilitate the replication and validation of the cited bioactivity data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add test compounds at various concentrations incubation1->add_compound incubation2 Incubate for desired period (e.g., 48h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 1.5h at 37°C add_mtt->incubation3 solubilize Add solubilizing agent (DMSO) incubation3->solubilize measure_abs Measure absorbance at 492 nm solubilize->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay_proc Assay Procedure cluster_results Results compound_dilution Prepare serial dilutions of test compound in 96-well plate inoculation Inoculate wells with microbial suspension compound_dilution->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate plates (e.g., 24h at 37°C) inoculation->incubation visual_inspection Visually inspect for growth (turbidity) incubation->visual_inspection mic_determination Determine Minimum Inhibitory Concentration (MIC) visual_inspection->mic_determination

Signaling Pathways and Logical Relationships

The precise mechanisms of action for many this compound and adamantane derivatives are still under investigation. However, based on the observed cytotoxic and antimicrobial effects, several potential signaling pathways and logical relationships can be proposed.

Bioactivity_Pathways cluster_compounds Bioactive Compounds cluster_targets Cellular Targets cluster_effects Biological Effects bicyclononane This compound Derivatives cancer_cell Cancer Cell bicyclononane->cancer_cell microbe Microorganism bicyclononane->microbe adamantane Adamantane Derivatives adamantane->cancer_cell adamantane->microbe apoptosis Apoptosis / Cell Cycle Arrest cancer_cell->apoptosis Induces growth_inhibition Inhibition of Growth / Replication microbe->growth_inhibition Leads to

This guide provides a snapshot of the current understanding of the bioactivity of this compound and adamantane derivatives. Further research, particularly direct comparative studies, is necessary to fully elucidate their therapeutic potential and to guide the rational design of new, more potent drug candidates based on these fascinating scaffolds.

References

A Comparative Guide to the X-ray Crystallography of Bicyclo[3.3.1]nonan-9-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and materials science, understanding the three-dimensional structure of bicyclo[3.3.1]nonan-9-one and its derivatives is crucial for elucidating their structure-activity relationships. Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in these bicyclic compounds. This guide provides a comparative overview of crystallographic data for several derivatives, details the experimental protocol for X-ray diffraction analysis, and contrasts this technique with other common analytical methods.

Performance Comparison: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer valuable insights into the molecule's structure in solution and its overall composition.

Analytical TechniqueType of Information ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing, and absolute configuration.Provides the most definitive structural information.Requires a single crystal of suitable size and quality; the structure may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (e.g., ¹H, ¹³C), connectivity, and stereochemistry in solution.[1]Provides data on the solution-state conformation, which is often more relevant to biological activity.Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[1]High sensitivity and accuracy for molecular weight determination.Provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule based on their vibrational frequencies.Quick and simple method for functional group analysis.Provides limited information on the overall molecular structure.

Quantitative Data Summary

The following tables summarize key crystallographic data for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures.

Table 1: Crystallographic Data for this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
(2R,4R)-2-Hydroxy-4-(2-methoxyphenyl)this compoundC₁₆H₂₀O₃OrthorhombicP2₁2₁2₁6.9378(5)12.5291(11)16.0726(14)[2][3]
4-methoxybicyclo[3.3.1]non-3-ene-2,9-dioneC₁₀H₁₂O₃MonoclinicP2₁/c7.931(2)10.999(2)10.457(2)
2-(2,4-diphenyl-3-aza-bicyclo-[3.3.1]nonan-9-yl-idene)acetonitrileC₂₂H₂₂N₂MonoclinicP2₁/c11.234(2)11.012(2)14.289(3)[1]
7-benzyl-3-thia-7-azathis compoundC₁₅H₁₉NOSOrthorhombicPbca11.396(2)12.345(3)19.345(4)[4][5][6]
9-Thiabicyclo[3.3.1]nonane-2,6-dioneC₈H₁₀O₂SOrthorhombicPbcn10.731(4)6.806(1)10.771(2)[7]

Note: Data for some compounds were not fully available in the initial search results and are left blank.

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, based on standard practices for organic compounds.[2][8][9][10]

1. Crystal Growth:

  • Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).[3] The choice of solvent is critical and may require screening of several options.

2. Data Collection:

  • A single crystal of suitable size and quality is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

  • The crystal is rotated through a series of angles, and a large number of diffraction images are recorded.

3. Data Processing:

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • The data are corrected for various factors, including absorption, Lorentz, and polarization effects.

  • The unit cell parameters and space group are determined from the diffraction pattern.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated using various crystallographic metrics.

Visualizing the Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Final Model structure_refinement->validation final_output final_output validation->final_output Final Structural Information

Experimental workflow for X-ray crystallography.

This guide provides a foundational understanding of the X-ray crystallographic analysis of this compound derivatives. For specific applications, researchers should consult the detailed crystallographic information files (CIFs) and the experimental sections of the primary literature.

References

Safety Operating Guide

Navigating the Safe Disposal of Bicyclo[3.3.1]nonan-9-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo[3.3.1]nonan-9-one, a common intermediate in organic synthesis. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Core Principles of Chemical Waste Management

The fundamental principle of chemical disposal is to prevent the release of harmful substances into the environment.[1][2] This involves a systematic approach to waste segregation, containment, and final disposal, often requiring the expertise of licensed professionals. Never dispose of this compound down the drain or in regular trash.[1]

Step-by-Step Disposal Protocol for this compound
  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to avoid accidental reactions.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and appropriate for storing chemical waste.

    • The label should clearly identify the contents as "this compound Waste" and include any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the container away from incompatible materials.

  • Professional Disposal:

    • The disposal of this compound must be conducted through a licensed and approved waste disposal company.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and contracts with certified waste handlers.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Spill and Contamination Cleanup

In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material, such as vermiculite or sand.[1] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste.[1] Do not let the product enter drains or waterways.[1]

Quantitative Data Summary

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the material unused surplus or contaminated waste? B->C D Place in a labeled, sealed, compatible waste container C->D Both E Store in designated hazardous waste accumulation area D->E F Contact Environmental Health & Safety (EHS) for professional disposal E->F G Arrange for pickup by a licensed waste disposal company F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Bicyclo[3.3.1]nonan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Bicyclo[3.3.1]nonan-9-one, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable nitrile glovesProtects against skin contact and irritation.[3][4] Gloves should be inspected before use and removed immediately if contaminated.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a potential for splashing.[4][5]Prevents eye irritation from dust particles or splashes.[1] Goggles are required for significant splash hazards.[4][5]
Body Protection A standard laboratory coat is the minimum requirement.[3][4] A 65% cotton/35% polyester blend offers a balance of chemical resistance and semi-fire retardant properties.[3]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[2][6] If ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used.[2]May cause respiratory irritation.[1]
Footwear Closed-toe shoesStandard laboratory practice to protect from spills and falling objects.[4][7]

Experimental Protocols: Handling and Disposal Workflow

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the necessary steps from preparation to final waste disposal.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal cluster_emergency Emergency Procedures A Conduct Hazard Assessment B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Solid Compound C->D E Perform Experimental Procedure D->E F Clean Work Area and Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H G->H I In Case of Spill or Exposure J Follow First Aid Measures I->J

Figure 1. A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

Step-by-Step Handling Procedure:

  • Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound.[5][8]

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Ventilation: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.[2][6]

  • Weighing and Transfer: When weighing and transferring the solid, take care to avoid generating dust.[2] Use appropriate tools (e.g., spatulas) and handle containers carefully. The compound is noted to sublime readily, so care should be taken during drying and handling to prevent loss of product.[9]

  • Experimental Use: Proceed with the planned experimental protocol within the fume hood.

  • Decontamination: After use, decontaminate all surfaces and equipment that came into contact with the chemical.

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and any residual chemical, in a clearly labeled, sealed container.[2][6]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[6] Do not allow the product to enter drains or waterways.[6]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.